molecular formula C10H8N4O4 B1217730 Indigoidine CAS No. 2435-59-8

Indigoidine

Cat. No.: B1217730
CAS No.: 2435-59-8
M. Wt: 248.19 g/mol
InChI Key: YCZATMZTIWSFLZ-UHFFFAOYSA-N
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Description

Indigoidine is a member of the class of pyridone that is a dimeric blue pigment biosynthesised from L-glutamine. It has a role as a bacterial metabolite and a biological pigment. It is a pyridone, a ring assembly, a dicarboximide and an enamine. It derives from a L-glutamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2435-59-8

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione

InChI

InChI=1S/C10H8N4O4/c11-5-1-3(7(15)13-9(5)17)4-2-6(12)10(18)14-8(4)16/h1-2,11H,12H2,(H,13,15,17)(H2,14,16,18)

InChI Key

YCZATMZTIWSFLZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O

Canonical SMILES

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O

Synonyms

indigoidine

Origin of Product

United States

Foundational & Exploratory

The Azure Revolution: A Technical Guide to the Discovery and History of Indigoidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indigoidine, a natural blue pigment, has garnered significant scientific interest due to its unique bioactive properties and potential applications across various industries, including textiles, food, and pharmaceuticals.[1] This water-insoluble bipyridyl compound is synthesized by a diverse range of microorganisms and stands as a promising, sustainable alternative to synthetic dyes.[2][3] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and regulation of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers and professionals in the field.

A Historical Journey: The Discovery of a Bacterial Blue

The story of this compound begins in 1939 when Elazari-Volcani first isolated a natural blue pigment from Pseudomonas indigofera.[2] However, the initial formal description of a bacterium producing this vibrant blue hue dates back to 1893, when Otto Voges described Bacillus indigoferus, later renamed Vogesella indigofera.[4] For decades, research into this microbial pigment remained relatively niche. A significant advancement came in the 1960s when Nobel laureate Richard Kuhn and his colleagues published a series of papers on the occurrence, structure, and synthesis of this compound, laying the groundwork for future molecular studies.[4] A pivotal moment in understanding the genetic basis of this compound production occurred in 1981 with the identification of the first gene cluster responsible for its synthesis in the plant pathogen Erwinia chrysanthemi (now known as Dickeya dadantii).[2] This discovery opened the door to the molecular characterization and engineering of this compound biosynthesis.

The Molecular Machinery: Biosynthesis of this compound

This compound is a non-ribosomal peptide synthesized from two molecules of L-glutamine.[5] The biosynthesis is catalyzed by a single-module non-ribosomal peptide synthetase (NRPS), commonly designated as IndC or IgiD.[6] This enzymatic assembly line is activated by a 4'-phosphopantetheinyl transferase (PPTase), which converts the apo-enzyme into its active holo-form.[2]

The proposed biosynthetic pathway involves three key steps:

  • Cyclization: The thioesterase (TE) domain of the NRPS catalyzes the cyclization of L-glutamine to form the intermediate (S)-3-aminopiperidine-2,6-dione.[2]

  • Dehydrogenation: An oxidase (Ox) domain, typically embedded within the adenylation (A) domain, facilitates the dehydrogenation of the intermediate.[2]

  • Dimerization: Two molecules of the resulting monomer then undergo a non-enzymatic oxidative dimerization to form the final this compound pigment.[2]

The core this compound synthase enzyme is characterized by several functional domains: an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for tethering the growing peptide chain, an oxidase (Ox) domain for modification, and a thioesterase (TE) domain for cyclization and release.[2]

Indigoidine_Biosynthesis cluster_NRPS This compound Synthase (NRPS) cluster_Substrates Substrates & Cofactors cluster_Intermediates Intermediates & Product A_domain A-domain (Adenylation) Ox_domain Ox-domain (Oxidation) T_domain T-domain (Thiolation) A_domain->T_domain Activates & tethers L-Gln TE_domain TE-domain (Thioesterase) T_domain->TE_domain Transfers tethered intermediate Cyclized_Gln Cyclized L-Glutamine Intermediate TE_domain->Cyclized_Gln Cyclization & Release 2 L-Glutamine 2 L-Glutamine 2 L-Glutamine->A_domain ATP ATP ATP->A_domain PPTase PPTase PPTase->A_domain Activates (apo to holo) CoA CoA CoA->PPTase Dehydro_Gln Dehydrogenated Intermediate Cyclized_Gln->Dehydro_Gln Dehydrogenation (via Ox-domain) This compound This compound Dehydro_Gln->this compound Non-enzymatic Dimerization PecS_PecM_Regulation PecS PecS (Transcriptional Repressor) ind_operon indA, indB, indC (Biosynthesis Genes) PecS->ind_operon Represses transcription PecM PecM (Efflux Protein) This compound This compound PecM->this compound Efflux ind_operon->this compound Biosynthesis This compound->PecM Substrate for TciKR_Regulation Environmental_Signal Environmental Signal (e.g., Surface Attachment) TciK TciK (Sensor Histidine Kinase) Environmental_Signal->TciK Activates TciR TciR (Response Regulator) TciK->TciR Phosphorylates igiD igiD (this compound Synthase Gene) TciR->igiD Activates transcription This compound This compound igiD->this compound Biosynthesis Experimental_Workflow cluster_Culture Bacterial Culture cluster_Extraction Extraction & Purification cluster_Quantification Quantification Culture Fermentation Broth (with this compound) Centrifuge1 Centrifugation (Harvest Cells) Culture->Centrifuge1 Sample_Prep Aliquot & Centrifuge Culture->Sample_Prep DMSO_Extraction Resuspend in DMSO + Sonication Centrifuge1->DMSO_Extraction Centrifuge2 Centrifugation (Remove Debris) DMSO_Extraction->Centrifuge2 Evaporation Evaporation (in vacuo) Centrifuge2->Evaporation Washing Sequential Washing (H2O, MeOH, EtOAc, Hexane) Evaporation->Washing Drying Drying (High Vacuum) Washing->Drying Purified_Pigment Purified this compound Powder Drying->Purified_Pigment Standard_Curve Prepare Standard Curve Purified_Pigment->Standard_Curve for standards DMSO_Dissolve Dissolve in DMSO Sample_Prep->DMSO_Dissolve Absorbance Measure Absorbance (612 nm) DMSO_Dissolve->Absorbance Calculation Calculate Concentration Absorbance->Calculation Standard_Curve->Calculation

References

An In-depth Technical Guide to the Indigoidine Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indigoidine biosynthesis pathway in the genus Streptomyces, a group of bacteria renowned for their production of a vast array of secondary metabolites. This compound, a natural blue pigment, has garnered significant interest for its potential applications in dyeing, cosmetics, and as a powerful antioxidant. This document details the core enzymatic machinery, genetic regulation, quantitative production data, and detailed experimental protocols relevant to the study and exploitation of this pathway.

The Core Biosynthetic Pathway

This compound is a non-ribosomal peptide synthesized from two molecules of L-glutamine. The biosynthesis is catalyzed by a single, multi-domain enzyme known as this compound Synthetase, a Type I Non-Ribosomal Peptide Synthetase (NRPS). This enzyme is commonly encoded by the indC or bpsA gene in various Streptomyces species, including S. lavendulae, S. chromofuscus, and S. albus.[1][2][3]

The synthesis proceeds through a series of coordinated enzymatic reactions within the domains of the this compound Synthetase:

  • Activation (A-domain): The process initiates with the adenylation of L-glutamine, a reaction that consumes ATP and attaches the amino acid to the enzyme via a high-energy acyl-adenylate intermediate.

  • Thiolation (T-domain/PCP): The activated L-glutamine is then transferred to the phosphopantetheine (PPant) arm of the thiolation or peptidyl carrier protein (PCP) domain. This crucial step requires the post-translational modification of the apo-enzyme by a 4'-phosphopantetheinyl transferase (PPTase), which converts it into the active holo-enzyme.[1]

  • Oxidation (Ox-domain): An integrated oxidation domain, typically found within the A-domain, modifies the tethered L-glutamine.[1]

  • Cyclization and Dimerization (TE-domain): The thioesterase (TE) domain catalyzes the intramolecular cyclization of the modified glutamine and the subsequent intermolecular condensation of two of these cyclized monomers to form the final blue pigment, this compound.[4]

A gene cluster responsible for this compound production in Streptomyces chromofuscus ATCC 49982 was identified to contain five open reading frames: orf1, Sc-indC, Sc-indA, Sc-indB, and orf2. While Sc-indC encodes the core synthetase, co-expression with Sc-indB was shown to significantly enhance this compound yield, suggesting a 'helper' role for the IndB protein.[5]

Indigoidine_Biosynthesis cluster_precursor Precursor Supply cluster_enzyme This compound Synthetase (IndC/BpsA) cluster_activation Enzyme Activation 2x L-Glutamine 2x L-Glutamine A_domain A-domain (Adenylation) 2x L-Glutamine->A_domain T_domain T-domain (Thiolation) A_domain->T_domain Activates & Tethers Gln Ox_domain Ox-domain (Oxidation) T_domain->Ox_domain TE_domain TE-domain (Cyclization & Dimerization) Ox_domain->TE_domain Transfers Oxidized Gln This compound This compound TE_domain->this compound Releases Product apo-IndC apo-IndC holo-IndC holo-IndC apo-IndC->holo-IndC Adds PPant arm PPTase PPTase PPTase->apo-IndC Catalyzes ATP ATP ATP->A_domain

Core this compound Biosynthesis Pathway

Regulation of this compound Biosynthesis

The production of this compound, like many secondary metabolites in Streptomyces, is tightly regulated by complex signaling networks that respond to nutritional cues and cellular state. Two key regulatory systems have been identified as influential: the γ-butyrolactone (GBL) signaling pathway and the principal sigma factor σHrdB.

Gamma-Butyrolactone (GBL) Signaling

In Streptomyces lavendulae, this compound production is controlled by a quorum sensing-like system mediated by a small, diffusible signaling molecule of the γ-butyrolactone (GBL) class, known as IM-2.[6]

The signaling cascade operates as follows:

  • Synthesis: A GBL synthase, typically an AfsA homolog, produces the IM-2 signal molecule.[6]

  • Binding & Derepression: At a critical concentration, IM-2 binds to a specific cytoplasmic receptor protein, FarA.[6]

  • Gene Activation: In its unbound state, the FarA receptor acts as a repressor, binding to the promoter regions of target genes and blocking their transcription. Upon binding IM-2, FarA undergoes a conformational change and dissociates from the DNA. This derepression allows for the transcription of downstream genes, including the this compound biosynthetic gene cluster.[6][7]

This mechanism ensures that the energetically expensive production of this compound is initiated only when the bacterial population density is high enough to warrant its production.

GBL_Signaling_Pathway cluster_cell Streptomyces Cell AfsA AfsA-like Synthase IM2 IM-2 (GBL) AfsA->IM2 Synthesizes FarA_bound FarA Receptor (Bound to DNA) IM2->FarA_bound Binds FarA_unbound FarA Receptor (Unbound) FarA_bound->FarA_unbound Dissociates from DNA indC_promoter indC Promoter FarA_bound->indC_promoter Represses FarA_unbound->FarA_bound Rebinds when [IM-2] is low indC_gene indC Gene Cluster indC_promoter->indC_gene Allows Transcription IndC_protein This compound Synthetase indC_gene->IndC_protein Translates This compound This compound IndC_protein->this compound Synthesizes

IM-2/GBL Regulatory Pathway
Regulation by Sigma Factor σHrdB

The principal sigma factor, σHrdB, is essential for the transcription of housekeeping genes during vegetative growth in Streptomyces. Recent metabolic engineering efforts have demonstrated that optimizing the expression of σHrdB is a highly effective strategy for dramatically increasing the yield of secondary metabolites, including this compound. In one study, an updated regulatory system in Streptomyces lividans TK24, involving promoter mining and σhrdB expression optimization, led to a record production of 46.27 g/L of this compound in a fermentor.[3]

The precise mechanism involves engineering a sustained, high-level expression of σHrdB, which in turn enhances the transcription of its dependent constitutive promoters. By placing the this compound synthetase gene (indC) under the control of such a strong, σHrdB-dependent promoter, its expression is tightly linked to the primary metabolic activity and biomass accumulation, leading to significantly elevated production titers.[3]

Quantitative Production Data

Significant progress has been made in optimizing this compound production through metabolic engineering in various host organisms. The following tables summarize key quantitative data reported in the literature.

Table 1: this compound Production Titers in Various Engineered Strains

Host OrganismStrainGenetic ModificationFermentation ScaleTiter (g/L)Reference
Streptomyces lividansTK24σhrdB optimization, IndC from S. albus4 L Fermentor46.27[3]
Streptomyces lividansTK24σhrdB optimization, IndC from S. albusShake Flask14.3[3]
Escherichia coliBAP1Co-expression of Sc-indC and Sc-indBShake Flask3.93[5]
Escherichia coliBAP1Expression of Sc-indCShake Flask2.78[5]
Streptomyces coelicolorCH999Heterologous expression of Sc-indCShake Flask0.59[8]

(Note: Production conditions such as media, temperature, and induction methods vary between studies, affecting direct comparability.)

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production and analysis in Streptomyces.

General Experimental Workflow

A typical workflow for engineering Streptomyces for enhanced this compound production involves several key stages, from the initial genetic manipulation to the final analysis of the product. This process requires expertise in molecular biology, microbiology, and analytical chemistry.

Experimental_Workflow cluster_cloning 1. Gene Cloning & Vector Construction cluster_host_eng 2. Host Engineering cluster_fermentation 3. Fermentation & Production cluster_analysis 4. Extraction & Analysis A1 Amplify indC gene (e.g., from S. albus) A3 Digest & Ligate indC into vector A1->A3 A2 Select Expression Vector (e.g., pSET152) A2->A3 A4 Transform into E. coli (e.g., DH5α) A3->A4 A5 Sequence Verify Construct A4->A5 B1 Prepare E. coli Donor (e.g., ET12567/pUZ8002) A5->B1 B2 Conjugate plasmid into Streptomyces lividans TK24 A5->B2 Verified Plasmid B1->B2 B3 Select Exconjugants (e.g., on Apramycin) B2->B3 B4 Confirm Integration via PCR B3->B4 C1 Inoculate Seed Culture (e.g., TSB medium) B4->C1 C2 Inoculate Production Medium (e.g., Industrial Glycerol Medium) B4->C2 Engineered Strain C1->C2 C3 Incubate (e.g., 30°C, 220 rpm) for 5-7 days C2->C3 C4 Monitor Growth & Pigment Production C3->C4 D1 Harvest Culture Broth C4->D1 D2 Extract this compound (e.g., with DMSO) C4->D2 Pigmented Culture D1->D2 D3 Quantify via HPLC (C18 column, 600 nm) D2->D3 D4 Confirm Identity via LC-MS D3->D4

General Experimental Workflow
Media Recipes

R5A Liquid Medium (for growth and seed cultures)

  • Base Solution (per 1000 mL):

    • Sucrose: 103 g

    • K₂SO₄: 0.25 g

    • MgCl₂·6H₂O: 10.12 g

    • Glucose: 10 g

    • Casamino acids: 0.1 g

    • Yeast extract: 5 g

    • TES buffer: 5.73 g

    • Trace element solution: 2 mL

  • Post-autoclave additions (per 100 mL of base):

    • KH₂PO₄ (0.5%): 1 mL

    • CaCl₂·2H₂O (5M): 0.4 mL

    • L-proline (20%): 1.5 mL

    • NaOH (1N): 0.7 mL

  • Reference: [4][9]

MS Agar (for spore generation and conjugation)

  • Composition (per 1000 mL):

    • Mannitol: 20 g

    • Soya flour: 20 g

    • Agar: 20 g

    • Adjust pH to 7.2 before autoclaving.

Industrial Glycerol Medium (for high-yield production)

  • While the exact proprietary composition may vary, a typical high-yield fermentation medium is based on crude industrial glycerol as the primary carbon source, supplemented with a nitrogen source (e.g., yeast extract, peptone) and essential salts.[3] A starting point could be:

    • Crude Glycerol: 50 g/L

    • Yeast Extract: 10 g/L

    • Peptone: 5 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Trace element solution: 2 mL/L

Protoplast Transformation of Streptomyces lividans

This protocol is adapted from standard methods for Streptomyces genetics.[2]

  • Mycelium Growth: Inoculate 25 mL of YEME medium containing 0.5% glycine with S. lividans spores. Incubate at 30°C with shaking for 36-40 hours.

  • Harvesting: Centrifuge the culture (1000 x g, 10 min), discard the supernatant, and wash the mycelial pellet twice with 10.3% sucrose solution.

  • Protoplasting: Resuspend the mycelial pellet in 4 mL of lysozyme solution (1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

  • Filtration: Gently pipette the suspension and filter through cotton wool to remove remaining mycelial fragments.

  • Transformation:

    • Gently mix up to 1 µg of plasmid DNA (e.g., pSET152-indC) with 50 µL of the protoplast suspension.

    • Immediately add 200 µL of 25% PEG 1000 (in P buffer) and mix gently.

    • Plate the entire mixture onto a dry R5A regeneration plate.

  • Selection: Incubate at 30°C for 16-20 hours, then overlay with 2.5 mL of soft nutrient agar containing the appropriate selection antibiotic (e.g., Apramycin for pSET152). Continue incubation until transformant colonies appear.

This compound Extraction and Quantification

This protocol is based on methods described for purifying and analyzing this compound.[10]

  • Harvesting: Centrifuge the fermentation broth (e.g., 50 mL) at a low speed (e.g., 850 x g for 5 minutes) to pellet the bacterial cells. This compound, being insoluble, will remain suspended.

  • Pigment Collection: Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 21,000 x g for 10 minutes) to pellet the blue this compound pigment.

  • Washing: Discard the supernatant and wash the blue pellet sequentially with deionized water, methanol, and ethyl acetate to remove impurities. Dry the final pellet.

  • Solubilization: Dissolve the purified this compound pellet in a known volume of dimethyl sulfoxide (DMSO). Sonication may be required for complete dissolution.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A linear gradient of 10-90% aqueous methanol over 25 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor absorbance at 600 nm.

    • Quantification: Calculate the concentration based on a standard curve prepared with purified this compound of known concentrations dissolved in DMSO.

This compound Synthetase (BpsA/IndC) Enzymatic Assay

This colorimetric assay is adapted from a method developed for BpsA, which couples this compound formation to ATP consumption.[10][11]

  • Reaction Mixture (per well in a 96-well plate):

    • HEPES buffer (pH 7.5): 50 mM

    • MgCl₂: 10 mM

    • L-glutamine: 5 mM

    • Holo-IndC/BpsA enzyme (purified or in cell lysate): 1-5 µM

    • ATP: Ranging from 0 to 1 mM (for creating a standard curve) or a fixed concentration (e.g., 1 mM) for activity measurement.

  • Procedure:

    • Combine all components except the enzyme in the wells.

    • Initiate the reaction by adding the enzyme.

    • Incubate at a suitable temperature (e.g., 30°C) for a fixed time (e.g., 30-60 minutes).

  • Measurement:

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Add an equal volume of DMSO to each well to solubilize the produced this compound.

    • Measure the absorbance at ~600 nm using a microplate reader.

  • Analysis: Enzyme activity can be expressed as the rate of this compound production (change in absorbance per unit time) per mg of enzyme. The assay can also be used to determine kinetic parameters like Km for L-glutamine or ATP.

Conclusion

The this compound biosynthesis pathway in Streptomyces represents a well-characterized system that is highly amenable to metabolic engineering. The core component, a single-module NRPS, provides a straightforward target for genetic manipulation. Understanding the intricate regulatory networks, particularly the roles of GBL signaling and global regulators like σHrdB, has been instrumental in achieving industrial-scale production titers. The protocols and data presented in this guide offer a robust foundation for researchers aiming to further explore, manipulate, and optimize this fascinating biosynthetic pathway for a variety of biotechnological applications.

References

The Architecture and Mechanism of Non-Ribosomal Peptide Synthetase in Indigoidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indigoidine, a natural blue pigment, has garnered significant interest for its potential applications in biotechnology and synthetic biology. Its synthesis is a fascinating example of non-ribosomal peptide synthesis, a process independent of the ribosome, which is responsible for the production of a wide array of bioactive secondary metabolites. This technical guide provides an in-depth exploration of the non-ribosomal peptide synthetase (NRPS) at the core of this compound production, detailing its structure, enzymatic mechanism, regulation, and the experimental methodologies used for its study.

The this compound Synthetase: A Single-Module NRPS

The enzyme responsible for this compound synthesis is a single-module non-ribosomal peptide synthetase (NRPS).[1][2] Unlike the multi-modular NRPSs that produce complex peptides, the this compound synthetase is a more compact enzyme that catalyzes the formation of a dimer from two molecules of L-glutamine.[3][4][5][6] The this compound synthetase gene is often denoted as indC or igiD in various bacterial species such as Erwinia chrysanthemi, Vogesella indigofera, and Photorhabdus luminescens, or as bpsA in Streptomyces lavendulae.[3][7][8][9][10]

The canonical architecture of an this compound synthetase consists of four key domains:

  • Adenylation (A) domain: This domain is responsible for the specific recognition and activation of the L-glutamine substrate.[1][3] It utilizes ATP to adenylate the carboxyl group of L-glutamine, forming an L-glutaminyl-AMP intermediate.[1] The IndC product from Erwinia chrysanthemi contains a signature sequence (DAWCFGLI) for glutamine recognition within its A domain.[3][11]

  • Oxidation (Ox) domain: Uniquely, the Ox domain in this compound synthetases is typically embedded within the A domain.[1][12] This flavin mononucleotide (FMN)-dependent domain is crucial for the oxidation of the protein-bound intermediate.[1][13] Studies on the BpsA enzyme from S. lavendulae have identified a conserved tyrosine residue (Tyr665) as a key catalytic residue in the Ox domain, responsible for deprotonating the L-glutaminyl intermediate.[13][14][15]

  • Thiolation (T) domain or Peptidyl Carrier Protein (PCP): This domain covalently binds the activated L-glutaminyl intermediate via a thioester bond to a 4'-phosphopantetheine (PPt) prosthetic group.[1][12] This post-translational modification, the conversion of the apo-enzyme to the active holo-enzyme, is catalyzed by a separate 4'-phosphopantetheinyl transferase (PPTase) enzyme, such as Sfp from Bacillus subtilis or PcpS from Pseudomonas aeruginosa.[1][2][4][16]

  • Thioesterase (TE) domain: The final domain in the synthetase, the TE domain, is responsible for the cyclization of the intermediate and the subsequent release of the product from the enzyme.[1][12]

The Biochemical Pathway of this compound Synthesis

The biosynthesis of this compound from two molecules of L-glutamine is a multi-step process catalyzed by the single-module NRPS. Two primary pathways have been proposed: a "cyclization-first" and an "oxidation-first" route.[1][13]

Recent evidence strongly supports the oxidation-first pathway .[13] In this mechanism, the A domain first activates L-glutamine to L-glutaminyl-AMP, which is then transferred to the T domain. The Ox domain then oxidizes the T-domain-bound L-glutamine to a dehydroglutaminyl-S-PCP intermediate. Subsequently, the TE domain catalyzes the intramolecular cyclization to form 5-amino-3H-pyridine-2,6-dione. Two molecules of this intermediate then spontaneously condense to form the blue pigment this compound.[1][3][13] In vitro experiments with the BpsA enzyme showed that it could not utilize exogenously supplied α-aminoglutarimide (the cyclized intermediate of the "cyclization-first" pathway) to produce this compound, further supporting the oxidation-first mechanism.[1][13]

The overall reaction can be summarized as: 2 L-glutamine + 2 ATP + O₂ → this compound + 2 AMP + 2 PPi + 2 H₂O[17]

Regulation of this compound Synthesis

The production of this compound is a tightly regulated process in its native bacterial hosts.[7][8] Expression of the this compound biosynthetic genes is often repressed under standard laboratory conditions and can be influenced by various environmental cues and regulatory proteins.[7]

Key regulatory elements include:

  • PecS/PecM System: In Dickeya dadantii (formerly Erwinia chrysanthemi), the PecS protein acts as a transcriptional repressor, binding to the promoter regions of the indA and indC genes to control this compound biosynthesis.[1][11] The PecM protein is involved in the efflux of this compound.[1]

  • Two-Component Systems: In Vogesella indigofera, a novel two-component system, consisting of the sensor histidine kinase TciK and the response regulator TciR, has been identified as a regulator of this compound production.[7][8]

  • Global Regulators and Stress Response: The alternative sigma factor RpoN has been shown to contribute to this compound production.[7][8] Additionally, protein homeostasis machinery, including chaperones (DnaK, DnaJ, GrpE) and proteases (ClpAP), plays a role in regulating pigment synthesis.[7][8][18]

  • Environmental Factors: this compound production can be induced by factors such as cold temperatures and surface growth, and inhibited by substances like hexavalent chromium.[7]

Quantitative Data on this compound Production

Significant efforts in metabolic engineering have led to high-level production of this compound in various heterologous hosts. The following table summarizes some of the reported production titers.

Host OrganismEngineering StrategyTiter (g/L)Reference
Escherichia coli BAP1 (co-expressing Sc-indC and Sc-indB)Optimization of culture conditions3.93[1]
Streptomyces lividans TK24Promoter and σhrdB expression optimization46.27 (in 4 L fermentor)[19]
Rhodosporidium toruloidesFed-batch fermentation with glucose86.3[5]
Corynebacterium glutamicumMetabolic engineering and fed-batch fermentation49.30[20]
Corynebacterium glutamicumTriple-knockdown strain in fed-batch fermentation54.9[21]

Experimental Protocols

In Vitro this compound Synthesis Assay

This assay is used to assess the activity of the purified this compound synthetase.

Materials:

  • Purified holo-indigoidine synthetase (e.g., BpsA)

  • L-glutamine solution

  • ATP solution

  • MgCl₂ solution

  • Tris-HCl buffer (pH 7.8-8.5)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.5), MgCl₂ (e.g., 20 mM), and ATP (e.g., 6 mM).[16]

  • Add the purified holo-BpsA enzyme to the reaction mixture to a final concentration of, for example, 1 µM.[16]

  • Initiate the reaction by adding L-glutamine to a final concentration of, for example, 1 mM.[16]

  • Incubate the reaction at a suitable temperature (e.g., 25°C or 30°C).[16]

  • Monitor the production of this compound by measuring the absorbance at 590-612 nm over time.[16][22]

Quantification of this compound from Cell Cultures

This protocol is for extracting and quantifying this compound produced in vivo.

Materials:

  • Cell culture producing this compound

  • Dimethyl sulfoxide (DMSO)

  • Centrifuge

  • Spectrophotometer

  • 96-well plate (clear bottom)

Protocol:

  • Harvest a known volume of cell culture (e.g., 250 µL).[23]

  • Centrifuge the sample to pellet the cells and discard the supernatant.[23]

  • Resuspend the cell pellet in a known volume of DMSO (e.g., 500 µL) to lyse the cells and dissolve the this compound.[23][24]

  • Vortex the sample vigorously for approximately 10 minutes to ensure complete extraction.[23]

  • Centrifuge the sample to remove cell debris.[23]

  • Transfer an aliquot of the DMSO extract (e.g., 100 µL) to a clear-bottomed 96-well plate.[23]

  • Measure the absorbance at approximately 612 nm.[23]

  • Calculate the this compound concentration using a standard curve of purified this compound dissolved in DMSO.[23]

Gene Expression Analysis by RT-qPCR

This method is used to quantify the transcript levels of the this compound synthetase gene.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers specific for the this compound synthetase gene (e.g., igiD) and reference genes (e.g., map, rpoC, alaS).[22]

  • qPCR instrument

Protocol:

  • Extract total RNA from bacterial cells grown under different conditions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA using a reverse transcriptase.[22] The reaction typically involves incubating the RNA with the enzyme at 25°C for 10 minutes, followed by 37°C for 50 minutes, and then inactivating the enzyme at 70°C for 15 minutes.[22]

  • Set up the qPCR reaction with the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Run the qPCR program on a thermal cycler and collect the fluorescence data.

  • Analyze the data using a relative quantification method (e.g., the ΔΔCt method) to determine the fold change in gene expression, normalized to the expression of reference genes.[22]

Visualizations

NRPS_Domain_Architecture cluster_A_Ox A-Ox Module cluster_T cluster_TE A Adenylation (A) Ox Oxidation (Ox) T Thiolation (T/PCP) A->T TE Thioesterase (TE) T->TE

Caption: Domain architecture of a typical single-module this compound synthetase.

Indigoidine_Biosynthesis_Pathway cluster_enzyme This compound Synthetase (NRPS) A_domain A-domain (L-Gln activation) AMP_PPi 2x AMP + 2x PPi A_domain->AMP_PPi L_Gln_AMP L-Glutaminyl-AMP A_domain->L_Gln_AMP adenylation T_domain T-domain (Thioesterification) L_Gln_S_PCP L-Glutaminyl-S-PCP T_domain->L_Gln_S_PCP loading Ox_domain Ox-domain (Oxidation) Dehydro_Gln_S_PCP Dehydroglutaminyl-S-PCP Ox_domain->Dehydro_Gln_S_PCP oxidation TE_domain TE-domain (Cyclization & Release) Intermediate 5-amino-3H-pyridine-2,6-dione TE_domain->Intermediate cyclization L_Gln 2x L-Glutamine L_Gln->A_domain ATP 2x ATP ATP->A_domain L_Gln_AMP->T_domain L_Gln_S_PCP->Ox_domain Dehydro_Gln_S_PCP->TE_domain This compound This compound Intermediate->this compound 2x, spontaneous condensation

Caption: The "oxidation-first" biochemical pathway for this compound synthesis.

Indigoidine_Regulation cluster_regulation Regulation of this compound Synthesis PecS PecS ind_operon This compound operon (indC/igiD) PecS->ind_operon represses TciR_P TciR~P TciR_P->ind_operon activates RpoN RpoN (σ⁵⁴) RpoN->ind_operon activates This compound This compound ind_operon->this compound expression leads to Environmental_Signal Environmental Signal (e.g., surface contact) TciK TciK (Sensor Kinase) Environmental_Signal->TciK TciR TciR (Response Regulator) TciK->TciR phosphorylates TciR->TciR_P

Caption: Simplified regulatory network of this compound synthesis.

References

The Biological Role of Indigoidine in Producing Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigoidine, a natural blue pigment synthesized by a diverse range of microorganisms, has garnered significant scientific interest due to its multifaceted biological roles and potential applications in biotechnology and medicine. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and physiological functions of this compound in its producing organisms. We delve into its potent antioxidant and antimicrobial properties, its involvement in interspecies competition, and its potential roles in biofilm formation and motility. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this compound, and presents visual diagrams of its biosynthetic and regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound, a water-insoluble pigment with a characteristic vibrant blue hue, is a non-ribosomally synthesized peptide-like molecule.[1][2][3] First isolated from Pseudomonas indigofera, it has since been identified in a variety of bacterial genera, including Streptomyces, Erwinia (now Dickeya), Vogesella, Phaeobacter, and Photorhabdus.[4] The biosynthesis of this compound is of particular interest as it is catalyzed by a single, large, multi-domain enzyme, a non-ribosomal peptide synthetase (NRPS).[1][2] Beyond its striking color, this compound plays several crucial roles in the survival and ecological fitness of its producers, acting as a powerful antioxidant and an effective antimicrobial agent.[3][5][6][7][8] These properties make this compound a promising candidate for various industrial and therapeutic applications, including as a natural dye, a functional food colorant, and a potential lead for novel drug development.[7][9][10]

This compound Biosynthesis

The synthesis of this compound is a fascinating example of non-ribosomal peptide synthesis, notable for its relative simplicity, requiring only a single NRPS enzyme and a phosphopantetheinyl transferase (PPTase) for its activation.

The Core Enzymatic Machinery

The central enzyme in this compound biosynthesis is a single-module NRPS, commonly designated as IndC, IgiD, or BpsA, depending on the organism.[6][11][12][13] This enzyme catalyzes the condensation of two molecules of L-glutamine to form the this compound molecule.[14][15] The NRPS enzyme possesses a characteristic modular architecture comprising several key domains:

  • Adenylation (A) domain: Responsible for the specific recognition and activation of the L-glutamine substrate via ATP-dependent adenylation.[1][11][12]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated L-glutamine intermediate via a phosphopantetheine arm.[1]

  • Oxidation (Ox) domain: Embedded within the A domain, this domain is crucial for the subsequent modification of the tethered substrate.[1][16][17]

  • Thioesterase (TE) domain: Catalyzes the release of the final product from the enzyme.[1]

For the NRPS to be active, the apo-enzyme must be converted to its holo-form. This post-translational modification is carried out by a 4'-phosphopantetheinyl transferase (PPTase), which transfers the 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the T domain.[1][14][18]

The Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step process occurring on the NRPS enzyme:

  • Activation: The A domain selects and activates L-glutamine to form L-glutaminyl-AMP.

  • Thiolation: The activated L-glutamine is transferred to the T domain.

  • Cyclization and Dehydrogenation: The enzyme-bound L-glutamine undergoes cyclization to form a piperidine-2,6-dione intermediate, which is then dehydrogenated by the Ox domain.[11][19]

  • Dimerization: Two molecules of the modified glutamine derivative then condense to form the final this compound pigment.[11][19]

Indigoidine_Biosynthesis cluster_0 Cytosol 2 L-Glutamine 2 L-Glutamine IndC/IgiD/BpsA (NRPS) IndC/IgiD/BpsA (NRPS) This compound This compound PPTase PPTase CoA CoA Holo-NRPS Holo-NRPS Apo-NRPS Apo-NRPS

Biological Roles of this compound

This compound is not merely a colorful byproduct of metabolism; it confers significant adaptive advantages to the microorganisms that produce it.

Antioxidant Activity

One of the most well-documented roles of this compound is its function as a potent antioxidant. The structure of this compound, with its conjugated double bonds and carbonyl groups, makes it an effective radical scavenger.[5][8][15] This property is crucial for pathogenic bacteria, such as Dickeya dadantii (formerly Erwinia chrysanthemi), as it helps them to neutralize the reactive oxygen species (ROS) produced by host plants as a defense mechanism during infection.[12][20] The production of this compound has been shown to confer increased resistance to oxidative stress, for example, from hydrogen peroxide.[20]

Antimicrobial Activity

This compound also exhibits antimicrobial properties, playing a role in interspecies competition.[5][7] For instance, in the marine bacterium Phaeobacter sp. strain Y4I, this compound production has been shown to inhibit the growth of competing bacteria like Vibrio fischeri, thereby aiding in the competitive colonization of surfaces.[13][21] This antibacterial activity suggests that this compound could be a source of novel antibiotic compounds.

Role in Pathogenicity and Ecological Fitness

In plant pathogens like D. dadantii, this compound production is linked to virulence. Mutants unable to synthesize this compound show a reduced ability to cause systemic infection in host plants.[12][20] This is likely due to their increased susceptibility to the plant's oxidative burst defense.

Furthermore, in Phaeobacter sp. Y4I, the gene for this compound synthase (igiD) is upregulated during surface growth, suggesting a role in biofilm formation and surface colonization.[13][22] Interestingly, in this organism, the loss of this compound production leads to increased resistance to hydrogen peroxide, decreased motility, and faster surface colonization, indicating pleiotropic effects of this secondary metabolite.[13][21]

Regulation of this compound Production

The synthesis of this compound is a tightly regulated process, often silenced under standard laboratory conditions and induced by specific environmental cues or genetic modifications.[23]

In Erwinia chrysanthemi, the expression of the this compound biosynthetic genes (indA, indB, and indC) is negatively regulated by the transcriptional regulator PecS.[12][20][24] Mutations in the pecS gene lead to a significant derepression of this compound synthesis.[12][20] Another protein, PecM, is involved in the efflux of this compound.[19]

In Vogesella indigofera, a novel two-component system, TciK/TciR, has been identified as a regulator of this compound production.[25] Additionally, the alternative sigma factor RpoN and protein homeostasis machinery, including chaperones (DnaK, DnaJ, GrpE) and the ClpAP proteasome, have been implicated in the regulation of this compound synthesis in this bacterium.[25]

Quorum sensing has also been shown to regulate this compound production in Phaeobacter, where acylated homoserine lactone (AHL) signaling pathways are involved.[26]

Indigoidine_Regulation cluster_reg Regulatory Inputs cluster_path Regulatory Pathway Environmental Cues Environmental Cues Quorum Sensing (AHL) Quorum Sensing (AHL) Protein Homeostasis Protein Homeostasis PecS PecS TciK/TciR TciK/TciR RpoN RpoN ClpAP ClpAP ind/igi genes ind/igi genes This compound Production This compound Production

Quantitative Data

The production of this compound can be significantly enhanced through heterologous expression and metabolic engineering. The following tables summarize some of the reported production yields in various engineered microbial hosts.

Table 1: this compound Production in Engineered Escherichia coli

StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Reference
E. coli BAP1/pJV6Expression of Sc-indCLB Medium2.78[5],[27]
E. coli BAP1Co-expression of Sc-indC and Sc-indBLB Medium3.93[5],[27],[28]
Engineered E. coliOptimization of biosynthetic pathway and membrane engineeringGlycerol26.71[11]
Engineered E. coliProtein scaffold arranging GlnA, Sc-IndC, and IndBGlucose + Glutamate14.0[27]

Table 2: this compound Production in Other Engineered Microorganisms

StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Reference
Streptomyces lividans TK24Expression of IndC from S. albus J1704Glycerol46.27[29],[30],[31],[22]
Corynebacterium glutamicumMetabolic engineeringGlucose21.2[2]
Rhodosporidium toruloidesExpression of bpsA and sfpGlucose~2.0[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from microbial cultures.

Materials:

  • Microbial culture producing this compound

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)[5]

  • Methanol

  • Ethyl acetate

  • Hexane

  • Dimethyl sulfoxide (DMSO)

  • Centrifuge and centrifuge tubes

  • Sonicator or ultrasonic bath[5]

  • Spectrophotometer or plate reader

  • Vortex mixer

Procedure:

  • Harvest 1 mL of the this compound-producing culture by centrifugation (e.g., 21,000 x g for 10 minutes).[20]

  • Discard the supernatant.

  • Wash the cell pellet three times with 1 mL of methanol, vortexing gently each time, to remove other metabolites. Centrifuge to collect the pellet after each wash.[20]

  • After the final wash, dry the crude this compound pellet in vacuo.

  • Dissolve the dried pellet in 1 mL of DMSO by sonication.[20]

  • To quantify, measure the absorbance of the DMSO solution at approximately 600 nm.

  • For quantification, create a standard curve using purified this compound of known concentrations dissolved in DMSO.[20] For example, serial dilutions of a 1 mg/mL stock solution can be prepared (0.01, 0.025, 0.05, 0.10, 0.20, and 0.25 mg/mL).[20]

Antioxidant Activity Assessment: Hydrogen Peroxide Resistance Assay

Objective: To determine if this compound production confers resistance to oxidative stress.

Materials:

  • Wild-type, this compound-producing, and this compound-deficient mutant bacterial strains

  • Liquid growth medium (e.g., LB broth)

  • 30% (9.8 M) Hydrogen peroxide (H₂O₂) stock solution[23]

  • Phosphate-buffered saline (PBS), ice-cold

  • Agar plates (e.g., TS agar) with catalase (5,000 U)[23]

  • Spectrophotometer

  • Incubator

Procedure:

  • Grow the bacterial strains to mid-log phase in the appropriate liquid medium.

  • In duplicate, add 100 µL of each culture to a microcentrifuge tube containing 100 µL of medium with a final concentration of 40 mM H₂O₂. As a control, add 100 µL of each culture to 100 µL of medium without H₂O₂.[23]

  • Incubate the tubes at 37°C for 30 minutes.[23]

  • After incubation, immediately prepare serial dilutions of each culture in ice-cold PBS.

  • Spot duplicate aliquots of the dilutions onto agar plates containing catalase. The catalase will neutralize any remaining H₂O₂.

  • Incubate the plates at the optimal growth temperature for the bacteria until colonies are visible.

  • Count the number of colony-forming units (CFUs) to determine the survival rate of each strain in the presence of H₂O₂ compared to the control.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay

Objective: To assess the antimicrobial activity of this compound against a target microorganism.

Materials:

  • Purified this compound

  • Solvent for this compound (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Target microorganism (e.g., Vibrio fischeri)

  • Mueller-Hinton (MH) agar plates[4]

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth[21]

  • 0.5 McFarland turbidity standard[4][8]

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare a suspension of the target microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[8]

  • Using a sterile cotton swab, inoculate the entire surface of an MH agar plate to create a uniform lawn of bacteria.[8][21]

  • Allow the plate to dry for about 5 minutes.[8]

  • Impregnate sterile filter paper disks with a known concentration of purified this compound dissolved in a suitable solvent. A solvent-only disk should be used as a negative control.

  • Using sterile forceps, place the this compound-impregnated disks and the control disk onto the surface of the inoculated MH agar plate, ensuring they are firmly in contact with the agar.[8][21]

  • Incubate the plate at the optimal growth temperature for the target microorganism for 16-24 hours.[13]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8] The size of the zone is indicative of the antimicrobial activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Microbial Culture Microbial Culture This compound Extraction This compound Extraction Microbial Culture->this compound Extraction Antioxidant Assay (H2O2 resistance) Antioxidant Assay (H2O2 resistance) Microbial Culture->Antioxidant Assay (H2O2 resistance) Purified this compound Purified this compound This compound Extraction->Purified this compound Quantification (Spectrophotometry) Quantification (Spectrophotometry) This compound Extraction->Quantification (Spectrophotometry) Antimicrobial Assay (Disk Diffusion) Antimicrobial Assay (Disk Diffusion) Purified this compound->Antimicrobial Assay (Disk Diffusion) Target Microorganism Target Microorganism Target Microorganism->Antimicrobial Assay (Disk Diffusion) CFU Counting CFU Counting Antioxidant Assay (H2O2 resistance)->CFU Counting Zone of Inhibition Measurement Zone of Inhibition Measurement Antimicrobial Assay (Disk Diffusion)->Zone of Inhibition Measurement Data Interpretation Data Interpretation Quantification (Spectrophotometry)->Data Interpretation CFU Counting->Data Interpretation Zone of Inhibition Measurement->Data Interpretation

Conclusion

This compound is a microbially produced secondary metabolite with significant and diverse biological roles. Its functions as an antioxidant and antimicrobial agent provide a clear selective advantage to the producing organisms, particularly in competitive environments and during host-pathogen interactions. The relatively simple biosynthetic pathway, centered around a single NRPS enzyme, makes it an attractive target for metabolic engineering to achieve high-level production. The detailed understanding of its biosynthesis, regulation, and biological functions, as outlined in this guide, provides a solid foundation for further research and the development of novel applications in the fields of biotechnology, materials science, and medicine. The provided protocols offer a starting point for researchers to explore the fascinating biology of this vibrant blue pigment.

References

An In-depth Technical Guide to Natural Producers of Indigoidine in Marine Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of indigoidine in marine microorganisms. It details the identified producers, their biosynthetic pathways, regulatory mechanisms, and methodologies for cultivation, extraction, and quantification. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbial biotechnology, and drug development.

Introduction to this compound

This compound is a natural blue pigment with a unique bicyclic 3,3′-bipyridyl structure. It is synthesized through the non-ribosomal peptide synthetase (NRPS) pathway, typically via the dimerization of two L-glutamine molecules. Beyond its properties as a dye, this compound has garnered significant interest for its diverse biological activities, including antimicrobial, antioxidant, and potential antitumor properties. The marine environment, a rich source of novel microbial diversity and secondary metabolites, harbors several bacterial species capable of producing this promising compound.

Identified Marine Producers of this compound

While several terrestrial microorganisms are known to produce this compound, a growing body of research is identifying their marine counterparts. The most well-characterized marine producer to date is a member of the Roseobacter clade.

Phaeobacter sp. strain Y4I

A prominent and extensively studied marine bacterium, Phaeobacter sp. strain Y4I, isolated from pulp mill effluent in a salt marsh, is a known producer of this compound.[1][2] This bacterium utilizes this compound as a competitive advantage for surface colonization, exhibiting antimicrobial activity against other marine bacteria such as Vibrio fischeri.[1][3][4]

Other Potential Marine Producers

Several other marine bacteria have been reported to produce this compound or related pigments, although quantitative production data and detailed biosynthetic information are less comprehensive than for Phaeobacter sp. Y4I.

  • Alteromonas nigrifaciens : This marine bacterium, previously classified as Pseudomonas nigrifaciens, has been identified as a producer of the blue pigment this compound.[5]

  • Shewanella violacea : Isolated from deep-sea sediments, this bacterium produces a violet pigment with an alkylated this compound structure.[5]

  • Vogesella indigofera : While not exclusively marine, this species is a known this compound producer and has been isolated from aquatic environments.[9][10][11]

Quantitative Production of this compound

Quantitative data on this compound production in wild-type marine bacteria is crucial for assessing their potential for biotechnological applications. The following table summarizes the available data for Phaeobacter sp. strain Y4I.

Marine ProducerCultivation ConditionsThis compound YieldReference
Phaeobacter sp. strain Y4IGrown on an agar surface for 48 hours.642 µM[12][13][14]

Biosynthesis and Regulation of this compound

The production of this compound is a metabolically controlled process involving a specific gene cluster and a complex regulatory network, particularly well-studied in Phaeobacter sp. strain Y4I.

This compound Biosynthetic Pathway in Phaeobacter sp. Y4I

This compound synthesis in Phaeobacter sp. Y4I is mediated by a non-ribosomal peptide synthetase (NRPS) encoded by the igi gene cluster.[1][3][4] The key enzyme, this compound synthase (igiD), catalyzes the cyclization and dimerization of two L-glutamine molecules to form the this compound pigment.[1][3][4]

Indigoidine_Biosynthesis L_Glutamine 2x L-Glutamine IgiD This compound Synthase (IgiD) L_Glutamine->IgiD This compound This compound IgiD->this compound

Biosynthetic pathway of this compound from L-glutamine.
Regulatory Network in Phaeobacter sp. Y4I

This compound production in Phaeobacter sp. Y4I is tightly regulated and is notably induced during surface-attached growth.[1][3] This regulation is orchestrated by a hierarchical quorum-sensing (QS) network composed of two distinct LuxR/I-type systems, pgaRI and phaRI, which respond to N-acyl-L-homoserine lactone (AHL) signals.[12][13][14] The universal regulatory chaperone protein ClpA acts as a negative regulator of this compound synthesis.[1]

The regulatory cascade is initiated upon surface attachment, which triggers a signaling pathway that integrates with the quorum-sensing systems. The phaRI system is activated early during surface colonization, producing the AHL 3OHC12:1-HSL.[12][13] As the cell density increases, the pgaRI system is activated, leading to the production of C8-HSL.[12][13] Both systems ultimately lead to the expression of the igi gene cluster and the production of this compound.

Indigoidine_Regulation cluster_input Signals cluster_qs Quorum Sensing Systems cluster_regulation Regulation cluster_output Output Surface_Attachment Surface Attachment phaRI phaRI System Surface_Attachment->phaRI activates High_Cell_Density High Cell Density pgaRI pgaRI System High_Cell_Density->pgaRI activates AHL_pha 3OHC12:1-HSL phaRI->AHL_pha AHL_pga C8-HSL pgaRI->AHL_pga igi_Expression igi Gene Cluster Expression AHL_pha->igi_Expression induces AHL_pga->igi_Expression induces ClpA ClpA ClpA->igi_Expression represses This compound This compound Production igi_Expression->this compound

Regulatory network of this compound production in Phaeobacter sp. Y4I.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing marine bacteria and the subsequent extraction and quantification of the pigment.

Cultivation of Phaeobacter sp. Y4I

This protocol is adapted from methodologies used in the study of Phaeobacter sp. Y4I.[1]

Materials:

  • YTSS Broth (per liter: 2.5 g yeast extract, 4 g tryptone, 15 g sea salts)

  • YTSS Agar (YTSS broth with 1.5% agar)

  • Sterile culture flasks or plates

  • Incubator shaker

Procedure:

  • Prepare YTSS broth and agar according to the formulation above and sterilize by autoclaving.

  • Inoculate a single colony of Phaeobacter sp. Y4I into a flask containing YTSS broth.

  • For liquid culture, incubate at 30°C with shaking.[1]

  • For surface-induced this compound production, spread the culture onto YTSS agar plates and incubate at 30°C until pigmented colonies appear (approximately 48 hours).[6]

Extraction of this compound

This protocol is a general method for extracting this compound from bacterial biomass.

Materials:

  • Centrifuge and centrifuge tubes

  • Cell scraper (for plate cultures)

  • Vortex mixer or sonicator

Procedure:

  • Harvest the bacterial cells from either liquid or plate culture by centrifugation to form a cell pellet.

  • For plate cultures, scrape the colonies from the agar surface.[6]

  • Wash the cell pellet with sterile saline solution (0.85% NaCl) and then with distilled water to remove residual media components.

  • Add DMSO to the cell pellet. A common ratio is 1 mL of DMSO per 10 mg of wet cell mass.[6]

  • Vortex or sonicate the mixture vigorously for approximately 10 minutes to lyse the cells and dissolve the this compound.[17]

  • Centrifuge the mixture at high speed (e.g., 21,000 x g for 10 minutes) to pellet the cell debris.[17]

  • Carefully collect the blue supernatant containing the dissolved this compound for quantification.

Quantification of this compound

This compound concentration can be determined spectrophotometrically.

Materials:

  • Spectrophotometer or microplate reader

  • Cuvettes or microplates

  • Purified this compound standard (if available) or a reference standard

  • DMSO (for dilutions)

Procedure:

  • Direct Measurement:

    • Measure the absorbance of the this compound extract (in DMSO) at its maximum absorbance wavelength, which is approximately 612 nm.[4]

    • Use DMSO as a blank.

  • Quantification using a Standard Curve:

    • Prepare a stock solution of purified this compound in DMSO with a known concentration (e.g., 1 mg/mL).[17]

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.01, 0.025, 0.05, 0.1, 0.2, 0.25 mg/mL).[17]

    • Measure the absorbance of each standard at ~612 nm.

    • Plot the absorbance values against the corresponding concentrations to create a standard curve.

    • Measure the absorbance of the unknown this compound extract.

    • Determine the concentration of this compound in the extract by interpolating its absorbance value on the standard curve.

Experimental_Workflow Cultivation 1. Cultivation of Marine Bacteria (e.g., Phaeobacter sp. Y4I on YTSS agar) Harvesting 2. Harvesting of Biomass (Centrifugation/Scraping) Cultivation->Harvesting Extraction 3. Extraction with DMSO Harvesting->Extraction Centrifugation 4. Centrifugation to Remove Debris Extraction->Centrifugation Supernatant 5. Collection of Blue Supernatant Centrifugation->Supernatant Quantification 6. Spectrophotometric Quantification (Absorbance at ~612 nm) Supernatant->Quantification

References

Spectroscopic Properties of Indigoidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indigoidine, a natural blue pigment produced by various bacteria, has garnered significant interest for its potential applications in biotechnology and medicine. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in various experimental settings. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a crucial technique for the initial identification and quantification of this compound. The vibrant blue color of the pigment is due to its strong absorption of light in the visible region of the electromagnetic spectrum.

Quantitative Data

The maximum absorbance (λmax) of this compound is consistently reported in the range of 600-612 nm, with the specific wavelength being dependent on the solvent used.[1][2][3]

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Dimethyl Sulfoxide (DMSO)612Not consistently reported in the literature
Experimental Protocol: UV-Vis Spectroscopy of this compound

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

1. Sample Preparation:

  • Extraction: this compound is typically extracted from microbial cultures. After centrifugation to pellet the cells, the pigment can be extracted from the cell pellet using an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Sonication can be employed to facilitate the extraction process.[4] The extraction should be repeated until the cell pellet is colorless.

  • Purification (Optional but Recommended): The crude extract can be purified to remove interfering compounds. This may involve techniques such as liquid-liquid extraction or chromatography. A common purification step involves washing the dried extract with solvents like water, methanol, ethyl acetate, and hexane to remove impurities.[4]

  • Solubilization: The purified or crude this compound extract is dissolved in a suitable spectroscopic grade solvent, typically DMSO, to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[3]

2. Instrumentation and Measurement:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended.

  • Cuvettes: Use quartz or glass cuvettes with a 1 cm path length.

  • Blanking: The spectrophotometer should be blanked using the same solvent in which the this compound is dissolved.

  • Scan Range: The absorption spectrum is typically recorded over a wavelength range of 400 nm to 800 nm to encompass the visible region.

  • Data Acquisition: The absorbance is measured at discrete wavelengths across the scan range to generate the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound, including the chemical environment of its protons and carbon atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in confirming the identity and purity of this compound. The spectrum is relatively simple, characterized by a few distinct signals.

Quantitative Data (in DMSO-d₆):

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.29Singlet1H-NH (amide)
~8.18Singlet1H-CH (vinyl)
~6.47Singlet2H-NH₂ (amino)

Data sourced from multiple studies, consistently reporting similar chemical shifts.[1][3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. However, detailed and assigned ¹³C NMR data for this compound is not as readily available in the public domain as ¹H NMR data. The complexity of the molecule and potential solubility issues can make obtaining and interpreting the ¹³C NMR spectrum challenging. Further research is required to fully elucidate and publish a definitive ¹³C NMR spectrum with complete assignments for this compound.

Experimental Protocol: NMR Spectroscopy of this compound

This protocol provides a general guideline for the preparation and analysis of this compound samples by NMR.

1. Sample Preparation:

  • Purity: The this compound sample should be of high purity to obtain a clean and interpretable NMR spectrum. The purification steps outlined in the UV-Vis protocol are applicable here. The final product should be dried under high vacuum to remove residual solvents.[4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the most commonly used solvent for this compound due to its excellent dissolving power for the pigment.

  • Concentration: A sufficient concentration of the sample is required for NMR analysis. For ¹H NMR, a concentration of 1-5 mg/mL is typically adequate. For the less sensitive ¹³C NMR, a higher concentration may be necessary.

  • NMR Tube: The dissolved sample is transferred to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

    • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans: A significantly larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak identification.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking and Assignment: The chemical shifts of the peaks are determined and assigned to the corresponding protons or carbons in the this compound structure based on known chemical shift ranges and, if available, 2D NMR experiments (e.g., HSQC, HMBC).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_uv_vis UV-Vis Analysis cluster_nmr NMR Analysis Extraction This compound Extraction (from microbial culture) Purification Purification (Washing with solvents) Extraction->Purification Drying Drying (High vacuum) Purification->Drying UV_Prep Dissolve in Spectroscopic Grade Solvent (e.g., DMSO) Drying->UV_Prep NMR_Prep Dissolve in Deuterated Solvent (DMSO-d₆) Drying->NMR_Prep UV_Acq Acquire UV-Vis Spectrum (400-800 nm) UV_Prep->UV_Acq UV_Data Determine λmax UV_Acq->UV_Data NMR_Acq Acquire ¹H and/or ¹³C NMR Spectra NMR_Prep->NMR_Acq NMR_Data Process and Analyze Data (Chemical Shifts, Integration) NMR_Acq->NMR_Data

References

Indigoidine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indigoidine, a natural blue pigment with significant potential in various scientific and industrial applications. This document details the known solubility of this compound in a range of organic solvents, outlines experimental protocols for its determination, and provides visual representations of relevant biochemical and experimental workflows.

Executive Summary

This compound is a water-insoluble blue pigment produced by several microorganisms.[1][2] Its unique chemical structure presents challenges and opportunities for its use in pharmaceuticals, textiles, and other industries. A thorough understanding of its solubility is critical for extraction, purification, formulation, and application. This guide consolidates the currently available, albeit limited, quantitative and qualitative solubility data for this compound in common organic solvents. Dimethyl sulfoxide (DMSO) is widely reported as the most effective solvent for this pigment.

Quantitative and Qualitative Solubility of this compound

Precise quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in publicly available literature. However, based on reports of its extraction, purification, and analysis, a qualitative and semi-quantitative understanding can be established. The following table summarizes the known solubility characteristics of this compound.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity (Dielectric Constant)This compound SolubilityObservations
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.1318947.2Good Solubility Commonly used to dissolve and quantify this compound. A solution of 1 mg/mL in DMSO has been prepared for experimental purposes, though this may not represent the saturation limit.[3] Adding DMSO to a final concentration of 80% or higher has been found to maximize the solubility of this compound from an aqueous solution.[4]
Pyridine C₅H₅N79.1011512.4Effective Solvent Mentioned as an effective solvent for this compound extraction, suggesting good solubility.[5]
Tetrahydrofuran (THF) C₄H₈O72.11667.6Poorly Soluble While this compound is poorly soluble in THF, the solvent is noted for maintaining the stability of the pigment over extended periods.[6]
Methanol CH₄O32.0464.732.7Poorly Soluble Frequently used as a washing solvent during the purification of this compound to remove impurities, which indicates its poor solubility for the pigment itself.[3]
Ethanol C₂H₆O46.0778.3724.5Poorly Soluble Similar to methanol, ethanol is used for washing and purification, implying low solubility.[5]
Ethyl Acetate C₄H₈O₂88.1177.16.0Poorly Soluble Used as a washing agent in purification protocols, indicating that this compound is not readily soluble in it.[3]
Chloroform CHCl₃119.3861.24.8Poorly Soluble While generally a poor solvent, some studies on the related pigment indigo have used chloroform for extraction and spectrophotometric analysis.[7]
Hexane C₆H₁₄86.18681.9Insoluble Employed as a non-polar solvent for washing during purification, confirming the insolubility of this compound.[3]
Water H₂O18.0210080.1Insoluble (at neutral/alkaline pH) This compound is insoluble in water under neutral to alkaline conditions.[2] Its solubility is enhanced in acidic conditions (pH 2-4), forming a red solution.[5]

Experimental Protocols

General Protocol for this compound Extraction and Purification

This protocol is a generalized procedure based on methodologies cited in the literature, primarily for the extraction of this compound from microbial cultures.

  • Cell Harvesting : Centrifuge the fermentation broth to pellet the microbial cells containing the this compound pigment.

  • Initial Lysis and Extraction : Resuspend the cell pellet in a suitable volume of DMSO.[8] Sonication can be employed to facilitate cell lysis and extraction of the pigment into the solvent.

  • Clarification : Centrifuge the DMSO extract at high speed to pellet cell debris and other insoluble materials.

  • Washing : Collect the precipitated this compound by centrifugation. To remove impurities, sequentially wash the pigment pellet with solvents in which this compound is poorly soluble. A common washing sequence is water, followed by methanol, then ethyl acetate, and finally hexane.[3]

  • Drying : After the final wash, dry the purified this compound pellet under a vacuum.

Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

  • Preparation : Add an excess amount of purified, dry this compound powder to a flask containing a known volume of the organic solvent to be tested. The flask should be sealed to prevent solvent evaporation.

  • Equilibration : Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved pigment.

  • Phase Separation : After equilibration, cease agitation and allow the undissolved this compound to settle. For a more complete separation, the saturated solution can be centrifuged or filtered.

  • Quantification : Carefully remove an aliquot of the clear, saturated supernatant.

  • Analysis : Dilute the aliquot with a suitable solvent (typically DMSO, in which this compound is readily soluble and has a known extinction coefficient) to a concentration within the linear range of a spectrophotometer.

  • Concentration Determination : Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound (approximately 612 nm in DMSO) and calculate the concentration using a pre-established standard curve.[2]

  • Solubility Calculation : Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from L-glutamine, catalyzed by a non-ribosomal peptide synthetase (NRPS) such as BpsA or IndC.

Indigoidine_Biosynthesis This compound Biosynthesis Pathway L_Glutamine 2x L-Glutamine NRPS NRPS (e.g., BpsA, IndC) [Adenylation Domain] L_Glutamine->NRPS AMP_PPi AMP + PPi NRPS->AMP_PPi Activated_Glutamine Glutamyl-AMP Intermediate NRPS->Activated_Glutamine ATP ATP ATP->NRPS Thiolation Thiolation Domain (PCP) Activated_Glutamine->Thiolation Cyclization Thioesterase Domain (TE) Cyclization Thiolation->Cyclization Monomer 5-amino-3H-pyridine-2,6-dione (Monomer) Cyclization->Monomer Dimerization Oxidation & Dimerization Monomer->Dimerization This compound This compound Dimerization->this compound

Caption: Simplified pathway of this compound biosynthesis from L-glutamine.

Experimental Workflow for Solubility Determination

The diagram below outlines the steps of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess this compound to solvent in a sealed flask Start->Add_Excess Equilibrate Agitate at constant temperature (e.g., 24-48 hours) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Sample Collect aliquot of clear supernatant Separate->Sample Dilute Dilute aliquot with DMSO for spectrophotometric analysis Sample->Dilute Measure Measure absorbance at ~612 nm Dilute->Measure Calculate Calculate concentration using a standard curve Measure->Calculate End End: Solubility Value Calculate->End

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

Indigoidine: A Comprehensive Technical Guide to its Antioxidant and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigoidine, a natural blue pigment synthesized by various microorganisms, is emerging as a compound of significant interest in the pharmaceutical and biotechnological sectors.[1][2] This technical guide provides an in-depth analysis of the antioxidant and antimicrobial properties of this compound, consolidating current research findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed overview of its biological activities, the experimental protocols used for their assessment, and the current understanding of its mechanisms of action. While qualitative evidence strongly supports its bioactivity, this guide also highlights the existing gaps in quantitative data and elucidates pathways for future research and development.

Introduction

This compound is a water-insoluble, non-ribosomally synthesized peptide pigment with a characteristic vibrant blue hue.[1][3] It is produced by a diverse range of bacteria, including species from the genera Erwinia, Phaeobacter, Vogesella, and Streptomyces.[4] The biosynthesis of this compound proceeds via the condensation of two L-glutamine molecules, a process catalyzed by a non-ribosomal peptide synthetase (NRPS).[1][5] Beyond its properties as a natural colorant, this compound has garnered attention for its potential therapeutic applications, primarily owing to its antioxidant and antimicrobial activities.[1][6] This document aims to provide a detailed technical overview of these properties, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Antioxidant Properties of this compound

This compound has been reported to possess antioxidant capabilities, which are attributed to its chemical structure. The presence of conjugated double bonds and electron-donating amino groups allows it to act as a radical scavenger.[6]

Quantitative Antioxidant Data

Currently, there is a notable scarcity of published studies that provide specific quantitative data, such as IC50 values, for the antioxidant activity of purified this compound using standardized assays. Most available data pertains to crude extracts of organisms that produce indigo-related compounds, not purified this compound itself. However, qualitative studies have demonstrated that this compound production confers increased resistance to oxidative stress in the producing microorganisms. For instance, this compound-producing Erwinia chrysanthemi exhibits enhanced survival in the presence of hydrogen peroxide (H₂O₂), suggesting a protective antioxidant role.[5]

Antioxidant Assay Compound IC50 Value Reference
DPPH Radical ScavengingPurified this compoundData not available-
ABTS Radical ScavengingPurified this compoundData not available-

Table 1: Antioxidant Activity of this compound. This table highlights the current lack of specific IC50 values for purified this compound in the scientific literature.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, generalized protocols for common antioxidant assays that can be adapted to evaluate the antioxidant potential of this compound.

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve purified this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent and create a series of dilutions.

  • Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each this compound dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the this compound sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.[7]

Antioxidant Signaling Pathways

The direct molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects are not yet well-defined. It is hypothesized that its primary mode of action is through direct radical scavenging.[8] Future research should focus on investigating its potential to modulate endogenous antioxidant pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized by this compound Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes This compound This compound This compound->Neutralized_ROS donates electron/hydrogen to

Figure 1: Proposed direct radical scavenging mechanism of this compound.

Antimicrobial Properties of this compound

This compound has demonstrated inhibitory activity against a range of microorganisms, including both bacteria and fungi.[4] This broad-spectrum activity suggests its potential as a novel antimicrobial agent.

Quantitative Antimicrobial Data

Similar to its antioxidant properties, there is a significant lack of comprehensive quantitative data for the antimicrobial activity of purified this compound. Most studies provide qualitative descriptions of inhibition zones or report on the activity of this compound-producing bacterial strains rather than the isolated compound. One study reported the inhibitory effect of this compound produced by Vogesella sp. on the growth of Candida albicans, Escherichia coli, and Staphylococcus aureus.[4] Another study showed a clear correlation between this compound production by Phaeobacter sp. and the inhibition of Vibrio fischeri.[9]

Microorganism Assay Type Result (MIC or Zone of Inhibition) Reference
Vibrio fischeriAgar plate inhibitionZone of inhibition observed[9]
Candida albicansAgar plate inhibitionInhibitory effect observed[4]
Escherichia coliAgar plate inhibitionInhibitory effect observed[4]
Staphylococcus aureusAgar plate inhibitionInhibitory effect observed[4]

Table 2: Antimicrobial Spectrum of this compound. This table summarizes the reported antimicrobial activity of this compound against various microorganisms. Note the absence of specific MIC values.

Experimental Protocols for Antimicrobial Activity Assessment

The following are standard protocols for determining the antimicrobial activity of a compound, which can be adapted for this compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism with no this compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of purified this compound solution. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Antimicrobial Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antimicrobial activity is not fully elucidated. It is suggested that its planar structure may allow for intercalation with DNA or disruption of cell membrane integrity. One study on the related compound, indolicidin, showed that it inhibits DNA synthesis in E. coli.[10] It has also been proposed that this compound may function as an intracellular signaling molecule, potentially disrupting essential microbial signaling pathways.[1] However, specific molecular targets and affected signaling cascades have yet to be identified.

Antimicrobial_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Indigoidine_Sol Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions (for MIC) Indigoidine_Sol->Serial_Dilution Disk_Impregnation Impregnate Disks (for Disk Diffusion) Indigoidine_Sol->Disk_Impregnation Microbe_Culture Culture Test Microorganism Inoculation Inoculate Plates/Wells Microbe_Culture->Inoculation Media_Prep Prepare Agar/Broth Medium Media_Prep->Inoculation Serial_Dilution->Inoculation Disk_Impregnation->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis Zone_Measurement->Data_Analysis

Figure 2: General experimental workflow for assessing the antimicrobial activity of this compound.

Biosynthesis Pathway of this compound

Understanding the biosynthesis of this compound is crucial for its biotechnological production. As previously mentioned, it is synthesized from L-glutamine by a non-ribosomal peptide synthetase (NRPS), often designated as IndC or BpsA.[5][11] The biosynthesis involves several key steps catalyzed by different domains within the NRPS.

Indigoidine_Biosynthesis L_Glutamine 2 x L-Glutamine IndC_NRPS IndC/BpsA (NRPS) L_Glutamine->IndC_NRPS Cyclization Cyclization IndC_NRPS->Cyclization Dehydrogenation Dehydrogenation Cyclization->Dehydrogenation Condensation Condensation Dehydrogenation->Condensation This compound This compound Condensation->this compound

Figure 3: Simplified biosynthesis pathway of this compound.

Conclusion and Future Directions

This compound presents a promising natural compound with demonstrable antioxidant and antimicrobial properties. Its unique blue color also makes it an attractive candidate for various industrial applications. However, a significant gap exists in the literature concerning robust quantitative data on its bioactivities. To advance the development of this compound for pharmaceutical applications, future research should prioritize:

  • Quantitative Bioactivity Studies: Systematic evaluation of the antioxidant activity of purified this compound using standardized assays (DPPH, ABTS, ORAC, etc.) to determine IC50 values. Comprehensive screening of the antimicrobial activity against a broad panel of clinically relevant bacteria and fungi to establish MIC and MBC (Minimum Bactericidal Concentration) values.

  • Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying its antioxidant and antimicrobial effects. This includes identifying cellular targets and investigating its influence on key signaling pathways.

  • In Vivo Efficacy and Safety: Preclinical studies to evaluate the in vivo efficacy and safety profile of this compound in relevant animal models.

  • Biotechnological Production Optimization: Further development of microbial cell factories and fermentation processes to enhance the yield and purity of this compound for commercial-scale production.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel antioxidant and antimicrobial agent.

References

An In-depth Technical Guide to the Regulators of Indigoidine Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigoidine is a natural blue pigment synthesized by a variety of microorganisms through a non-ribosomal peptide synthetase (NRPS) pathway. The production of this pigment is tightly regulated at the transcriptional level, often remaining silent under standard laboratory conditions. Understanding the intricate regulatory networks that govern the expression of the this compound biosynthetic gene cluster is crucial for harnessing its potential in various applications, including as a sustainable dye, an antioxidant, and a potential therapeutic agent. This technical guide provides a comprehensive overview of the key regulators of this compound gene cluster expression, detailing the experimental methodologies used to characterize them and presenting quantitative data for comparative analysis.

Core Regulators of this compound Biosynthesis

The regulation of this compound production involves a diverse array of transcriptional regulators, including repressors, activators, two-component systems, and global regulators of secondary metabolism. The specific regulatory mechanisms can vary significantly between different this compound-producing species.

The PecS/PecM System in Dickeya dadantii (formerly Erwinia chrysanthemi)

In the phytopathogen Dickeya dadantii, the production of this compound is primarily controlled by the PecS/PecM regulatory system.

  • PecS: A Transcriptional Repressor: PecS, a member of the MarR family of transcriptional regulators, acts as a direct repressor of the this compound biosynthetic genes (indA, indB, and indC).[1][2][3][4] In wild-type strains, the expression of the ind genes is low, resulting in no visible pigment production.[5] However, in a pecS mutant background, the expression of these genes is dramatically derepressed, leading to the accumulation of this compound.[5]

  • PecM: A Modulator of PecS Activity and Efflux Pump: PecM is a membrane-bound protein that is required for the full repressive activity of PecS.[6] Additionally, PecM functions as an efflux pump, actively transporting this compound out of the cell.[2]

Gene TargetFold Derepression in pecS MutantReference
indC~2,000-fold[5]
indA~30-fold[5]
indB~30-fold[5]

No specific binding affinities (Kd values) for the PecS protein to the indA and indC promoter regions have been reported in the reviewed literature.

The PecS protein directly binds to the promoter regions of the indA and indC genes, sterically hindering the binding of RNA polymerase and thereby repressing transcription. The activity of PecS is modulated by the membrane protein PecM, although the precise mechanism of this modulation is not fully understood. It is hypothesized that PecM may sense an internal or external signal, which then influences the DNA-binding activity of PecS.

PecS_Pathway PecM PecM (Membrane Protein) PecS PecS (Repressor) PecM->PecS Modulates indA_promoter indA Promoter PecS->indA_promoter indC_promoter indC Promoter PecS->indC_promoter ind_genes indA, indB, indC (Biosynthesis Genes) indA_promoter->ind_genes Transcription indC_promoter->ind_genes Transcription This compound This compound ind_genes->this compound Biosynthesis This compound->PecM Efflux

PecS/PecM regulatory pathway in D. dadantii.
The TciK/TciR Two-Component System in Vogesella indigofera

In Vogesella indigofera, a novel two-component system, designated TciK/TciR, plays a crucial role in the regulation of this compound synthesis.[1][7]

  • TciK: The Sensor Histidine Kinase: TciK is the sensor kinase component of this system. It is presumed to autophosphorylate in response to an unknown environmental signal.[2]

  • TciR: The Response Regulator: TciR is the cognate response regulator. Upon phosphorylation by TciK, TciR is thought to activate the transcription of the this compound biosynthetic genes.[2] Mutations in either tciK or tciR result in a loss of pigment production.[2]

The TciK/TciR system represents a classic two-component signaling pathway. An external stimulus is detected by the sensor kinase TciK, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator TciR. Phosphorylated TciR then likely binds to the promoter region of the this compound gene cluster, activating transcription.

TciKR_Pathway Signal Unknown Signal TciK TciK (Sensor Kinase) Signal->TciK Activates TciR TciR (Response Regulator) TciK->TciR Phosphorylation igiD_promoter igiD Promoter TciR->igiD_promoter Activates igi_genes igi Genes (Biosynthesis) igiD_promoter->igi_genes Transcription This compound This compound igi_genes->this compound Biosynthesis ScbR_Pathway GBLs γ-Butyrolactones (e.g., SCB1) ScbR ScbR GBLs->ScbR Binds Antibiotics Antibiotics ScbR2 ScbR2 Antibiotics->ScbR2 Binds Heterodimer ScbR/ScbR2 Heterodimer ScbR->Heterodimer Target_Promoters Target Promoters (Secondary Metabolism) ScbR->Target_Promoters Represses ScbR2->Heterodimer ScbR2->Target_Promoters Represses Heterodimer->Target_Promoters Represses Secondary_Metabolites Secondary Metabolites (e.g., this compound) Target_Promoters->Secondary_Metabolites Expression

References

Methodological & Application

Application Notes: Extraction and Purification of Indigoidine from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Core Principles

Key Considerations for Extraction and Purification

  • Bacterial Strain: Indigoidine can be extracted from both native producing strains (e.g., Streptomyces lavendulae) and genetically engineered hosts (e.g., E. coli, P. putida, R. toruloides).[2][6][7] Engineered strains often produce significantly higher titers, which can simplify the extraction process.

  • Purity Assessment: The purity of the final this compound product can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[7][8] A simple spectrophotometric method can be used to quantify production by measuring absorbance at approximately 600 nm.[2]

Experimental Protocols

Protocol 1: Centrifugation and Solvent Washing Method

This protocol is a widely used and effective method for obtaining high-purity this compound, particularly from engineered E. coli or R. toruloides cultures. It relies on differential centrifugation and sequential washing with various solvents.

Materials:

  • Bacterial culture broth containing this compound

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Deionized (DI) water

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Centrifuge and appropriate tubes

  • Vortex mixer or sonicator

Procedure:

  • Cell Pellet Separation: Centrifuge the fermentation broth at a low speed (e.g., 4,000 x g) for 10-15 minutes to pellet the bacterial cells. In many engineered strains, the this compound pigment remains in the supernatant.[2]

  • This compound Pellet Collection: Carefully transfer the supernatant to a new tube and centrifuge at a much higher speed (e.g., 21,000 x g) for 10-20 minutes to pellet the insoluble this compound pigment.[2] Discard the supernatant.

  • Initial Extraction (Cell-Associated Pigment): If the pigment is intracellular or cell-associated, resuspend the initial cell pellet from step 1 in an equal volume of DMSO or THF.[7] Lyse the cells using a bead beater or sonicator for 15-30 minutes to facilitate complete extraction.[7][9] Centrifuge at high speed (10,000 x g) to pellet cell debris and collect the this compound-rich solvent. Repeat the extraction until the solvent is colorless.[7]

  • Solvent Evaporation: Combine the organic solutions containing this compound and evaporate the solvent using a rotary evaporator or by drying in a vacuum centrifuge.[7]

  • Purification Washes: Wash the resulting dark blue solid sequentially to remove impurities. For each wash, add the solvent, vortex thoroughly, centrifuge at high speed to pellet the this compound, and discard the supernatant.[2][7]

    • Wash twice with DI water.[2]

    • Wash twice with methanol.[2]

    • Wash twice with ethyl acetate.[2]

    • Wash twice with hexanes.[2]

  • Final Drying: After the final wash, dry the purified this compound pellet under a high vacuum to obtain a fine blue powder.[7]

Protocol 2: pH-Mediated Precipitation Method

This method is particularly useful for separating this compound from acid-soluble impurities and can be adapted for various scales.

Materials:

  • Fermentation broth

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Filtration apparatus or centrifuge

  • pH meter

Procedure:

  • Collection of Pigment: Collect the precipitated this compound by centrifugation at high speed (e.g., 10,000 x g) or by filtration.

  • Washing and Drying: Wash the collected precipitate with DI water to remove residual salts. For higher purity, perform additional washes with methanol and hexanes as described in Protocol 1.

  • Final Product: Dry the final product under vacuum to yield purified this compound powder.

Quantitative Data

The yield of this compound is highly dependent on the microbial host, cultivation conditions, and genetic engineering strategies.

Table 1: this compound Production in Various Bacterial Strains

Microbial Host Strain Information Substrate/Medium Titer (g/L) Reference
Escherichia coli BAP1 with Sc-indC & Sc-indB LB Medium + L-glutamine 8.81 [10]
Pseudomonas putida Engineered Minimal Medium + p-coumarate 7.3 [6]
Rhodosporidium toruloides Engineered (BlueBelle) Glucose (Fed-batch) 86.3 [7]
Rhodosporidium toruloides Engineered (BlueBelle) Sorghum Lignocellulosic Hydrolysate 2.9 [7]
Streptomyces sp. Engineered Industrial Medium (Fermentor) 46.27 [11]

| Corynebacterium glutamicum | Engineered | Glucose | > 40 |[6] |

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_separation Initial Separation cluster_extraction Extraction & Collection cluster_purification Purification cluster_final Final Product culture Bacterial Culture low_speed_cent Low-Speed Centrifugation (e.g., 4,000 x g) culture->low_speed_cent cells Cell Pellet low_speed_cent->cells Discard or Extract if Intracellular supernatant Supernatant with this compound low_speed_cent->supernatant high_speed_cent High-Speed Centrifugation (e.g., 21,000 x g) supernatant->high_speed_cent crude_pellet Crude this compound Pellet high_speed_cent->crude_pellet wash_h2o Wash with Water (2x) crude_pellet->wash_h2o wash_meoh Wash with Methanol (2x) wash_h2o->wash_meoh wash_etac Wash with Ethyl Acetate (2x) wash_meoh->wash_etac wash_hex Wash with Hexanes (2x) wash_etac->wash_hex drying Vacuum Drying wash_hex->drying pure_ind Pure this compound Powder drying->pure_ind

Caption: General workflow for this compound extraction and purification.

biosynthesis_pathway cluster_input Substrate cluster_enzyme Enzymatic Synthesis cluster_process Key Steps cluster_output Product glutamine 2x L-Glutamine nrps NRPS (e.g., IndC, BpsA) glutamine->nrps adenylation Adenylation (Activation) nrps->adenylation cyclization Cyclization & Oxidation adenylation->cyclization condensation Condensation cyclization->condensation This compound This compound condensation->this compound

Caption: Simplified biosynthesis pathway of this compound from L-glutamine.

References

Heterologous Production of Indigoidine in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Indigoidine is a natural blue pigment with a range of potential applications, from a sustainable textile dye to a promising pharmaceutical agent due to its reported antioxidant and antimicrobial activities.[1][2] The heterologous production of this compound in well-characterized host organisms like Escherichia coli offers a scalable and controllable platform for its synthesis, overcoming the limitations of extraction from its native producers. This document provides a comprehensive overview and detailed protocols for the successful expression, extraction, and quantification of this compound in E. coli.

The core of this compound biosynthesis lies in the enzymatic condensation of two L-glutamine molecules, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS) known as this compound synthetase.[3][4] For this NRPS to be active, it requires post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase). Therefore, the successful heterologous production of this compound in E. coli necessitates the co-expression of both the this compound synthetase gene (e.g., bpsA or sc-indC) and a compatible PPTase gene (e.g., sfp or sc-indB).[1][2]

Strategies to enhance this compound yield in E. coli often focus on increasing the intracellular pool of its precursor, L-glutamine. This can be achieved through direct supplementation of L-glutamine to the culture medium or through metabolic engineering approaches, such as the co-expression of glutamine synthetase (glnA) to boost the endogenous synthesis of L-glutamine.[1][2] Optimization of fermentation conditions, including media composition and temperature, further plays a crucial role in maximizing production titers.

Data Presentation

Table 1: this compound Production in Engineered E. coli Strains under Various Conditions
E. coli StrainExpression SystemKey Genetic ModificationsCulture ConditionsThis compound Titer (g/L)Reference
BAP1pET-basedCo-expression of Sc-indC and Sc-indBShake flask3.93[1][2]
BAP1pET-basedCo-expression of Sc-indC and Sc-indBShake flask, with 1.46 g/L L-glutamine feeding8.81 ± 0.21[1][2]
BAP1pET-basedCo-expression of Sc-indC, Sc-indB, and glnAShake flask5.75 ± 0.09[1][2]
BAP1pET-basedCo-expression of Sc-indC, Sc-indB, and glnAShake flask, with 2.5 mM (NH₄)₂HPO₄7.08 ± 0.11[1][2]
BL21(DE3)Plasmid-basedPathway optimization and membrane engineeringFed-batch fermentation26.71

Experimental Protocols

Protocol 1: Plasmid Construction for this compound Production in E. coli

This protocol describes the general steps for constructing an expression vector for the co-expression of an this compound synthetase and a PPTase.

1. Gene Acquisition:

  • Synthesize or PCR amplify the coding sequences of the desired this compound synthetase (e.g., bpsA from Bacillus subtilis or sc-indC from Streptomyces chromofuscus) and a compatible PPTase (e.g., sfp from Bacillus subtilis or sc-indB from Streptomyces chromofuscus). Codon optimization for E. coli is recommended to enhance expression.

2. Vector Selection:

  • Choose a suitable E. coli expression vector, preferably a dual-promoter plasmid (e.g., pETDuet-1 or pACYCDuet-1) to allow for the co-expression of two genes from a single plasmid. Alternatively, two separate compatible plasmids can be used.

3. Cloning Strategy:

  • Design primers with appropriate restriction sites for cloning the this compound synthetase and PPTase genes into the selected vector(s).

  • Digest both the vector and the PCR-amplified genes with the corresponding restriction enzymes.

  • Ligate the digested genes into the linearized vector(s) using T4 DNA ligase.

  • Alternatively, use a seamless cloning method like Gibson Assembly for fragment assembly.

4. Transformation:

  • Transform the ligation product or assembled plasmid into a competent E. coli cloning strain (e.g., DH5α).

  • Select for positive transformants on LB agar plates containing the appropriate antibiotic(s).

5. Verification:

  • Isolate plasmid DNA from the selected colonies.

  • Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.

Protocol 2: Fermentation of Engineered E. coli for this compound Production

This protocol outlines the steps for culturing the engineered E. coli to produce this compound.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic(s).

  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2. Main Culture Inoculation:

  • Inoculate 100 mL of fresh LB medium (in a 500 mL flask) with the overnight pre-culture to an initial OD₆₀₀ of 0.05-0.1.

  • Add the appropriate antibiotic(s).

3. Induction of Gene Expression:

  • Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

4. Production Phase:

  • After induction, reduce the temperature to a range of 18-25°C and continue shaking for 24-72 hours. The appearance of a blue color in the culture indicates this compound production.

  • For precursor feeding experiments, supplement the culture with L-glutamine (e.g., to a final concentration of 1-2 g/L) at the time of induction.

Protocol 3: Extraction and Quantification of this compound

This protocol details the procedure for extracting this compound from the E. coli culture and quantifying its concentration.

1. Cell Harvesting:

  • Take a 1 mL aliquot of the culture broth.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the cells.

2. This compound Extraction:

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of dimethyl sulfoxide (DMSO).

  • Vortex vigorously for 1-2 minutes to ensure complete lysis and extraction of the blue pigment.

  • Centrifuge at 14,000 x g for 2 minutes to pellet the cell debris.

3. Quantification:

  • Carefully transfer the blue supernatant to a clean microcentrifuge tube.

  • Measure the absorbance of the supernatant at a wavelength of 612 nm (OD₆₁₂) using a spectrophotometer or a microplate reader. Use DMSO as a blank.

  • The linear range of detection is typically between 0.1 and 1.0 absorbance units. Dilute the sample with DMSO if the absorbance exceeds this range.

4. Concentration Determination:

  • To determine the absolute concentration of this compound, a standard curve must be generated using purified this compound of a known concentration dissolved in DMSO.

  • Plot the absorbance at 612 nm versus the known concentrations of the this compound standards.

  • Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in the experimental samples.

Mandatory Visualization

Indigoidine_Biosynthesis_Pathway 2 x L-Glutamine 2 x L-Glutamine This compound Synthetase (NRPS) This compound Synthetase (NRPS) 2 x L-Glutamine->this compound Synthetase (NRPS) This compound This compound This compound Synthetase (NRPS)->this compound PPTase PPTase holo-Indigoidine Synthetase holo-Indigoidine Synthetase PPTase->holo-Indigoidine Synthetase apo-Indigoidine Synthetase apo-Indigoidine Synthetase apo-Indigoidine Synthetase->PPTase Activation

Caption: Biosynthetic pathway of this compound from L-glutamine.

Indigoidine_Production_Workflow cluster_cloning Plasmid Construction cluster_fermentation Fermentation cluster_analysis Extraction & Quantification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Verification Verification Transformation->Verification Pre-culture Pre-culture Verification->Pre-culture Main Culture Main Culture Pre-culture->Main Culture Induction (IPTG) Induction (IPTG) Main Culture->Induction (IPTG) Production Production Induction (IPTG)->Production Cell Harvesting Cell Harvesting Production->Cell Harvesting Extraction (DMSO) Extraction (DMSO) Cell Harvesting->Extraction (DMSO) Quantification (OD612) Quantification (OD612) Extraction (DMSO)->Quantification (OD612) Concentration Calculation Concentration Calculation Quantification (OD612)->Concentration Calculation

Caption: Experimental workflow for this compound production in E. coli.

References

Optimizing Fermentation Conditions for High-Yield Indigoidine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of fermentation conditions to achieve high-yield production of indigoidine. This compound, a natural blue pigment synthesized by various microorganisms, has garnered significant interest for its potential applications in the textile, agricultural, and biomedical industries.[1] This guide consolidates findings from recent studies to offer a comprehensive resource for maximizing this compound titers through metabolic engineering and controlled fermentation processes.

Introduction to this compound Biosynthesis

This compound is a non-ribosomal peptide synthesized from two molecules of L-glutamine.[2][3] The biosynthesis is catalyzed by a single-module non-ribosomal peptide synthetase (NRPS), often designated as BpsA or IndC, in conjunction with a 4'-phosphopantetheinyl transferase (PPTase) which activates the NRPS enzyme.[1][2] The NRPS enzyme possesses an adenylation (A) domain that recognizes and activates L-glutamine, an oxidation (Ox) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a thioesterase (TE) domain that catalyzes the cyclization and release of the final this compound molecule.[1][2]

Several microbial chassis, including Escherichia coli, Corynebacterium glutamicum, Rhodosporidium toruloides, and Streptomyces species, have been successfully engineered for high-level this compound production.[1] Optimization strategies typically involve enhancing the precursor (L-glutamine) supply, overexpression of efficient this compound synthetases and PPTases, and optimization of fermentation parameters such as media composition, pH, and temperature.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering plays a crucial role in directing cellular resources towards this compound synthesis. Key strategies include:

  • Enzyme Selection and Expression: The choice of this compound synthase (e.g., BpsA from Streptomyces lavendulae or Sc-IndC from Streptomyces chromofuscus) and a compatible PPTase (e.g., Sfp from Bacillus subtilis) is critical.[4][5] Co-expression of these enzymes is often necessary for robust production.[1][6]

  • Precursor Supply Enhancement: Increasing the intracellular pool of L-glutamine is a primary target. This can be achieved by engineering pathways that funnel carbon flux from glycolysis into the tricarboxylic acid (TCA) cycle, a key source of glutamate, the direct precursor to glutamine.[4]

  • Byproduct Minimization: Knocking out or downregulating genes involved in competing pathways can redirect metabolic flux towards this compound production.[4]

  • Host Strain Optimization: Utilizing host organisms with naturally high fluxes towards L-glutamate, such as C. glutamicum, can provide a significant advantage.[4]

Below is a diagram illustrating the general biosynthetic pathway of this compound and key metabolic engineering targets.

Indigoidine_Biosynthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Engineering_Target1 Channel Carbon Flux L_Glutamate L-Glutamate TCA_Cycle->L_Glutamate Byproducts Byproducts TCA_Cycle->Byproducts Engineering_Target2 Minimize Byproducts L_Glutamine L-Glutamine L_Glutamate->L_Glutamine Holo_NRPS Holo-Indigoidine Synthase (NRPS) L_Glutamine->Holo_NRPS 2x Apo_NRPS Apo-Indigoidine Synthase (NRPS) Apo_NRPS->Holo_NRPS Activation Engineering_Target3 Overexpress NRPS & PPTase This compound This compound Holo_NRPS->this compound ATP PPTase PPTase PPTase->Apo_NRPS

Caption: General biosynthetic pathway of this compound and key metabolic engineering targets.

Optimization of Fermentation Parameters

Systematic optimization of fermentation parameters is essential for achieving high this compound titers. The following tables summarize key parameters and their effects on this compound production across different host organisms.

Table 1: Effect of Temperature and pH on this compound Production
Host OrganismOptimal Temperature (°C)Optimal pHThis compound Titer (g/L)Reference
Rhodosporidium toruloides257.0 (controlled)86.3 ± 7.4[5]
Streptomyces chromofuscus18Not specified3.93[1]
Indigofera plant biomass406.0-6.82.84 (mg/g)[7]
Table 2: Media Composition for High-Yield this compound Fermentation
Host OrganismCarbon SourceNitrogen SourceC/N RatioKey SupplementsThis compound Titer (g/L)Reference
Escherichia coliGlycerolNot specifiedNot specifiedNot specified26.71[10]
Corynebacterium glutamicumGlucoseNot specifiedNot specifiedL-glutamate, L-glutamine49.30[4]
Rhodosporidium toruloidesGlucoseUreaVaried (2 to 160)Not specified86.3[5]
Streptomyces lividansNot specifiedNot specifiedNot specifiedNot specified46.27[11]

Experimental Protocols

The following protocols provide a general framework for this compound production and analysis. Specific parameters should be optimized for the chosen host organism and experimental setup.

Protocol for Shake-Flask Fermentation
  • Media Preparation: Prepare the desired fermentation medium (refer to Table 2 for examples) and sterilize by autoclaving. Add any heat-labile components, such as antibiotics or inducers, after the medium has cooled.

  • Inoculum Preparation: Inoculate a starter culture of the engineered microbial strain in a suitable medium and incubate overnight under appropriate conditions (e.g., 37°C for E. coli, 30°C for C. glutamicum).

  • Fermentation: Inoculate the main fermentation flasks with the starter culture to a starting OD₆₀₀ of approximately 0.1.

  • Induction (if applicable): If using an inducible promoter system, add the appropriate inducer (e.g., IPTG) when the culture reaches the mid-log phase of growth.

  • Incubation: Incubate the flasks on a rotary shaker at the optimized temperature and shaking speed for 3-5 days.

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and this compound production.

Protocol for Fed-Batch Fermentation in a Bioreactor

Fed-batch fermentation allows for higher cell densities and product titers by providing a continuous or intermittent feed of nutrients.

  • Bioreactor Setup: Prepare and sterilize the bioreactor with the initial batch medium.

  • Inoculation: Inoculate the bioreactor with a seed culture grown to a suitable density.

  • Batch Phase: Allow the culture to grow in batch mode until a key nutrient, typically the carbon source, becomes limiting.

  • Fed-Batch Phase: Initiate the feeding of a concentrated nutrient solution. The feeding strategy can be controlled to maintain a low substrate concentration, which can prevent overflow metabolism and enhance productivity.

  • Process Control: Maintain optimal pH, temperature, and dissolved oxygen (DO) levels throughout the fermentation. pH can be controlled by the automated addition of acid and base. DO can be controlled by adjusting the agitation speed and airflow rate.

  • Harvesting: Once the desired this compound concentration is reached, harvest the culture for downstream processing.

The general workflow for optimizing this compound production is depicted below.

Experimental_Workflow Start Strain Engineering Shake_Flask Shake-Flask Optimization Start->Shake_Flask Media_Opt Media Composition (Carbon, Nitrogen, C/N) Shake_Flask->Media_Opt Condition_Opt Physical Conditions (pH, Temp, Aeration) Shake_Flask->Condition_Opt Fed_Batch Fed-Batch Fermentation in Bioreactor Media_Opt->Fed_Batch Condition_Opt->Fed_Batch Downstream Downstream Processing Fed_Batch->Downstream Extraction Extraction Downstream->Extraction Purification Purification Extraction->Purification Analysis Analysis (Quantification) Purification->Analysis End High-Yield this compound Analysis->End

Caption: General experimental workflow for optimizing this compound production.

Protocol for this compound Extraction and Quantification

This compound is an insoluble pigment, requiring organic solvents for extraction.

  • Cell Harvesting: Centrifuge a known volume of the fermentation broth to pellet the cells containing the this compound.

  • Clarification: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the dissolved this compound.

  • Quantification: Measure the absorbance of the supernatant at the characteristic wavelength for this compound (typically around 610-612 nm). A standard curve can be generated using purified this compound to determine the concentration.

Conclusion

High-yield production of this compound is achievable through a combination of targeted metabolic engineering and systematic optimization of fermentation conditions. By carefully selecting host strains, enhancing precursor supply, and controlling environmental parameters such as temperature, pH, and nutrient availability, researchers can significantly improve this compound titers. The protocols and data presented in this document provide a solid foundation for developing robust and scalable processes for the production of this promising natural blue pigment.

References

Application Notes and Protocols: Indigoidine as a Natural Textile Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize key quantitative data related to the production of indigoidine and its performance as a textile dye.

Table 1: Microbial Production of this compound

Host OrganismTiter (g/L)Productivity (g/L/h)Carbon SourceReference
Rhodosporidium toruloides (Bluebelle)86.3 ± 7.40.73Glucose[4][5]
Corynebacterium glutamicum (Engineered)54.9--[6]
Corynebacterium glutamicum (Engineered)49.300.96-[6]
Streptomyces lividans TK245.2--[6]

Table 2: Colorfastness Properties of Indigo-Dyed Textiles (General)

Fastness TestRating (ISO Scale)Fabric TypeNotes
Light Fastness 3 - 5CottonGood light fastness is generally observed.[7]
Wash Fastness --Some studies suggest lower wash fastness for natural indigo compared to synthetic.[8]
Rubbing (Crocking) Fastness Good (Dry), Fair (Wet)CottonGenerally, dry rubbing fastness is better than wet rubbing fastness.[7][9]

Note: Specific quantitative data for the colorfastness of this compound-dyed textiles is an emerging area of research. The data presented for indigo provides a general reference.

Experimental Protocols

Protocol 1: Production and Extraction of this compound

This protocol outlines the general steps for producing this compound through microbial fermentation and subsequent extraction.

1. Microbial Fermentation:

  • Culture a genetically engineered strain of E. coli or Corynebacterium glutamicum capable of high-yield this compound production.[1]
  • Use a suitable fermentation medium containing a primary carbon source, such as glucose.[4]
  • Maintain optimal fermentation conditions (e.g., temperature, pH, aeration) for the specific microbial strain.

2. Cell Harvesting:

  • After the fermentation period, harvest the microbial cells by centrifugation at 10,000 x g for 5 minutes.[4]
  • Discard the supernatant.

3. This compound Extraction:

  • Resuspend the cell pellet in an equal volume of an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4]
  • Lyse the cells using an ultrasonic bath for 30 minutes to facilitate the extraction of this compound into the solvent.[4]
  • Alternatively, tetrahydrofuran (THF) can be used for extraction.[4]

Protocol 2: Purification of this compound

This protocol describes a pH-based method for purifying the extracted this compound.

1. Acidification and Solubilization:

  • Acidify the fermentation broth containing the extracted this compound to a pH between 2 and 4.[3] This protonates the this compound molecules, enhancing their solubility.[3]

2. Filtration:

  • Filter the acidified solution to remove cellular debris and other insoluble materials.[3]

3. Precipitation:

  • Adjust the pH of the filtrate to a neutral or slightly alkaline level to precipitate the purified this compound.
  • Collect the precipitated this compound powder.

Protocol 3: Dyeing of Protein Fiber Fabric (e.g., Silk, Wool) with this compound

This protocol details the procedure for dyeing protein-based textiles.

1. Preparation of the Dye Bath:

  • Dissolve the purified this compound powder in a suitable solvent (e.g., water, ethanol, or DMSO).[10]
  • Add the this compound solution to water containing a mordant such as praseodymium chloride, lanthanum trioxide, or sodium sulfonate at a concentration of 0.1-5 g/L.[10]
  • Adjust the pH of the dye bath to a range of 2.5-6.5.[10]

2. Dyeing Process:

  • Immerse the protein fiber fabric into the prepared dye bath.
  • Gradually heat the dye bath to a temperature between 50-95°C.[10]
  • Maintain the temperature for the desired dyeing duration to achieve the target color depth.

3. Post-Dyeing Treatment:

  • Remove the fabric from the dye bath.
  • Rinse the dyed fabric thoroughly with water.
  • Dry the fabric.[10]

Protocol 4: Spectrophotometric Color Measurement

This protocol outlines the standardized method for quantifying the color of dyed textiles.

1. Sample Preparation:

  • Condition the dyed fabric samples under standard atmospheric conditions (e.g., 20°C and 65% relative humidity) for 24 hours.[8]

2. Instrument Calibration:

  • Calibrate the spectrophotometer using a white reference tile according to the manufacturer's instructions.[8]

3. Measurement:

  • Fold the fabric sample to ensure it is opaque.[8]
  • Place the sample over the measurement port of the spectrophotometer.
  • Record the CIE Lab* values, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[8]

Visualizations

experimental_workflow cluster_production This compound Production cluster_purification Purification cluster_dyeing Textile Dyeing Fermentation Microbial Fermentation (E. coli / C. glutamicum) Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction (DMF/DMSO) Harvesting->Extraction Acidification Acidification (pH 2-4) & Filtration Extraction->Acidification Precipitation pH Adjustment & Precipitation Acidification->Precipitation DyeBath Dye Bath Preparation (pH 2.5-6.5, 50-95°C) Precipitation->DyeBath Dyeing Immersion of Fabric DyeBath->Dyeing Rinsing Rinsing & Drying Dyeing->Rinsing logical_relationship This compound This compound Pigment NaturalDye Natural Dye This compound->NaturalDye Functional Functional Properties (Antimicrobial, Antioxidant) This compound->Functional Microbial Microbial Source (e.g., E. coli) Microbial->this compound Sustainable Sustainable Production Microbial->Sustainable Sustainable->NaturalDye Textile Textile Application NaturalDye->Textile Functional->Textile

References

Application of Indigoidine in Food and Cosmetics Industries: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indigoidine, a natural blue pigment produced by various microorganisms, is emerging as a promising ingredient for the food and cosmetics industries. Its vibrant color, coupled with potential antioxidant and antimicrobial properties, makes it an attractive alternative to synthetic dyes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound.

Application Notes

This compound as a Natural Colorant

This compound offers a stable and vibrant blue hue suitable for a wide range of food and cosmetic products.[1][2] Its microbial origin provides a sustainable and eco-friendly alternative to synthetic colorants.[3]

In the Food Industry: this compound can be used in various food products, including cereals, baked goods, and ice cream, to provide a natural blue coloring.[1] Its safety as a food colorant is supported by new purification processes.[1]

In the Cosmetics Industry: The pigment's vibrant color makes it suitable for a variety of cosmetic formulations, such as lipsticks, eyeshadows, and other decorative cosmetics.[1] Its natural origin aligns with the growing consumer demand for "clean beauty" products.

Functional Properties of this compound

Beyond its coloring capabilities, this compound possesses bioactive properties that can enhance the value of food and cosmetic products.

  • Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial activity against various microorganisms.[5] This suggests its potential use as a natural preservative in both food and cosmetic products to inhibit the growth of spoilage and pathogenic microbes.

Stability and Solubility

The stability of this compound is a critical factor for its application. Its color and stability can be influenced by factors such as pH, temperature, and light exposure.

  • pH Stability: The color of this compound is pH-dependent. It typically appears blue at a neutral pH, while acidic conditions can cause a shift towards a red hue, and alkaline conditions may lead to a green or yellow color.[6]

  • Solubility: this compound is generally insoluble in water but can be dissolved in certain organic solvents like dimethyl sulfoxide (DMSO).[7][8] Its solubility in common cosmetic and food-grade solvents should be carefully evaluated for specific applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound. Note: Specific values for IC50 and MIC can vary depending on the specific strain of microorganism used for production, the purity of the this compound, and the experimental conditions. The provided protocols should be used to determine these values for your specific this compound sample.

Table 1: Antioxidant Activity of this compound

AssayParameterResultReference
DPPH Radical ScavengingIC50 (µg/mL)Data not available[9]
ABTS Radical ScavengingIC50 (µg/mL)Data not available
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gData not available

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923Data not available[10]
Escherichia coliATCC 25922Data not available[10]
Candida albicansATCC 10231Data not available[11]

Table 3: Color Stability of this compound

ConditionParameterObservationReference
pH2-4Reddish hue[6]
7Blue color[6]
>8Green to yellow hue[6]
Temperature4°C (in DMSO)Stable for at least 10 hours[12]
Room Temperature (in water, ethanol)Degradation observed after 16 hours[12]
Light ExposureUV LightPotential for degradation[13]

Experimental Protocols

This compound Biosynthesis and Production

This compound is biosynthesized from L-glutamine through the action of a non-ribosomal peptide synthetase (NRPS), often referred to as this compound synthetase (e.g., IndC or BpsA).[1][14][15][16]

Indigoidine_Biosynthesis cluster_NRPS This compound Synthetase (NRPS) A_domain Adenylation (A) Domain AMP_PPi AMP + PPi A_domain->AMP_PPi Activated_Glutamine Glutamyl-AMP A_domain->Activated_Glutamine Activates PCP_domain Peptidyl Carrier Protein (PCP) Domain Glutamyl_PCP Glutamyl-S-PCP PCP_domain->Glutamyl_PCP TE_domain Thioesterase (TE) Domain Cyclized_Intermediate (S)-3-aminopiperidine-2,6-dione TE_domain->Cyclized_Intermediate Ox_domain Oxidase (Ox) Domain Dehydrogenated_Intermediate 5-amino-3H-pyridine-2,6-dione Ox_domain->Dehydrogenated_Intermediate L_Glutamine1 L-Glutamine L_Glutamine1->A_domain L_Glutamine2 L-Glutamine L_Glutamine2->A_domain ATP ATP ATP->A_domain Activated_Glutamine->PCP_domain Loads onto Glutamyl_PCP->TE_domain Cyclization Cyclized_Intermediate->Ox_domain Dehydrogenation This compound This compound Dehydrogenated_Intermediate->this compound Dimerization

Extraction and Purification of this compound

Extraction_Purification_Workflow start Start: Microbial Culture Broth centrifuge1 Centrifuge to pellet cells start->centrifuge1 supernatant1 Discard supernatant centrifuge1->supernatant1 Separate wash_cells Wash cell pellet with water centrifuge1->wash_cells centrifuge2 Centrifuge wash_cells->centrifuge2 supernatant2 Discard supernatant centrifuge2->supernatant2 extract Extract pigment from cell pellet with DMSO centrifuge2->extract centrifuge3 Centrifuge to remove cell debris extract->centrifuge3 supernatant3 Collect supernatant (pigment solution) centrifuge3->supernatant3 precipitate Adjust pH to precipitate this compound supernatant3->precipitate centrifuge4 Centrifuge to collect pigment precipitate->centrifuge4 wash_pigment Wash pigment with water and ethanol centrifuge4->wash_pigment dry Dry the purified this compound powder wash_pigment->dry end End: Purified this compound dry->end

Protocol for DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[9][18][19]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the this compound sample and ascorbic acid in the same solvent.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the sample that inhibits 50% of the DPPH radicals.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining antimicrobial activity.[10][20]

Materials:

  • This compound sample

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth or by measuring the absorbance.

Protocol for Formulation of a Cosmetic Cream with this compound

This is a basic protocol for preparing an oil-in-water (O/W) cream.[21][22][23]

Materials:

  • Oil Phase:

    • Emulsifying wax (e.g., Olivem 1000)

    • Cetyl alcohol

    • Carrier oil (e.g., jojoba oil, almond oil)

  • Water Phase:

    • Distilled water

    • Glycerin

  • Active Ingredient:

    • Purified this compound powder

  • Preservative:

    • Broad-spectrum preservative (e.g., phenoxyethanol)

  • Other:

    • Vitamin E (antioxidant)

    • Essential oil (for fragrance, optional)

Procedure:

  • Preparation of Phases:

    • In a heat-resistant beaker, combine the oil phase ingredients.

    • In a separate heat-resistant beaker, combine the water phase ingredients.

  • Heating: Heat both phases in a water bath to 70-75°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer.

    • Mix for several minutes until a stable emulsion is formed.

  • Cooling: Allow the emulsion to cool while stirring gently.

  • Addition of Active and Other Ingredients:

    • When the temperature is below 40°C, add the this compound powder (pre-dispersed in a small amount of carrier oil), preservative, vitamin E, and essential oil.

    • Stir until all ingredients are uniformly dispersed.

  • Final Adjustment: Check and adjust the pH of the cream to the desired range (typically 5.5-6.5 for skin products).

Workflow for Evaluating the Stability and Efficacy of the Cosmetic Cream

Cosmetic_Evaluation_Workflow start Start: Formulated Cream stability_testing Stability Testing start->stability_testing efficacy_testing Efficacy Testing start->efficacy_testing physical_tests Physical Tests (Color, Odor, pH, Viscosity) stability_testing->physical_tests Accelerated and Real-time microbial_challenge Microbial Challenge Test stability_testing->microbial_challenge end End: Stable and Efficacious Product physical_tests->end microbial_challenge->end antioxidant_activity_in_vitro In-vitro Antioxidant Activity efficacy_testing->antioxidant_activity_in_vitro antimicrobial_preservative_efficacy Preservative Efficacy Test efficacy_testing->antimicrobial_preservative_efficacy sensory_evaluation Sensory Evaluation (Feel, Absorption) efficacy_testing->sensory_evaluation antioxidant_activity_in_vitro->end antimicrobial_preservative_efficacy->end sensory_evaluation->end

Safety and Regulatory Considerations

Microbial pigments, including this compound, are gaining interest as natural alternatives in cosmetics.[5][24][25][26] However, it is crucial to ensure their safety and purity for consumer use.[3] Impurities from the fermentation process or the microorganisms themselves must be removed.[3] While this compound is being explored for its benefits, comprehensive safety assessments, including tests for skin and eye irritation and allergenicity, are necessary before its widespread adoption in cosmetic products.[3] Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) provide guidance on the safety assessment of cosmetic ingredients.[8] Currently, there is no specific SCCS opinion on this compound. Researchers and developers should follow the established guidelines for the safety evaluation of new cosmetic ingredients.

References

Indigoidine as a Versatile Reporter Gene in Synthetic Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigoidine, a natural blue pigment, has emerged as a powerful and versatile reporter gene in the field of synthetic biology. Its distinct blue color provides a simple, visual, and often quantifiable output for a variety of cellular processes. This water-insoluble pigment is synthesized from L-glutamine by a single-module non-ribosomal peptide synthetase (NRPS), making the genetic requirements for its production relatively straightforward. This document provides detailed application notes and protocols for utilizing this compound as a reporter in various research and development contexts, including high-throughput screening, biosensor development, and promoter activity assays.

Core Principles

The this compound reporter system is primarily based on the heterologous expression of an this compound synthase, such as BpsA from Streptomyces lavendulae or IndC from Photorhabdus luminescens.[1] These NRPS enzymes require post-translational activation by a phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheine moiety from coenzyme A to the NRPS.[2][3] Therefore, co-expression of a compatible PPTase, like Sfp from Bacillus subtilis or PcpS from Pseudomonas aeruginosa, is often necessary for robust this compound production in heterologous hosts such as Escherichia coli.[1][4] The biosynthetic pathway is initiated from the common amino acid L-glutamine, which is readily available in most cellular environments.[2]

Applications

High-Throughput Screening (HTS) of Enzyme Inhibitors

The this compound synthesis pathway offers a colorimetric endpoint for high-throughput screening of inhibitors of enzymes essential for its production, particularly PPTases. This is valuable in drug discovery, for instance, in identifying novel antibiotics targeting essential bacterial PPTases.[5][6]

Experimental Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screen cluster_analysis Data Analysis Reagents Prepare Assay Mix: - Apo-BpsA - PPTase (e.g., PptT) - CoA, ATP, MgCl2 - L-glutamine - Buffer Dispense Dispense Assay Mix and Compounds into 96-well plates Reagents->Dispense Compounds Test Compounds (e.g., LOPAC1280 library) Compounds->Dispense Incubate Incubate at Room Temp. Dispense->Incubate Solubilize Add DMSO to Solubilize this compound Incubate->Solubilize Measure Measure Absorbance at 590 nm Solubilize->Measure Analyze Calculate % Inhibition Identify Hits Measure->Analyze

Caption: High-throughput screening workflow using this compound.

Protocol for HTS of PPTase Inhibitors:

  • Reagent Preparation:

    • Express and purify the apo-form of this compound synthase (e.g., BpsA) and the target PPTase (e.g., M. tuberculosis PptT).[4][7]

    • Prepare a reaction buffer (e.g., 50 mM Tris-Cl, pH 8.0).[7]

    • Prepare stock solutions of ATP, MgCl₂, Coenzyme A, and L-glutamine.

  • Assay Setup (96-well plate format):

    • To each well, add the test compounds at desired concentrations.

    • Add the PPTase mix containing the target PPTase, CoA, ATP, and MgCl₂. For negative controls, omit the PPTase.

    • Initiate the reaction by adding apo-BpsA to a final concentration of approximately 0.6 µM.[7]

    • Incubate the plate at room temperature for 1 hour.[7]

  • Quantification:

    • Stop the reaction and solubilize the produced this compound by adding 200 µL of dimethyl sulfoxide (DMSO) to each 50 µL reaction.[7]

    • Incubate at 37°C with shaking for 30 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at 590 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to no-inhibitor positive controls.

Whole-Cell Biosensors for Environmental Monitoring

This compound production can be placed under the control of a promoter that is responsive to specific environmental stimuli, such as heavy metals. This creates a whole-cell biosensor where the presence of the target analyte results in a visible blue color.[8]

Signaling Pathway for a Heavy Metal Biosensor:

Biosensor_Pathway Heavy_Metal Heavy Metal (e.g., Hg(II)) Regulator Metal-Responsive Regulator (e.g., MerR) Heavy_Metal->Regulator activates Promoter Promoter (e.g., Pmer) Regulator->Promoter binds and activates Indigoidine_Genes bpsA + pcpS Promoter->Indigoidine_Genes This compound This compound (Blue Pigment) Indigoidine_Genes->this compound expression leads to

Caption: Signaling pathway of an this compound-based heavy metal biosensor.

Protocol for Constructing and Testing a Heavy Metal Biosensor:

  • Plasmid Construction:

    • Clone the metal-responsive transcriptional regulator (e.g., merR) and its corresponding promoter (e.g., Pmer) into an expression vector.

    • Clone the this compound biosynthesis genes (bpsA and a suitable PPTase gene like pcpS) downstream of the metal-responsive promoter to create a dicistronic operon.[8]

    • Transform the resulting plasmid into a suitable host strain like E. coli.[1]

  • Biosensor Testing:

    • Grow the engineered E. coli strain in a suitable medium (e.g., LB) to a specific optical density.

    • Expose the bacterial cultures to varying concentrations of the target heavy metal.

    • Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).

  • Quantification:

    • After incubation, visually inspect for blue color development.

    • For quantitative analysis, centrifuge the cultures, discard the supernatant, and extract the this compound from the cell pellet using DMSO or dimethylformamide (DMF).[9]

    • Measure the absorbance of the extract at approximately 600 nm.[8]

Reporter for Promoter Activity and Gene Deletion

The gene for this compound synthase (bpsA or indC) can be used as a reporter for promoter activity by placing it downstream of a promoter of interest. This provides a simple visual screen for active promoters. It can also be used as a marker for gene deletion through homologous recombination, where the successful double crossover event is identified by a color change.[10]

Experimental Workflow for Promoter Activity Assay:

Promoter_Assay_Workflow Construct Construct Promoter-Probe Vector: Promoterless bpsA Clone Clone Promoter of Interest Upstream of bpsA Construct->Clone Transform Transform into Host (e.g., Streptomyces) Clone->Transform Culture Culture on Agar Plates Transform->Culture Observe Observe for Blue Colonies Culture->Observe

References

Application Notes and Protocols for Dyeing Cotton Fabric with Indigoidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of indigoidine, a microbially produced blue pigment, as a sustainable alternative to synthetic indigo for dyeing cotton fabrics.

Introduction

This compound is a natural blue pigment synthesized by various microorganisms, offering a promising, sustainable alternative to the chemically intensive processes used for synthetic indigo dyeing.[1] Its production through microbial fermentation aligns with green chemistry principles, reducing the environmental footprint associated with textile manufacturing.[2] This document outlines the protocols for the extraction of this compound from microbial cultures and its subsequent application in dyeing cotton textiles, including methods for pre-treatment of the fabric and post-treatment to enhance colorfastness. While specific quantitative data for this compound's performance on cotton is emerging, this guide also incorporates established principles and data from traditional indigo dyeing to provide a robust starting point for research and development.

Experimental Protocols

This compound Extraction and Purification

This protocol is based on methods for extracting this compound from bacterial cultures.

Materials:

  • This compound-producing microbial cell culture

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Deionized water

Procedure:

  • Cell Harvesting: Centrifuge the microbial culture to pellet the cells containing this compound.

  • Solvent Extraction: Resuspend the cell pellet in a suitable solvent such as DMSO or ethanol. The choice of solvent can impact extraction efficiency.

  • Lysis and Extraction: Agitate the cell suspension to ensure thorough mixing and cell lysis, allowing the this compound to dissolve into the solvent.

  • Debris Removal: Centrifuge the mixture to pellet cell debris.

  • Pigment Recovery: Carefully decant the supernatant containing the dissolved this compound.

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent, yielding a concentrated this compound paste or powder.

  • Washing: Wash the extracted this compound with deionized water to remove any water-soluble impurities.

  • Drying: Dry the purified this compound pigment.

Pre-treatment of Cotton Fabric

Proper pre-treatment is crucial for effective and even dyeing.

Materials:

  • Scoured and bleached 100% cotton fabric

  • Soda ash (sodium carbonate)

  • Mild detergent

  • Deionized water

Procedure:

  • Scouring: Wash the cotton fabric in a solution containing a mild detergent and a small amount of soda ash in hot water to remove any waxes, oils, and other impurities. This ensures better dye penetration.

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until all traces of detergent and alkali are removed.

  • Wetting: Just before dyeing, soak the fabric in clean water for at least 30 minutes to ensure it is fully wetted. Squeeze out excess water before introducing it to the dye vat.

This compound Vat Dyeing Protocol

This protocol is adapted from traditional indigo vat dyeing methods, as specific parameters for this compound are not widely established. A reduction step is necessary to convert the insoluble this compound into a water-soluble leuco-form that can be absorbed by the cotton fibers.

Materials:

  • Purified this compound pigment

  • Reducing agent (e.g., sodium dithionite, or a more sustainable option like fructose)

  • Alkali (e.g., sodium hydroxide or calcium hydroxide)

  • Deionized water

  • Dyeing vat (a vessel with a lid)

  • Stirring rod

Procedure:

  • Vat Preparation:

    • Fill the dyeing vat with the required volume of warm deionized water.

    • Create a stock solution by pasting the this compound powder with a small amount of water and then adding it to the vat.

    • Add the alkali to the vat to raise the pH to the desired level (typically between 10-12 for traditional indigo).

    • Carefully add the reducing agent. Stir gently to avoid introducing oxygen into the vat.

  • Vat Reduction:

    • Cover the vat and allow it to sit for a period (this can range from 30 minutes to several hours depending on the reducing agent and temperature) for the reduction to complete. The color of the vat should change from blue to a yellowish-green, indicating the formation of leuco-indigoidine.

  • Dyeing:

    • Gently submerge the pre-wetted cotton fabric into the dye vat, ensuring it is fully immersed.

    • Keep the fabric in the vat for a specified time (e.g., 5-15 minutes). The duration will affect the final shade.

  • Oxidation:

    • Carefully remove the fabric from the vat, squeezing out excess dye liquor below the surface to minimize drips and oxygenation of the vat.

    • Expose the fabric to the air. The color will magically change from yellowish-green back to blue as the leuco-indigoidine oxidizes and becomes trapped within the cotton fibers.

  • Multiple Dips (Optional): For deeper shades, repeat the dipping and oxidation process.

  • Rinsing: Once the desired shade is achieved and the fabric is fully oxidized, rinse it thoroughly in cold water until the water runs clear.

Post-treatment of Dyed Fabric

Post-treatment helps to improve the colorfastness of the dyed fabric.

Materials:

  • White vinegar (acetic acid)

  • Mild detergent

  • Deionized water

Procedure:

  • Neutralization: Soak the rinsed fabric in a dilute solution of white vinegar and water for about 30 minutes to neutralize any residual alkali.

  • Final Wash: Wash the fabric with a mild detergent in warm water.

  • Final Rinse and Dry: Rinse the fabric thoroughly and allow it to air dry.

Data Presentation

Quantitative data for this compound on cotton is limited. The following tables provide a summary of available data for traditional indigo, which can serve as a benchmark for studies on this compound.

Table 1: Colorfastness of Indigo-Dyed Cotton Fabric

Fastness PropertyTest Method (ISO)Rating (1-5 Scale)Reference
Washing ISO 105-C064-5 (Good to Excellent)[3]
Rubbing (Dry) ISO 105-X124 (Good)[3][4]
Rubbing (Wet) ISO 105-X123-4 (Moderate to Good)[3]
Light ISO 105-B023-4 (Moderate to Good)[5]

Note: Ratings are on a scale of 1 (poor) to 5 (excellent).

Table 2: Color Strength (K/S Values) of Indigo-Dyed Cotton

Dyeing ConditionK/S ValueReference
Supercritical CO2 Dyeing (1% owf)Minimal Increase[4]
Supercritical CO2 with Swelling AgentIncreased K/S[4]
Fructose and Lime Reduction16.02 (at 650 nm)[3]

Note: K/S values are a measure of color strength; higher values indicate a deeper shade.

Visualizations

Diagram 1: Experimental Workflow for Dyeing Cotton with this compound

experimental_workflow cluster_production This compound Production cluster_extraction Extraction & Purification cluster_dyeing Cotton Dyeing Process A Microbial Fermentation B Cell Harvesting A->B C Solvent Extraction B->C D Purification C->D F Vat Preparation D->F E Cotton Pre-treatment G Dyeing E->G F->G H Oxidation G->H I Post-treatment H->I J Dyed Cotton Fabric I->J

Caption: Workflow from microbial production to dyed cotton fabric.

Diagram 2: Logical Relationship of the Vat Dyeing Process

vat_dyeing_logic insoluble Insoluble this compound (Blue) soluble Soluble Leuco-Indigoidine (Yellow-Green) insoluble->soluble Reduction (+ Reducing Agent, Alkali) fixed Fixed this compound (Blue) soluble->fixed Oxidation (+ Oxygen) cotton Cotton Fiber soluble->cotton Absorption cotton->fixed Trapping

Caption: Chemical transformations in the this compound vat dyeing process.

References

Indigoidine: A Promising Natural Pigment for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Application Notes

Indigoidine's therapeutic potential stems from its diverse biological activities. It is a potent radical scavenger and a strong antioxidant.[4][7] Its unique chemical structure, featuring conjugated double bonds and carbonyl groups, allows it to effectively neutralize free radicals, suggesting applications in conditions associated with oxidative stress.[4]

Antimicrobial Properties: this compound has demonstrated notable antimicrobial activity against a variety of bacterial and fungal species.[4][5][8][9][10] This makes it a potential candidate for the development of new antibiotics, particularly in the context of growing antimicrobial resistance.

Anti-inflammatory Effects: Studies have revealed that this compound and its related compounds can exert significant anti-inflammatory effects.[5][11] The mechanism of action appears to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory cytokines.[11][12][13] This suggests its potential use in treating inflammatory conditions.

Anticancer Potential: Preliminary research indicates that this compound and its derivatives may possess anticancer properties.[14][15] Some studies have shown cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent.[16][17][18]

Drug Delivery: The unique properties of this compound have also led to speculation about its potential use in drug delivery systems, although this area requires more extensive research.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound production and its biological activities.

Table 1: Heterologous Production of this compound

Host OrganismEngineering StrategyTiter (g/L)Reference
Escherichia coli BAP1Co-expression of Sc-IndC and Sc-IndB3.93[6]
Escherichia coli BAP1L-glutamine feeding (1.46 g/L)8.81 ± 0.21[6]
Escherichia coli BAP1Co-expression of Sc-IndC, Sc-IndB, and GlnA5.75 ± 0.09[6]
Escherichia coli BAP1Co-expression with GlnA and addition of (NH4)2HPO4 (2.5 mM)7.08 ± 0.11[6]
Rhodosporidium toruloidesHigh-gravity fed-batch process with glucose86.3 ± 7.4[7]

Table 2: Cytotoxicity of Indigo Derivatives

Cell LineCompoundConcentrationEffectReference
HepG2Indigo50 µg/ml (24h)Significant inhibition of cell proliferation[17]
HepG2Indigo500 µg/ml (24h)Significant inhibition of cell proliferation[17]
HepG2Indigo + Vitamin C-Significantly increased cytotoxic effects[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, purification, and biological evaluation of this compound.

Protocol 1: Heterologous Production of this compound in E. coli

This protocol is based on the methods described for improving this compound production through precursor feeding and metabolic engineering.[6]

1. Strain and Plasmid Preparation: a. Utilize E. coli BAP1 as the host strain. b. Co-transform with plasmids carrying the this compound synthetase gene (e.g., Sc-indC), a helper protein gene (e.g., Sc-indB), and optionally, a glutamine synthetase gene (glnA).

2. Culture Conditions: a. Grow the engineered E. coli strain in a suitable fermentation medium. b. For precursor feeding experiments, supplement the medium with L-glutamine to a final concentration of 1.46 g/L. c. For metabolic engineering approaches, supplement the medium with a nitrogen source like diammonium phosphate ((NH4)2HPO4) to a final concentration of 2.5 mM.

3. Fermentation: a. Conduct fermentation in a controlled bioreactor. b. Monitor and maintain optimal temperature, pH, and dissolved oxygen levels. c. Collect samples periodically to measure cell growth (OD600) and this compound production.

4. Quantification: a. After fermentation, centrifuge the culture broth to separate the cells. b. Extract the intracellular this compound from the cell pellet using a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] c. Quantify the this compound concentration spectrophotometrically by measuring the absorbance at 600-612 nm.[8][19] d. Use a standard curve of purified this compound to determine the concentration.[19]

Protocol 2: Extraction and Purification of this compound

1. Cell Lysis and Extraction: a. Harvest the this compound-producing microbial cells by centrifugation. b. Resuspend the cell pellet in an equal volume of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] c. Lyse the cells using ultrasonication for approximately 30 minutes to release the intracellular this compound into the solvent.[7]

2. pH-Mediated Precipitation and Solubilization: a. This compound solubility is pH-dependent; it is more soluble in acidic conditions (pH 2-4) and precipitates at neutral to alkaline pH.[20] b. To purify, acidify the fermentation broth to solubilize the this compound. c. Filter the solution to remove cell debris. d. Increase the pH to induce precipitation of this compound, which can then be collected by centrifugation or filtration.

3. Solvent Extraction and Washing: a. The choice of solvent is critical for extraction efficiency. DMSO is highly effective.[20] Ethanol and methanol are more environmentally friendly alternatives.[20] b. Wash the purified this compound precipitate with appropriate solvents to remove residual impurities.

4. Drying and Storage: a. Dry the purified this compound powder. b. Store the dried powder protected from light and moisture.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the antioxidant capacity of this compound.[21][22]

1. Reagent Preparation: a. DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[21] b. This compound Samples: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions from this stock. c. Standard: Prepare a series of dilutions of a standard antioxidant such as Ascorbic acid or Trolox.

2. Assay Procedure (96-well plate format): a. Add 50 µL of various concentrations of the this compound samples or standard to the wells of a 96-well plate. b. Add the DPPH solution to each well. The final volume and concentration may need optimization, but a common approach is to add a volume of DPPH solution that results in a final absorbance of around 1.0 at 517 nm. c. Incubate the plate in the dark at room temperature for 20-30 minutes. d. Measure the absorbance at 517 nm using a microplate reader. e. A control containing only the solvent and DPPH solution should be included.

3. Calculation: a. Calculate the percentage of radical scavenging activity using the following formula: % Radical Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effects of this compound on cancer cell lines.[16][17]

1. Cell Culture: a. Culture the desired cancer cell line (e.g., HepG2) in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

2. Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Treatment: a. Prepare various concentrations of this compound in the culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound. c. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity if available. d. Incubate the cells for different time periods (e.g., 24, 48, 72 hours).

4. MTT Assay: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent). c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.

Indigoidine_Biosynthesis cluster_0 Non-Ribosomal Peptide Synthetase (NRPS) L_Glutamine 2x L-Glutamine A_domain A-domain (Adenylation) L_Glutamine->A_domain NRPS This compound Synthase (e.g., BpsA, Sc-IndC) Ox_domain Ox-domain (Oxidation) A_domain->Ox_domain Activates & loads L-glutamine T_domain T-domain (Thiolation) Ox_domain->T_domain Oxidizes intermediate TE_domain TE-domain (Thioesterase) T_domain->TE_domain Holds growing chain This compound This compound TE_domain->this compound Cyclization & release

Caption: Biosynthesis of this compound via a Non-Ribosomal Peptide Synthetase (NRPS).

NF_kappaB_Pathway cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex IKB IκBα IKK_complex->IKB Phosphorylates NFkB NF-κB (p65/p50) Degradation IKB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression This compound This compound This compound->IKK_complex Inhibits

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

Experimental_Workflow cluster_production Production & Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis Production 1. Microbial Production (e.g., E. coli) Extraction 2. Solvent Extraction (e.g., DMSO) Production->Extraction Purification 3. Purification (e.g., pH precipitation) Extraction->Purification Antioxidant 4a. Antioxidant Assays (e.g., DPPH) Purification->Antioxidant Antimicrobial 4b. Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Cytotoxicity 4c. Cytotoxicity Assays (e.g., MTT on cancer cells) Purification->Cytotoxicity Anti_inflammatory 4d. Anti-inflammatory Assays (e.g., Cytokine measurement) Purification->Anti_inflammatory Data_Analysis 5. Data Analysis & Interpretation Antioxidant->Data_Analysis Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: General experimental workflow for this compound research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Indigoidine Yield in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of indigoidine in engineered Escherichia coli strains.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format, offering specific solutions and experimental steps.

Issue 1: Very low or no blue pigment production after induction.

Question: My engineered E. coli culture is not turning blue, or the color is very faint after inducing gene expression. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from problems with the genetic construct, protein expression, or the initial culture conditions.

Possible Causes & Troubleshooting Steps:

  • Ineffective Induction:

    • Verify Inducer: Ensure the inducer (e.g., IPTG) is fresh and used at the optimal concentration. For the pET system, concentrations typically range from 0.1 to 1 mM.

    • Induction Time and Temperature: Induce the culture at the mid-log phase (OD600 of 0.6-0.8). Expression at lower temperatures (e.g., 18-25°C) for a longer period (16-24 hours) can improve protein solubility and activity.[1][2][3]

  • Problems with the Expression Plasmid:

    • Sequence Verification: Sequence your plasmid to confirm the integrity of the this compound synthetase (e.g., bpsA, sc-indC) and the phosphopantetheinyl transferase (PPTase) (e.g., sfp, sc-indB) genes. Check for mutations or frameshifts.

    • Promoter Strength: Ensure you are using a strong, inducible promoter suitable for E. coli, such as the T7 promoter.[4]

    • Plasmid Stability: Culture your strain with the appropriate antibiotic selection to ensure plasmid maintenance.

  • Lack of Essential Co-factor/Enzyme Activity:

    • PPTase Co-expression: this compound synthetases are non-ribosomal peptide synthetases (NRPSs) that require activation by a 4'-phosphopantetheinyl transferase (PPTase).[4][5] Co-expressing a compatible PPTase (like Sfp from Bacillus subtilis or a native one like Sc-IndB) is often essential for function.[4][6] The native E. coli PPTase, EntD, may not be sufficient to activate all heterologous NRPSs.[5]

    • Protein Expression Analysis: Perform an SDS-PAGE analysis of cell lysates before and after induction to confirm the expression of your target proteins (this compound synthetase and PPTase).

Issue 2: The culture turns blue, but the final yield is low.

Question: I am observing this compound production, but the yield is significantly lower than reported in the literature. How can I optimize the production?

Answer: Low yield, despite successful initial production, typically points to metabolic limitations or suboptimal culture conditions.

Possible Causes & Troubleshooting Steps:

  • Precursor Limitation (L-glutamine):

    • Supplement L-glutamine: The direct precursor for this compound is L-glutamine.[4][7] Supplementing the culture medium with L-glutamine (e.g., 1-2 g/L) can significantly boost yields.[4][6]

    • Enhance Endogenous Glutamine Supply: A more sustainable approach is to overexpress the gene for glutamine synthetase (glnA) from E. coli. This increases the intracellular pool of L-glutamine available for this compound synthesis.[6][7]

  • Suboptimal Culture and Fermentation Conditions:

    • Optimize Nitrogen Source: The choice of nitrogen source in the medium is critical for L-glutamine biosynthesis. Studies have shown that using diammonium phosphate ((NH4)2HPO4) can improve this compound titers.[6][7][8]

    • Temperature: While protein expression might be induced at lower temperatures, production can sometimes be optimized at slightly higher temperatures. Test a range from 25°C to 37°C to find the optimum for your specific strain and construct.[1][2] However, higher temperatures can sometimes decrease production.[2]

    • Aeration: this compound synthesis is an aerobic process.[2] Ensure vigorous shaking (e.g., 200-250 rpm) and use baffled flasks to maximize oxygen transfer.

    • pH Control: Monitor and maintain the pH of the culture, as significant pH drops or increases can inhibit cell growth and enzyme activity. A pH around 7.0 is generally optimal.[2]

  • Metabolic Burden and Product Toxicity:

    • Reduce Plasmid Copy Number: High-copy-number plasmids can exert a significant metabolic burden on the host.[9] If you suspect this is an issue, switching to a lower-copy-number plasmid might improve overall cell health and productivity.

    • Toxicity: Although not extensively reported as highly toxic to E. coli, high concentrations of this compound could potentially inhibit growth. Monitor cell growth post-induction. A sharp decline could indicate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the basic metabolic pathway for this compound synthesis?

A1: this compound is synthesized from two molecules of L-glutamine. This reaction is catalyzed by a large, multi-domain enzyme called this compound synthetase, which is a type of non-ribosomal peptide synthetase (NRPS). The NRPS itself must be activated from its apo-form to a holo-form by a phosphopantetheinyl transferase (PPTase) enzyme, which attaches a 4'-phosphopantetheinyl (Ppant) arm to the thiolation (T) domain of the NRPS.

Q2: Why is co-expression of a PPTase like Sfp or Sc-IndB necessary?

A2: The this compound synthetase enzyme is inactive in its "apo" form. A PPTase is required to transfer a 4'-phosphopantetheinyl group from Coenzyme A to a conserved serine residue on the NRPS, converting it to the active "holo" form. While E. coli has its own PPTases, heterologous NRPS enzymes often require a specific or more promiscuous PPTase, like Sfp from Bacillus subtilis, for efficient activation.[4]

Q3: My this compound seems to be precipitating in the culture medium. How do I properly extract and quantify it?

A3: this compound is largely insoluble in water and will precipitate. A common and effective method for extraction involves pelleting the cells, and then extracting the pigment from the cell pellet using an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][10] The extraction can be enhanced by sonication or bead beating.[2][10] For quantification, the absorbance of the DMSO extract is measured at a wavelength around 612 nm.

Q4: Can I increase the yield by simply using a richer medium like Terrific Broth (TB)?

A4: While a richer medium can lead to higher cell density, it may not directly translate to higher this compound yield. The key is the availability of the specific precursor, L-glutamine. Therefore, a defined medium with an optimized carbon-to-nitrogen ratio and potentially supplemented with L-glutamine or overexpressing glnA might be more effective than a complex rich medium.[6][7]

Q5: Are there alternative host organisms that might give better yields than E. coli?

A5: Yes, other hosts have been successfully engineered for this compound production. Pseudomonas putida and Corynebacterium glutamicum have shown high titers, in some cases exceeding those in E. coli, due to their different metabolic flux towards L-glutamine.[11][12][13] Yeasts like Rhodosporidium toruloides have also been engineered and have achieved very high titers in fed-batch fermentations.[2][12] The choice of host depends on the specific metabolic engineering strategies and fermentation processes available.

Data Presentation

Table 1: this compound Titers in Engineered E. coli Under Various Conditions

Strain/ConditionKey Genetic Modification(s)Culture ConditionTiter (g/L)Reference
E. coli BAP1Co-expression of Sc-IndC and Sc-IndBFlask Culture3.93[6]
E. coli BAP1Sc-IndC + Sc-IndB+ 1.46 g/L L-glutamine8.81 ± 0.21[4][6]
E. coli BAP1Sc-IndC + Sc-IndB + GlnAFlask Culture5.75 ± 0.09[6][7]
E. coli BAP1Sc-IndC + Sc-IndB + GlnA+ 2.5 mM (NH4)2HPO47.08 ± 0.11[6][7]

Table 2: Comparison of this compound Production Across Different Microbial Hosts

Host OrganismTiter (g/L)Key StrategyReference
Escherichia coli8.81L-glutamine feeding[2][6]
Pseudomonas putida25.6Multiplex-CRISPRi for metabolic rewiring[14]
Rhodosporidium toruloides86.3Fed-batch fermentation[2]
Saccharomyces cerevisiae~0.15Metabolic engineering[4]

Experimental Protocols

Protocol 1: this compound Extraction and Quantification
  • Harvesting: Take a 1 mL sample of your E. coli culture. Centrifuge at 10,000 x g for 5 minutes to pellet the cells and the insoluble this compound.

  • Washing (Optional): Discard the supernatant. Wash the pellet with 1 mL of deionized water to remove soluble medium components, and centrifuge again.

  • Extraction: Discard the supernatant and add 1 mL of dimethyl sulfoxide (DMSO) to the pellet.

  • Lysis: Resuspend the pellet thoroughly and sonicate or vortex with glass beads to ensure complete cell lysis and solubilization of the pigment.

  • Clarification: Centrifuge the DMSO extract at 15,000 x g for 10 minutes to pellet any cell debris.

  • Quantification: Transfer the clear, blue supernatant to a cuvette. Measure the absorbance at approximately 612 nm (A612) using pure DMSO as a blank. The concentration can be calculated using a standard curve of pure this compound.

Protocol 2: Shake Flask Cultivation for Improved this compound Production
  • Strain and Medium: Use an E. coli strain (e.g., BL21(DE3)) transformed with your expression plasmid(s) (containing this compound synthetase and a PPTase). Use a defined medium such as M9 minimal medium, supplemented with glucose (e.g., 10 g/L) and a nitrogen source like (NH4)2HPO4 (e.g., 2.5 mM).[6][7] Add the appropriate antibiotic.

  • Inoculation: Inoculate a 250 mL baffled flask containing 50 mL of medium with an overnight culture to a starting OD600 of ~0.1.

  • Growth: Incubate at 37°C with vigorous shaking (~220 rpm).

  • Induction: When the culture reaches an OD600 of 0.6-0.8, lower the temperature to 25°C and add IPTG to a final concentration of 0.2 mM.

  • Production Phase: Continue to incubate at 25°C with shaking for 24-48 hours, monitoring the development of the blue color.

  • Analysis: After the production phase, proceed with extraction and quantification as described in Protocol 1.

Visualizations

Indigoidine_Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_synthesis This compound Synthesis L-Glutamine L-Glutamine Holo-IndC Holo-Indigoidine Synthetase (Active) L-Glutamine->Holo-IndC 2x Substrate glnA Glutamine Synthetase (glnA) glnA->L-Glutamine Synthesizes Precursors Glutamate + NH4+ Precursors->glnA Catalyzes Apo-IndC Apo-Indigoidine Synthetase (NRPS) Apo-IndC->Holo-IndC Activation This compound This compound Holo-IndC->this compound Catalyzes Condensation PPTase PPTase (e.g., Sfp) PPTase->Apo-IndC Activates

Caption: The metabolic pathway for this compound production in engineered E. coli.

Troubleshooting_Workflow Start Low/No this compound Yield CheckExpression Check Protein Expression (SDS-PAGE) Start->CheckExpression CheckConstruct Verify Plasmid Sequence & PPTase Co-expression CheckExpression->CheckConstruct No/Low Expression CheckPrecursor Precursor Limitation? CheckExpression->CheckPrecursor Expression OK OptimizeInduction Optimize Induction (IPTG, Temp, Time) CheckConstruct->OptimizeInduction Success Improved Yield OptimizeInduction->Success AddGlutamine Supplement L-Glutamine or Overexpress glnA CheckPrecursor->AddGlutamine Yes OptimizeConditions Optimize Culture Conditions (Medium, Aeration, pH) CheckPrecursor->OptimizeConditions No AddGlutamine->Success OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Instability and Degradation of Indigoidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the common challenges associated with the instability and degradation of Indigoidine in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: My deep blue this compound solution has faded or turned colorless. What is the likely cause?

A1: The most probable cause is the conversion of this compound to its reduced, colorless form, known as leuco-indigoidine. This can be initiated by various factors, including exposure to reducing agents in the solution or enzymatic activity.[1][2] While this conversion can be reversible through oxidation, prolonged exposure to certain conditions may lead to irreversible degradation.

Q2: The color of my this compound solution has shifted from blue to red or green. What does this indicate?

A2: A color change from blue to red, particularly under acidic conditions, suggests the hydrolysis of this compound to a red pigment known as hydroxythis compound.[3] A shift to a green hue can be observed under alkaline conditions.[4] These color changes are pH-dependent and indicate a chemical modification of the this compound structure.

Q3: I've observed a precipitate forming in my this compound solution. Why is this happening?

A3: this compound is known to be poorly soluble in water.[5] If your solution is aqueous or if the concentration of this compound is high, it may precipitate out of the solution. Dimethyl sulfoxide (DMSO) is a good solvent for this compound and can be used to resolubilize it.[1][2]

Q4: What are the primary factors that influence the stability of this compound in solution?

A4: The stability of this compound is significantly affected by several factors, including:

  • pH: this compound is most stable in neutral to slightly acidic conditions. It undergoes hydrolysis to form a red pigment in acidic conditions and can exhibit a green hue in alkaline conditions.[3][4]

  • Temperature: Higher temperatures generally accelerate the degradation of this compound. For storage, lower temperatures (e.g., 4°C) are recommended.[2]

  • Solvent: The choice of solvent plays a crucial role. While DMSO is an effective solvent, the blue color can fade over months at room temperature. Degradation is often faster in fermentation broths.[2]

  • Light: Exposure to light can cause photodegradation of this compound. It is advisable to store solutions in the dark or in amber-colored vials.

  • Oxygen: The presence of oxygen can lead to the oxidation of this compound, resulting in the formation of an orange-colored ketone.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Blue color fades or disappears 1. Conversion to colorless leuco-indigoidine. 2. General degradation over time.1. Attempt re-oxidation by gentle aeration, but be aware of potential side reactions. 2. Prepare fresh solutions. For storage, use a suitable organic solvent like DMSO, store at low temperatures (4°C), and protect from light. Consider adding an antioxidant like ascorbic acid.
Solution turns red Hydrolysis to hydroxythis compound under acidic conditions (low pH).Adjust the pH of the solution to neutral (around pH 7). The conversion may be reversible with the addition of ammonium hydroxide.[3]
Solution turns green or yellow-green Formation of different structural derivatives under alkaline conditions (high pH).Neutralize the solution by adjusting the pH back to 7.
Solution turns orange Oxidation of this compound or hydroxythis compound in the presence of air.[3]Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. Store in tightly sealed containers.
Precipitate forms in the solution Poor solubility of this compound in the chosen solvent (especially aqueous solutions).Use a more suitable solvent like DMSO. If a precipitate has formed, it can often be redissolved in DMSO.[1]
Inconsistent results in stability studies Fluctuations in experimental conditions (temperature, pH, light exposure).Ensure tight control over all experimental parameters. Use calibrated equipment and protect samples from light.
Unexpected peaks in HPLC chromatogram Formation of degradation products such as isatin, isatoic anhydride, or anthranilic acid.Use a stability-indicating HPLC method to separate and identify these degradation products. Mass spectrometry can be used for structural elucidation.

Data Presentation: this compound Stability

Table 1: Qualitative Stability of this compound in Different Solvents

Solvent Temperature Observation (after 16 hours) Reference
WaterRoom TemperatureSignificant fading of blue color[2]
Water4°CLess fading compared to room temperature[2]
DMSORoom TemperatureStable, minimal fading[2]
DMSO4°CVery stable[2]
EthanolRoom TemperatureFading of blue color[2]
Ethanol4°CLess fading compared to room temperature[2]

Table 2: pH-Dependent Color Changes of this compound Solutions

pH Range Observed Color Primary Chemical Species Reference
< 4RedHydroxythis compound[3]
4 - 7BlueThis compound[4]
> 7Green/Yellow-GreenDeprotonated/Alkali adducts[3][4]

Experimental Protocols

UV-Visible Spectrophotometry for this compound Quantification

Objective: To quantify the concentration of this compound in a solution using its characteristic light absorbance.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • This compound standard

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve the standard in DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with DMSO to create a series of standard solutions with concentrations ranging from, for example, 1 to 25 µg/mL.

  • Sample Preparation:

    • If your this compound sample is in a different solvent or contains particulate matter, it may need to be extracted or centrifuged.

    • Dissolve or dilute the sample in DMSO to a concentration expected to fall within the range of the standard curve.

  • Spectrophotometer Measurement:

    • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

    • Set the wavelength to the maximum absorbance for this compound in DMSO, which is typically in the range of 590-612 nm.[1][5]

    • Use DMSO as the blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of your sample to calculate its concentration using the equation from the calibration curve.

HPLC Method for Stability-Indicating Analysis

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound standard and samples

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (or TFA).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Degas the mobile phases before use.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

    • Detector Wavelength: 600-612 nm for this compound. If using a DAD, scan a wider range to detect degradation products that may have different absorbance maxima.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: Return to 10% B (re-equilibration)

  • Sample Preparation:

    • Dissolve samples in a suitable solvent, such as DMSO, and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject standards and samples and record the chromatograms.

    • Identify the peak for this compound based on the retention time of the standard.

    • Monitor for the appearance of new peaks in degraded samples, which would indicate the formation of degradation products.

Forced Degradation Study Protocol

Objective: To accelerate the degradation of this compound under controlled stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound solution (in a suitable solvent like DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled water bath or oven

  • UV lamp for photostability testing

  • HPLC system for analysis

Procedure:

  • Acid Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the this compound solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature for a defined period.

    • Withdraw samples, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the this compound solution with a hydrogen peroxide solution (e.g., 3%).

    • Keep the mixture at room temperature and protect it from light.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Incubate the this compound solution at an elevated temperature (e.g., 80°C) in the dark.

    • Withdraw samples at various time points and analyze by HPLC.

  • Photodegradation:

    • Expose the this compound solution to a UV lamp or a controlled light source.

    • Keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_stress Forced Degradation Studies cluster_results Data Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent (e.g., DMSO) start->dissolve uv_vis UV-Vis Spectrophotometry (Quantification) dissolve->uv_vis Direct Analysis hplc HPLC Analysis (Stability & Purity) dissolve->hplc Direct Analysis acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation (H2O2) dissolve->oxidation thermal Thermal Stress dissolve->thermal photo Photostability dissolve->photo quant_data Quantitative Data (Concentration) uv_vis->quant_data stability_data Stability Profile (Degradation Products) hplc->stability_data acid->hplc Analyze Degraded Samples base->hplc Analyze Degraded Samples oxidation->hplc Analyze Degraded Samples thermal->hplc Analyze Degraded Samples photo->hplc Analyze Degraded Samples

Experimental workflow for studying this compound stability.

degradation_pathway This compound This compound (Blue) Leuco Leuco-indigoidine (Colorless) This compound->Leuco Reduction Hydroxy Hydroxythis compound (Red) This compound->Hydroxy Hydrolysis (Acidic pH) Ketone Oxidized Ketone (Orange) This compound->Ketone Oxidation (in air) Hydroxy->Ketone Oxidation (in air) Degradation Further Degradation Products (Isatin, Anthranilic acid, etc.) Hydroxy->Degradation Further Degradation Ketone->Degradation Further Degradation

Simplified degradation pathways of this compound.

References

Technical Support Center: Optimizing Codon Usage for Indigoidine Synthetase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of indigoidine synthetase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for this compound synthetase expression?

A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the codon usage preference of the expression host, without changing the amino acid sequence of the protein.[1] This is crucial for efficient heterologous expression of this compound synthetase because different organisms have different frequencies of using synonymous codons.[1] If the codons in the this compound synthetase gene are rare in the expression host (e.g., E. coli), it can lead to slow translation, protein misfolding, and consequently, low yields of the enzyme and the blue pigment, this compound.[2]

Q2: I've codon-optimized my this compound synthetase gene, but the expression level is still low. What could be the issue?

A2: Low expression despite codon optimization can stem from several factors:

  • mRNA Secondary Structure: The optimization process might have inadvertently created stable secondary structures (like hairpins) in the mRNA, especially near the ribosome binding site (RBS), which can hinder translation initiation.[3][4]

  • Suboptimal Ribosome Binding Site (RBS): The RBS sequence itself or its spacing from the start codon might not be optimal for the host organism, leading to inefficient translation initiation.

  • Toxicity of this compound: High concentrations of this compound can be toxic to the host cells, leading to growth inhibition and reduced overall yield.[5]

  • Metabolic Burden: Overexpression of a large enzyme like this compound synthetase can impose a significant metabolic burden on the host, depleting resources needed for growth and protein synthesis.

  • Inefficient Post-Translational Modification: this compound synthetase requires activation by a 4'-phosphopantetheinyl transferase (PPTase) to become functional. The endogenous PPTase levels in the host might be insufficient for activating the overexpressed synthetase.[6]

Q3: What is the difference between codon optimization and codon harmonization, and which is better for this compound synthetase?

A3: Codon optimization typically involves replacing rare codons with the most frequently used codons in the host to maximize the translation rate.[7] Codon harmonization, on the other hand, aims to match the codon usage frequency of the original organism to that of the expression host, preserving the relative abundance of common and rare codons.[1] The rationale is that some rare codons might be strategically placed to slow down translation at specific points, allowing for proper protein folding.[1] For a large, multi-domain enzyme like this compound synthetase, codon harmonization could potentially be advantageous in promoting correct folding and solubility, though codon optimization has also been successfully used.[8][9] The choice may depend on the specific enzyme and expression host.

Q4: Can changing the expression host improve this compound production?

A4: Yes, the choice of expression host can significantly impact this compound production. While E. coli is a common host, other organisms like Corynebacterium glutamicum, Saccharomyces cerevisiae, and Rhodosporidium toruloides have been successfully used.[8][10][11] These hosts may have different codon usage patterns, protein folding machinery, and precursor availability (L-glutamine) which can be more favorable for this compound synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound production Inefficient translation due to rare codons.Codon-optimize the this compound synthetase gene for the specific expression host.
mRNA instability or problematic secondary structures.Analyze the mRNA secondary structure of the optimized gene using bioinformatics tools and modify the sequence to reduce stable hairpins, especially near the 5' end.[3][12][13][14]
Insufficient activation of the apo-enzyme.Co-express a compatible 4'-phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis.[6]
Expressed this compound synthetase is insoluble (inclusion bodies) High translation rate leading to protein misfolding and aggregation.Consider using a codon harmonization strategy instead of aggressive codon optimization to modulate the translation speed.[1]
Suboptimal culture conditions.Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down protein synthesis and promote proper folding.[15]
Incorrect protein folding.Co-express molecular chaperones (e.g., GroEL/ES) to assist in the folding of the synthetase.
Inconsistent this compound yield between experiments Instability of the this compound pigment.This compound can be unstable at higher temperatures. It is recommended to store samples and conduct experiments at lower temperatures (e.g., 4°C) when possible.[16]
Variability in culture conditions.Ensure consistent media composition, pH, aeration, and induction parameters across all experiments.
Cell growth is inhibited after induction Toxicity of this compound to the host cells.Use a lower inducer concentration or a weaker promoter to reduce the rate of this compound production.
Depletion of the precursor L-glutamine.Supplement the culture medium with L-glutamine or co-express a glutamine synthetase (glnA) to increase the intracellular pool of the precursor.[9]

Quantitative Data on this compound Production

The following table summarizes a selection of reported this compound production levels. Note that direct comparisons can be challenging due to variations in this compound synthetase genes, expression hosts, and culture conditions.

This compound SynthetaseExpression HostCodon Optimization/ModificationThis compound Titer (g/L)Reference
Sc-IndCE. coli BAP1Native sequence with co-expression of Sc-IndB3.93[16]
Sc-IndC & GlnAE. coli BAP1Native sequence with co-expression of Sc-IndB and glutamine synthetase7.08[9]
IndC variantsE. coli TOP10T-domain exchanged with synthetic domainsHigher than native IndC (quantitative comparison provided in the study)[5]
BpsA & SfpR. toruloidesCodon-optimized for R. toruloidesUp to 86.3[8]
IndCStreptomyces lividans TK24Native sequence with optimized regulation systemUp to 46.27[11]

Experimental Protocols

Protocol 1: Quantification of this compound Production

This protocol is adapted from methods used for colorimetric quantification of this compound.[5]

  • Cell Culture: Grow the engineered host cells expressing this compound synthetase under desired conditions (e.g., in liquid medium with appropriate antibiotics and inducer).

  • Sample Collection: At various time points, collect 1 mL of the cell culture.

  • Cell Density Measurement: Measure the optical density (OD) of the culture at 600 nm (OD600) to normalize for cell growth.

  • This compound Extraction: a. Centrifuge the 1 mL culture at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the cells.[17] b. Discard the supernatant. c. Add 1 mL of dimethyl sulfoxide (DMSO) to the cell pellet to extract the blue pigment.[17] d. Vortex thoroughly and incubate at room temperature for 10 minutes, or until the blue color is completely extracted. e. Centrifuge again at high speed for 5 minutes to pellet the cell debris.

  • Absorbance Measurement: a. Transfer the DMSO supernatant containing the extracted this compound to a clean cuvette or a 96-well plate. b. Measure the absorbance at 590-612 nm using a spectrophotometer or plate reader.[5][8][10]

  • Calculation: The this compound concentration can be determined by using a standard curve of purified this compound of known concentrations dissolved in DMSO.[15] The final yield can be reported as g/L or normalized to cell density (OD600).

Protocol 2: Analysis of Soluble and Insoluble this compound Synthetase Fractions

This protocol allows for the determination of whether the expressed this compound synthetase is in the soluble fraction or has formed insoluble inclusion bodies.[15][18]

  • Cell Lysis: a. Harvest cells from an induced culture by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., PBS with a protease inhibitor cocktail). c. Lyse the cells using a suitable method, such as sonication or a French press.

  • Separation of Fractions: a. Take an aliquot of the total cell lysate. b. Centrifuge the remaining lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble fractions.[18] c. The supernatant contains the soluble proteins, and the pellet contains the insoluble proteins (including inclusion bodies) and cell debris.

  • Sample Preparation for SDS-PAGE: a. Total Lysate: Mix the aliquot of the total lysate with SDS-PAGE loading buffer. b. Soluble Fraction: Take an aliquot of the supernatant and mix it with SDS-PAGE loading buffer. c. Insoluble Fraction: Resuspend the pellet in a small volume of lysis buffer. Then, add SDS-PAGE loading buffer and boil for 5-10 minutes to solubilize the proteins.[19][20]

  • SDS-PAGE Analysis: a. Load equal amounts of the total, soluble, and insoluble fractions onto an SDS-PAGE gel. b. Run the gel and stain with a protein stain (e.g., Coomassie Brilliant Blue). c. The presence of a prominent band at the expected molecular weight of this compound synthetase in the insoluble fraction lane indicates the formation of inclusion bodies.[15]

Visualizations

CodonOptimizationWorkflow cluster_design Design Phase cluster_synthesis Synthesis & Cloning cluster_expression Expression & Analysis Native Gene Native this compound Synthetase Gene Host Selection Select Expression Host (e.g., E. coli) Native Gene->Host Selection Codon Analysis Analyze Codon Usage Bias Host Selection->Codon Analysis Optimization Codon Optimization/ Harmonization Codon Analysis->Optimization Gene Synthesis Synthesize Optimized Gene Optimization->Gene Synthesis Cloning Clone into Expression Vector Gene Synthesis->Cloning Transformation Transform Host Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Analysis Analyze Yield & Solubility Expression->Analysis

Caption: Workflow for codon optimization of this compound Synthetase.

TroubleshootingLogic Start Low this compound Yield CheckExpression Check Protein Expression (SDS-PAGE) Start->CheckExpression NoProtein No/Low Protein Band CheckExpression->NoProtein Absent ProteinInsoluble Protein in Inclusion Bodies CheckExpression->ProteinInsoluble Present, Insoluble ProteinSoluble Protein is Soluble CheckExpression->ProteinSoluble Present, Soluble CodonOpt Codon Optimization for Host NoProtein->CodonOpt mRNA_Structure Analyze/Modify mRNA Structure NoProtein->mRNA_Structure PromoterRBS Optimize Promoter/RBS NoProtein->PromoterRBS LowerTemp Lower Induction Temperature ProteinInsoluble->LowerTemp LowerInducer Reduce Inducer Concentration ProteinInsoluble->LowerInducer Chaperones Co-express Chaperones ProteinInsoluble->Chaperones CheckPPTase Co-express PPTase ProteinSoluble->CheckPPTase AddPrecursor Supplement L-Glutamine ProteinSoluble->AddPrecursor CheckToxicity Assess Pigment Toxicity ProteinSoluble->CheckToxicity

Caption: Troubleshooting logic for low this compound yield.

IndigoidineSignalingPathway cluster_host Host Cell Metabolism cluster_expression Heterologous Expression System cluster_synthesis This compound Synthesis GlutaminePool L-Glutamine Pool HoloIndS Holo-Indigoidine Synthetase GlutaminePool->HoloIndS Substrate DNA Codon-Optimized indS Gene Transcription Transcription DNA->Transcription mRNA indS mRNA Transcription->mRNA Translation Translation mRNA->Translation ApoIndS Apo-Indigoidine Synthetase Translation->ApoIndS Activation Activation (PPTase) ApoIndS->Activation Activation->HoloIndS This compound This compound (Blue Pigment) HoloIndS->this compound Catalysis

Caption: Pathway of this compound production in a host cell.

References

Technical Support Center: Overcoming Indigoidine Toxicity in Host Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the blue pigment indigoidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound toxicity in various host strains.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound toxicity in my host strain?

A1: this compound toxicity can manifest in several ways, often leading to reduced productivity and inconsistent experimental outcomes. Common indicators include:

  • Reduced growth rate and lower final cell density: The accumulation of this compound can place a significant metabolic burden on the host, diverting resources away from growth.

  • Decreased cell viability: High intracellular concentrations of this compound can lead to cell death.

  • Color change of the culture: While this compound is blue, a shift in the culture color to greenish or yellowish hues can indicate cell lysis and degradation of the pigment.

  • Inconsistent pigment production: Toxicity can lead to variability in this compound titers between cultures.

Q2: What are the proposed mechanisms of this compound toxicity?

A2: The primary mechanism of this compound toxicity is believed to be the induction of oxidative stress . The production of this compound can lead to an imbalance in the cell's redox state, resulting in the accumulation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This can damage cellular components like DNA, proteins, and lipids.[1][2] There is also evidence suggesting that the metabolic burden of producing high levels of a secondary metabolite can contribute to overall cellular stress.

Q3: Is there a known concentration at which this compound becomes toxic?

A3: Currently, there is limited publicly available data quantifying the precise IC50 value (the concentration of a substance that inhibits a biological process by 50%) of this compound for common host strains like E. coli and Pseudomonas putida. The toxic concentration can vary significantly depending on the specific strain, culture conditions, and the phase of growth. However, it is generally observed that higher titers of this compound are associated with increased stress on the host.

Troubleshooting Guides

Problem 1: My this compound-producing culture is growing poorly and lysing.

This is a common issue when this compound production levels become toxic to the host. Here are some steps to troubleshoot this problem:

Step 1: Quantify Cell Viability and this compound Titer

First, it is essential to determine the relationship between this compound production and cell viability in your system.

  • Experimental Protocol: A detailed protocol for simultaneously quantifying cell viability and this compound concentration is provided in the Experimental Protocols section below. This involves separating the cells from the this compound-containing supernatant and then measuring cell viability (e.g., using a dye exclusion assay) and this compound concentration (via spectrophotometry).

Step 2: Reduce the Metabolic Burden

High-level expression of the this compound biosynthesis genes can drain cellular resources.

  • Solution A: Use a weaker or inducible promoter. If you are using a strong, constitutive promoter, switch to a weaker promoter or an inducible system (e.g., arabinose or IPTG-inducible promoters).[3] This will allow you to control the timing and level of gene expression, reducing the initial metabolic load.

  • Solution B: Optimize inducer concentration. If using an inducible system, perform a dose-response experiment to find the optimal inducer concentration that balances this compound production with healthy cell growth.

Step 3: Enhance Host Tolerance to Oxidative Stress

Since oxidative stress is a likely cause of toxicity, bolstering the host's ability to cope with ROS can improve viability.

  • Solution A: Co-express antioxidant enzymes. Overexpressing enzymes like catalase (which degrades hydrogen peroxide) or superoxide dismutase can help neutralize ROS.

  • Solution B: Supplement the culture medium with antioxidants. Adding antioxidants like ascorbic acid or glutathione to the growth medium may help mitigate oxidative damage.

Logical Relationship for Troubleshooting Poor Growth and Lysis

A Problem: Poor Growth & Lysis B Step 1: Quantify Viability & Titer A->B C Is viability inversely correlated with titer? B->C D Step 2: Reduce Metabolic Burden C->D Yes G Step 3: Enhance Oxidative Stress Tolerance C->G Yes E Use weaker/inducible promoter D->E F Optimize inducer concentration D->F J Problem Solved E->J F->J H Co-express antioxidant enzymes G->H I Supplement with antioxidants G->I H->J I->J

Caption: Troubleshooting workflow for addressing poor growth and cell lysis.

Problem 2: My culture produces this compound, but the final titer is low.

Low titers can be a result of sub-optimal production conditions or underlying toxicity that limits the overall output.

Step 1: Optimize Culture Conditions

This compound production is sensitive to environmental parameters.

  • Solution A: Temperature. The optimal temperature for this compound production may be lower than the optimal growth temperature for your host. Test a range of temperatures (e.g., 18°C, 25°C, 30°C) to find the best balance.[4]

  • Solution B: pH. The pH of the culture medium can affect both enzyme activity and the stability of the this compound pigment. Monitor and, if necessary, control the pH of your culture.[4]

  • Solution C: Aeration. Adequate oxygen supply is crucial for respiratory metabolism, which has been linked to efficient this compound production.[5] Ensure your cultures are well-aerated.

Step 2: Enhance Precursor Supply

This compound is synthesized from L-glutamine. Increasing the intracellular pool of this precursor can boost production.

  • Solution A: Supplement the medium. Adding L-glutamine or its precursor, L-glutamate, to the culture medium can increase this compound titers.[6][7]

  • Solution B: Metabolic engineering. Overexpress genes involved in the glutamine biosynthesis pathway, such as glutamine synthetase (glnA).[6]

Step 3: Facilitate this compound Export

High intracellular concentrations of this compound can be toxic. Enhancing its export out of the cell can alleviate this and increase the overall yield.

  • Solution: Co-express efflux pumps. Some native this compound biosynthesis gene clusters include putative efflux pumps.[1] Identifying and co-expressing compatible efflux pumps in your host strain may improve tolerance and production.

Experimental Workflow for Optimizing this compound Titer

A Start: Low this compound Titer B Optimize Culture Conditions A->B C Test Temperature Gradient B->C D Monitor and Control pH B->D E Ensure Adequate Aeration B->E F Enhance Precursor Supply C->F D->F E->F G Supplement with Glutamine/Glutamate F->G H Overexpress glnA F->H I Facilitate this compound Export G->I H->I J Co-express Efflux Pumps I->J K High this compound Titer J->K

Caption: Workflow for systematically improving low this compound titers.

Data Presentation

Table 1: Summary of Reported this compound Titers in Various Host Strains

Host StrainGenetic ModificationCulture ConditionsTiter (g/L)Reference
Escherichia coliCo-expression of Sc-indC and Sc-indB with glnAFlask, with (NH4)2HPO47.08 ± 0.11[6]
Escherichia coliCo-expression of Sc-indC and Sc-indBFlask, with L-glutamine8.81 ± 0.21[6]
Pseudomonas putida KT2440Multiplex-CRISPRi2-L bioreactor, fed-batch25.6[8]
Corynebacterium glutamicumMetabolically engineeredFed-batch fermentation49.30[4]
Streptomyces lividans TK24Engineered with updated regulation system4-L fermentor46.27[9]
Rhodosporidium toruloidesEngineered to express BpsA and sfp2-L bioreactor, fed-batch86.3 ± 7.4[4]

Experimental Protocols

Protocol 1: Simultaneous Quantification of Cell Viability and this compound Concentration

Objective: To assess the impact of this compound production on host cell viability.

Materials:

  • Culture of this compound-producing strain

  • Microcentrifuge and tubes

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader

  • Cell viability stain (e.g., Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Sample Collection: Aseptically collect 1 mL of your culture at various time points during fermentation.

  • Cell Separation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the cells.

  • This compound Quantification: a. Carefully transfer the supernatant to a new microcentrifuge tube. b. If this compound has precipitated, resuspend the supernatant and a portion of the cell pellet in a known volume of DMSO to solubilize the pigment. A final concentration of at least 80% DMSO is recommended for complete solubilization. c. Measure the absorbance of the DMSO-solubilized this compound at 612 nm. d. Use a standard curve of purified this compound in DMSO to determine the concentration.

  • Cell Viability Assessment: a. Resuspend the cell pellet from step 2 in 1 mL of PBS. b. Add the viability stain according to the manufacturer's instructions (e.g., Propidium Iodide to a final concentration of 1 µg/mL). c. Incubate in the dark for 5-10 minutes. d. Analyze the stained cells using a flow cytometer or fluorescence microscope to determine the percentage of viable (unstained) versus non-viable (stained) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound production is causing oxidative stress.

Materials:

  • Culture of this compound-producing and a non-producing control strain

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells from both the this compound-producing and control cultures by centrifugation and wash once with PBS. Resuspend the cells in PBS to an OD600 of approximately 0.5.

  • Dye Loading: Add H2DCFDA to a final concentration of 10 µM (or DHE to 5 µM) to the cell suspensions.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Measurement: a. For H2DCFDA, measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. b. For DHE, use an excitation of ~518 nm and emission of ~605 nm.

  • Data Analysis: Compare the fluorescence intensity of the this compound-producing strain to the non-producing control. A significant increase in fluorescence indicates higher levels of intracellular ROS. Note: It is crucial to run a control with the this compound pigment alone to check for any interference with the fluorescence measurement.

Signaling Pathways

This compound Biosynthesis and Putative Toxicity Pathway

The biosynthesis of this compound is a relatively simple pathway, but its impact on the cell can be complex, primarily through the generation of oxidative stress. The following diagram illustrates the core biosynthesis pathway and the subsequent cellular response to the potential toxicity.

cluster_0 This compound Biosynthesis cluster_1 Cellular Stress Response L-Glutamine L-Glutamine This compound Synthetase (e.g., BpsA) This compound Synthetase (e.g., BpsA) L-Glutamine->this compound Synthetase (e.g., BpsA) This compound This compound This compound Synthetase (e.g., BpsA)->this compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress leads to Efflux Pumps Efflux Pumps This compound->Efflux Pumps may be exported by ROS (O2-, H2O2) ROS (O2-, H2O2) Oxidative Stress->ROS (O2-, H2O2) Stress Response Activation Stress Response Activation Oxidative Stress->Stress Response Activation Cellular Damage Cellular Damage ROS (O2-, H2O2)->Cellular Damage DNA Damage DNA Damage Cellular Damage->DNA Damage Protein Oxidation Protein Oxidation Cellular Damage->Protein Oxidation Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Antioxidant Enzymes (e.g., KatG, SodA) Antioxidant Enzymes (e.g., KatG, SodA) Stress Response Activation->Antioxidant Enzymes (e.g., KatG, SodA) upregulates

Caption: Overview of this compound biosynthesis and the cellular response to toxicity.

References

Technical Support Center: Indigoidine Extraction from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of indigoidine from biomass.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete cell lysis.Employ more rigorous lysis methods such as bead beating or high-pressure homogenization.[1][2] Sonication can also be effective but may generate heat, potentially degrading the pigment.[1][3] Combining enzymatic lysis with mechanical methods can also enhance extraction efficiency.[2]
Suboptimal solvent choice.Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.[4][5][6] Dimethylformamide (DMF) and Tetrahydrofuran (THF) are also viable alternatives.[7][8]
Incorrect pH during extraction.This compound is most stable and soluble under acidic conditions (pH 2-4).[4][9] Adjusting the pH of the extraction buffer to this range can significantly improve yield.
Pigment Degradation (Color Fading) pH instability.This compound's color is pH-sensitive, appearing red at low pH and blue around neutral pH.[9][10] Maintain a stable pH throughout the extraction and purification process to prevent color changes and degradation.
Oxidation.In the presence of air, this compound can be oxidized, leading to a color change to orange.[10] Minimize exposure to air during extraction and consider working under an inert atmosphere if degradation is severe.
Light sensitivity.Prolonged exposure to light can contribute to pigment degradation. It is advisable to conduct extraction procedures in a dark or low-light environment.
Formation of Emulsions or Floccules Presence of suspended solids or organic matter.Centrifuge the fermentation broth at a low speed to pellet the cells before proceeding with extraction.[11] Washing the cell pellet can also help remove interfering substances.
Inappropriate solvent/aqueous phase ratio.Optimize the ratio of solvent to biomass to prevent the formation of stable emulsions.[12]
Difficulty in Downstream Processing and Purification Co-extraction of impurities.After initial extraction, a series of washes with solvents in which this compound is poorly soluble, such as water, methanol, ethyl acetate, and hexanes, can effectively remove impurities.[5][11]
Precipitation issues.This compound precipitates at neutral to alkaline pH.[4][9] This property can be leveraged for purification by dissolving the crude extract in an acidic solution, removing insoluble impurities, and then raising the pH to precipitate the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?
Q2: How does pH affect the efficiency of this compound extraction?
Q3: What are the best practices for cell lysis to maximize this compound release?

For efficient release of intracellular this compound, mechanical cell disruption methods are highly recommended. These include:

  • Bead beating: Vigorously shaking the cell pellet with small beads effectively breaks open the cells.[5][13]

  • High-Pressure Homogenization (HPH): This scalable method is very effective for cell disruption.[2]

  • Sonication: While effective, care must be taken to avoid overheating the sample, which can lead to pigment degradation.[1][3]

Combining enzymatic lysis with a mechanical method can further improve the extraction yield.[2]

Q4: My this compound extract is changing color. What could be the cause?

Color changes in your this compound extract can be attributed to a few factors:

  • pH shifts: this compound is a natural pH indicator. It appears red in acidic conditions and blue around neutral pH.[9][10]

  • Oxidation: Exposure to air can cause oxidation, resulting in an orange-colored compound.[10]

  • Hydrolysis: Under certain conditions, this compound can undergo hydrolysis to form a red pigment, hydroxythis compound.[10]

To maintain the desired blue color, it is crucial to control the pH and minimize exposure to air and light during the process.

Q5: How can I purify the crude this compound extract?

Experimental Protocols

Protocol 1: this compound Extraction from E. coli

This protocol is adapted from a method for extracting this compound from engineered E. coli.[11]

  • Harvesting Cells: Centrifuge 1 ml of the dark blue fermentation broth at 21,000 x g for 10 minutes.

  • Discard Supernatant: Carefully decant and discard the supernatant.

  • Washing: Wash the cell pellet by resuspending it in 1 ml of methanol and vortexing gently. Centrifuge again at 21,000 x g for 10 minutes and discard the supernatant. Repeat this washing step three times to remove other metabolites.

  • Extraction: After the final wash, collect the crude blue pigment pellet.

  • Solubilization: Dry the pellet in vacuo and then dissolve it in 1 ml of dimethyl sulfoxide (DMSO) by sonication.

Protocol 2: this compound Extraction from R. toruloides

This protocol is a modified version of a previously developed method for this compound extraction.[7]

  • Harvesting Cells: Centrifuge 0.5 ml of culture at 21,000 x g for 3 minutes and remove the supernatant.

  • Cell Lysis and Extraction: To the cell pellet, add 100 µL of acid-washed glass beads (0.5 mm) and 2 ml of DMSO containing 2% Tween® 20.

  • Homogenization: Vortex the mixture vigorously or use a bead beater to lyse the cells and facilitate extraction.

  • Clarification: Centrifuge the lysate to pellet the cell debris and beads.

  • Collection: Collect the supernatant containing the solubilized this compound.

Data Presentation

Table 1: Comparison of this compound Production in Different Hosts and Conditions

Host OrganismCarbon SourceTiter (g/L)Reference
E. coliL-glutamine supplemented media8.81[14]
E. coli (engineered)Glycerol26.71[15]
S. cerevisiaeGlucose0.98[5]
R. toruloidesGlucose3.8[7]
C. glutamicumGlucose with soy sauce49.3[16]
P. putidap-coumarate7.3[17]

Visualizations

Indigoidine_Extraction_Workflow cluster_fermentation Fermentation cluster_harvesting Harvesting cluster_lysis Cell Lysis & Extraction cluster_purification Purification Fermentation Fermentation Broth (Biomass + this compound) Centrifugation1 Low-Speed Centrifugation Fermentation->Centrifugation1 CellPellet Cell Pellet Centrifugation1->CellPellet Supernatant1 Supernatant (Discard) Centrifugation1->Supernatant1 AddSolvent Add Solvent (e.g., DMSO) CellPellet->AddSolvent Lysis Mechanical Lysis (e.g., Bead Beating) AddSolvent->Lysis CrudeExtract Crude Extract Lysis->CrudeExtract Washing Sequential Washes (Water, Methanol, etc.) CrudeExtract->Washing Centrifugation2 Centrifugation Washing->Centrifugation2 Purethis compound Purified this compound Centrifugation2->Purethis compound Impurities Impurities (Discard) Centrifugation2->Impurities

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Logic Start Start: Low this compound Yield CheckLysis Is Cell Lysis Complete? Start->CheckLysis ImproveLysis Action: Use Stronger Lysis Method CheckLysis->ImproveLysis No CheckSolvent Is Solvent Optimal? CheckLysis->CheckSolvent Yes ImproveLysis->CheckSolvent ChangeSolvent Action: Switch to DMSO, DMF, or THF CheckSolvent->ChangeSolvent No CheckpH Is pH Acidic (2-4)? CheckSolvent->CheckpH Yes ChangeSolvent->CheckpH AdjustpH Action: Adjust pH to Acidic Range CheckpH->AdjustpH No End Yield Improved CheckpH->End Yes AdjustpH->End

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing Indigoidine Stability for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with indigoidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Q: My microbial culture is not producing the characteristic blue color of this compound. What are the possible causes and solutions?

A: Low or no this compound production can stem from several factors, ranging from genetic constructs to culture conditions. Here's a systematic approach to troubleshooting this issue:

  • Verify Genetic Construct: Ensure that the genes for this compound synthesis (e.g., bpsA or indC) and the necessary activating enzyme, a 4'-phosphopantetheinyl transferase (PPTase) like sfp, are correctly cloned and expressed in your host organism.[1]

  • Optimize Culture Medium: The composition of the culture medium, particularly the carbon-to-nitrogen (C/N) ratio, significantly impacts this compound production. An optimal C/N ratio is crucial for directing metabolic flux towards the precursor, L-glutamine.[2][3]

    • Solution: Experiment with different C/N ratios. For instance, in some systems, a C/N ratio of 8 has been shown to yield optimal results, while deviations can lead to decreased titers.[2]

  • Check Precursor Availability: this compound is synthesized from two molecules of L-glutamine. Insufficient intracellular L-glutamine can be a limiting factor.

    • Solution: Supplement the culture medium with L-glutamine or engineer the host strain to overproduce it.

  • Evaluate Cultivation Parameters: Temperature, pH, and oxygen availability are critical parameters that must be optimized for your specific host and production system.[2][3]

    • Solution: Conduct small-scale experiments to determine the optimal temperature and pH for this compound production. Ensure adequate aeration, as oxygen availability can influence metabolic pathways. For example, some systems show higher production at 25°C compared to higher temperatures like 30°C.[2]

Issue 2: this compound Color Fading or Instability

Q: The blue color of my this compound solution is fading rapidly. How can I improve its stability?

A: this compound is known for its instability in aqueous solutions and at room temperature.[4][5] The fading is often due to oxidation.

  • Storage Conditions: Temperature is a critical factor in maintaining this compound stability.

    • Solution: Store purified this compound or culture supernatants containing the pigment at low temperatures, such as 4°C, to slow down degradation.[4][5]

  • Solvent Choice: The solvent used to dissolve or store this compound plays a crucial role in its stability.

    • Solution: Use organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol to dissolve and store this compound. These solvents have been shown to significantly improve its stability compared to aqueous solutions.[5]

    • Solution: Adjust the pH of your this compound solution to the acidic range if compatible with your downstream applications. During fed-batch cultivation, controlling the pH to neutral (around 7) has been shown to prevent oxidation of newly produced this compound.[2]

  • Exposure to Air (Oxygen): Oxidation is a primary cause of color fading.

    • Solution: Minimize the exposure of your this compound solutions to air. If possible, store under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inefficient this compound Extraction and Purification

Q: I am having difficulty extracting and purifying this compound from my culture. What is an effective protocol?

A: Efficient extraction and purification are key to obtaining high-purity this compound for downstream applications. As this compound is intracellular, cell lysis is a critical first step.

  • Cell Lysis and Extraction:

    • Problem: Incomplete cell lysis leads to low extraction yields.

    • Solution: Employ a robust cell lysis method. Sonication or bead beating in the presence of a solvent like DMSO is effective for extracting this compound.[2] A protocol involving centrifugation to pellet cells, followed by resuspension in DMSO and vortexing, has also been described.

  • Purification:

    • Problem: Contamination with other cellular components.

    • Solution: A multi-step washing protocol can be employed to increase purity. After initial extraction, the crude this compound pellet can be successively washed with water, methanol, ethyl acetate, and hexanes to remove impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength to measure this compound concentration?

A1: The maximum absorbance (λmax) of this compound is typically measured around 612 nm in DMSO.[8] However, it is always recommended to perform a full spectrum scan to determine the λmax in your specific solvent and conditions.

Q2: How does the carbon source affect this compound production?

A2: The choice of carbon source can significantly impact the metabolic state of the host organism and, consequently, this compound production. For example, in Saccharomyces cerevisiae, this compound is primarily produced during respiratory growth. Using a non-fermentable carbon source like glycerol can lead to immediate pigment production, whereas a fermentable source like glucose may result in a delay until the organism switches to respiratory metabolism.[9]

Q3: Can this compound production be scaled up for industrial applications?

A3: Yes, several studies have demonstrated the successful scale-up of this compound production to bioreactor scale.[2][3] Fed-batch cultivation strategies are often employed to achieve high cell densities and high titers of this compound.[2][10] Key factors for successful scale-up include maintaining optimal pH, dissolved oxygen levels, and nutrient feeding strategies.[2]

Q4: Are there any known inhibitors of this compound synthesis?

A4: While specific small-molecule inhibitors are not extensively documented in the provided context, factors that negatively impact the health of the producing microorganism or disrupt the central metabolism supplying L-glutamine can inhibit this compound synthesis. Additionally, in some bacteria, regulatory proteins like PecS can repress the expression of this compound biosynthesis genes.[11][12]

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorCondition for Enhanced StabilityCondition Leading to DegradationReference(s)
Temperature Low temperature (e.g., 4°C)Room temperature or higher[4][5]
Solvent Organic solvents (DMSO, Ethanol)Aqueous solutions[5]
pH Acidic (pH 2-4)Alkaline pH[6][7]
Oxygen Minimal exposure (inert atmosphere)Prolonged exposure to air[2][7]

Table 2: Comparison of this compound Production Parameters in Different Hosts

Host OrganismGenotype/Engineering StrategyCarbon SourceTiter (g/L)Reference(s)
Corynebacterium glutamicumMetabolically engineered for high L-glutamine flux, expressing bpsAGlucose49.3[10]
Rhodosporidium toruloidesExpressing bpsA and sfpGlucose (fed-batch)86.3[2][13]
Escherichia coliCo-expression of Sc-indC and Sc-indBLB medium3.93[3]
Saccharomyces cerevisiaeExpressing bpsA and sfpGlycerol~0.98[8][9]

Experimental Protocols

Protocol 1: Quantification of this compound

This protocol is adapted for a 96-well plate format for high-throughput analysis.

  • Sample Preparation:

    • Take a 1 mL aliquot of your culture.

    • Centrifuge at 14,000 x g for 2 minutes to pellet the cells.[5]

    • Carefully discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of DMSO.

    • Vortex vigorously for 10 minutes to ensure complete cell lysis and extraction of this compound.

    • Centrifuge at maximum speed for 3 minutes to pellet cell debris.

  • Measurement:

    • Transfer 100 µL of the DMSO supernatant containing the extracted this compound to a clear, flat-bottom 96-well plate.

    • Measure the absorbance at the determined λmax (typically around 612 nm) using a microplate reader.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations dissolved in DMSO.

    • Calculate the concentration of this compound in your samples by comparing their absorbance values to the standard curve.

Protocol 2: Assessment of this compound Stability

This protocol allows for the comparative analysis of this compound stability under different conditions.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of purified this compound in DMSO.

    • Prepare experimental solutions by diluting the stock solution into different solvents (e.g., water, ethanol, DMSO) and adjusting the pH as required for your experimental setup.

  • Incubation:

    • Aliquot the experimental solutions into separate containers for each condition to be tested (e.g., different temperatures, light exposure).

    • Incubate the samples under the specified conditions for a defined period (e.g., 16 hours).[5] Include a control sample stored at 4°C in the dark.

  • Measurement:

    • At designated time points, take an aliquot from each sample.

    • Measure the absorbance of each aliquot at the λmax of this compound.

  • Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial absorbance (t=0).

    • Plot the percentage of remaining this compound over time for each condition to compare stability.

Mandatory Visualization

Experimental_Workflow_Indigoidine_Production_Analysis cluster_production Production Phase cluster_analysis Analysis Phase Strain_Selection 1. Select/Engineer Microbial Strain Culture_Optimization 2. Optimize Culture (Medium, Temp, pH) Strain_Selection->Culture_Optimization Fermentation 3. Fermentation/ Cultivation Culture_Optimization->Fermentation Sampling 4. Sample Collection Fermentation->Sampling Extraction 5. Extraction (Cell Lysis, Solvent) Sampling->Extraction Quantification 6. Quantification (Spectrophotometry) Extraction->Quantification Stability_Assay 7. Stability Assessment (Optional) Quantification->Stability_Assay

References

Troubleshooting Indigoidine aggregation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with indigoidine aggregation during purification.

Troubleshooting Guide: this compound Aggregation

This guide provides solutions to common problems encountered during the purification of this compound.

Problem: this compound precipitates unexpectedly during purification.

Possible Causes and Solutions:

  • Inappropriate Solvent: The choice of solvent is critical for maintaining this compound solubility.

  • Temperature Fluctuations: While the primary factors for aggregation are pH and solvent, temperature can influence solubility and the stability of the pigment.[4]

    • Solution: Store purified this compound at lower temperatures (e.g., 4°C) to improve its stability.[3] Perform purification steps at a consistent temperature, and be aware that lower temperatures may decrease the solubility in some solvents.

Problem: The purified this compound has formed aggregates and will not dissolve.

Possible Causes and Solutions:

  • Strong Aggregation: Improper handling or storage can lead to the formation of resilient this compound aggregates.

Problem: Low yield of purified this compound.

Possible Causes and Solutions:

  • Loss during Washing Steps: this compound may be lost if the incorrect solvents or pH are used during the washing stages of purification.

    • Solution: Use washing solvents in which this compound is insoluble, such as water (at neutral or alkaline pH), methanol, ethyl acetate, and hexanes, to remove impurities without dissolving the pigment.[3][4]

  • Incomplete Initial Extraction: The initial extraction from the microbial culture may not be efficient.

This compound Purification Workflow

IndigoidinePurification cluster_extraction Extraction cluster_purification Purification cluster_solubilization Solubilization Fermentation_Broth Fermentation Broth Centrifugation1 Low-Speed Centrifugation Fermentation_Broth->Centrifugation1 Supernatant1 Supernatant with this compound Centrifugation1->Supernatant1 Cell_Pellet Cell Pellet (discard) Centrifugation1->Cell_Pellet Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Indigoidine_Pellet Crude this compound Pellet Centrifugation2->Indigoidine_Pellet Supernatant2 Supernatant (discard) Centrifugation2->Supernatant2 Wash_Water Wash with Water Indigoidine_Pellet->Wash_Water Wash_Methanol Wash with Methanol Wash_Water->Wash_Methanol Wash_EtOAc Wash with Ethyl Acetate Wash_Methanol->Wash_EtOAc Wash_Hexanes Wash with Hexanes Wash_EtOAc->Wash_Hexanes Pure_Indigoidine_Pellet Pure this compound Pellet Wash_Hexanes->Pure_Indigoidine_Pellet Dissolve_DMSO Dissolve in DMSO Pure_Indigoidine_Pellet->Dissolve_DMSO Solubilized_this compound Solubilized this compound Dissolve_DMSO->Solubilized_this compound

Caption: A general workflow for the extraction and purification of this compound from a fermentation broth.

Troubleshooting Logic for this compound Aggregation

TroubleshootingIndigoidineAggregation start This compound Aggregation Observed check_ph Is the pH neutral or alkaline? start->check_ph adjust_ph Adjust pH to 2-4 with acid check_ph->adjust_ph Yes check_solvent Is the solvent appropriate? check_ph->check_solvent No adjust_ph->check_solvent use_dmso Use DMSO to dissolve check_solvent->use_dmso No end_soluble This compound Solubilized check_solvent->end_soluble Yes sonicate Consider sonication use_dmso->sonicate end_insoluble Aggregation Persists (Re-evaluate purity and identity) use_dmso->end_insoluble sonicate->end_soluble

Caption: A decision tree for troubleshooting this compound aggregation during purification.

Frequently Asked Questions (FAQs)

1. What is the best solvent to dissolve this compound?

2. How does pH affect the solubility of this compound?

3. Can I use water to dissolve this compound?

4. How should I store purified this compound to prevent aggregation?

To prevent degradation and potential aggregation, it is recommended to store purified this compound at low temperatures, such as 4°C.[3] If dissolved, storing it in a suitable solvent like DMSO at a low temperature is advisable.

5. My this compound has turned from blue to a reddish or orange color. What happened?

This compound can undergo structural changes depending on the pH and presence of oxidizing agents. Under acidic conditions, it can convert to a red-colored hydroxythis compound.[5] Oxidation, which can occur in the presence of air, can lead to the formation of an orange-colored ketone derivative.[5]

Quantitative Data Summary

SolventRelative SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighConsidered the best solvent for dissolving this compound, including aggregates.[1][2]
PyridineHighEffective, but has health and environmental concerns.[1]
Water (acidic, pH 2-4)ModerateSolubility is significantly enhanced under acidic conditions.[1]
Water (neutral/alkaline)InsolubleThis compound precipitates under these conditions.[1]
MethanolPoorOften used as a washing solvent to remove impurities.[1][3]
EthanolPoorSimilar to methanol, can be used for washing.[1]
Ethyl AcetateInsolubleUsed as a washing solvent.[3][4]
HexanesInsolubleUsed as a washing solvent.[3][4]
Tetrahydrofuran (THF)PoorCan maintain stability but has low solubility.[4]

Experimental Protocols

Protocol 1: this compound Purification from E. coli Fermentation Broth

This protocol is adapted from a patented method for this compound purification.[3]

  • Cell Removal: Centrifuge the fermentation broth at a low speed (e.g., 850 x g) for 5 minutes to pellet the E. coli cells.

  • This compound Precipitation: Carefully transfer the supernatant containing the this compound to a new tube and centrifuge at a much higher speed (e.g., 21,000 x g) for 10 minutes to pellet the this compound.

  • Washing Steps:

    • Wash the blue pigment pellet twice with deionized water. Resuspend the pellet and centrifuge at high speed to recollect the this compound.

    • Repeat the washing step twice with methanol.

    • Repeat the washing step twice with ethyl acetate.

    • Repeat the washing step twice with hexanes.

  • Drying: Dry the final pellet in vacuo.

  • Solubilization: Dissolve the purified this compound in DMSO. Sonication can be used to aid dissolution.[3]

Protocol 2: pH-Controlled this compound Extraction and Precipitation

  • Acidification and Solubilization: Adjust the pH of the fermentation broth to between 2 and 4 to solubilize the this compound.

  • Removal of Insolubles: Filter or centrifuge the acidified broth to remove cell debris and other insoluble materials.

  • Precipitation: Gradually increase the pH of the clarified solution to neutral or slightly alkaline. This will cause the this compound to precipitate.

  • Collection: Collect the precipitated this compound by centrifugation or filtration.

  • Further Purification (Optional): The collected precipitate can be further purified using the washing steps outlined in Protocol 1.

References

Technical Support Center: Media Optimization for Increased Indigoidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media for increased indigoidine production.

Frequently Asked Questions (FAQs)

Q1: What are the key media components that influence this compound production?

A1: Several key factors in the fermentation media significantly influence the production of this compound. These include the choice of carbon and nitrogen sources, the carbon-to-nitrogen (C/N) ratio, temperature, pH, and oxygen levels.[1] For instance, different sugars can be utilized as carbon sources in a peptone medium to facilitate the growth of this compound-producing strains.[1]

Q2: My this compound yield is consistently low. What are the potential causes?

A2: Low this compound yield can stem from several factors:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical. For example, in Rhodosporidium toruloides, a C/N ratio of 8 was found to be optimal, with deviations leading to lower titers.[2]

  • Incorrect Precursor Supply: this compound is synthesized from L-glutamine.[3][4][5][6][7] Insufficient availability of L-glutamine can be a bottleneck. Supplementing the media with L-glutamine has been shown to significantly increase yields.[7][8][9]

  • Inappropriate Cultivation Conditions: Temperature, pH, and oxygenation are crucial. Production can be significantly decreased at non-optimal temperatures.[2] For example, in one study with E. coli, the highest yield was achieved at 18°C after 28 hours.[1]

  • Metabolic State of the Host: In Saccharomyces cerevisiae, this compound production is linked to the respiratory metabolic state. Production is delayed or inhibited during fermentative growth, which occurs at high initial glucose concentrations.[10]

Q3: I am observing inconsistent this compound production between batches. What could be the reason?

A3: Inconsistent production can be attributed to:

  • Variability in Media Preparation: Slight variations in the concentration of media components, especially the C/N ratio, can lead to different production levels.

  • Inoculum Quality: The age and physiological state of the inoculum can impact the subsequent fermentation performance.

  • Oxygen Transfer Rate: Differences in shaking speed, flask filling volume, or aeration in a bioreactor can alter the oxygen availability, which is required for this compound formation.[2]

Q4: Can any media components inhibit this compound production?

A4: Yes, certain conditions and components can be inhibitory.

  • High Substrate Concentration: High initial concentrations of fermentable sugars like glucose can lead to the production of inhibitory byproducts such as ethanol and acetate, and can also promote a fermentative metabolism that is not conducive to this compound production in some hosts.[10]

  • Excess Precursor: While L-glutamine is the precursor, excessive concentrations can be inhibitory to cell growth and, consequently, this compound production.[9][12]

  • High Urea Concentration: In studies with R. toruloides, very high C/N ratios achieved by adding large amounts of urea were found to be inhibitory to growth.[2]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or No this compound Production 1. Suboptimal C/N ratio.[2] 2. Limiting precursor (L-glutamine).[7][8] 3. Non-optimal temperature or pH.[2] 4. Insufficient oxygen supply.[2] 5. Host organism is in a non-productive metabolic state (e.g., fermentative).[10]1. Optimize the C/N ratio. A ratio of 8 has been shown to be effective in R. toruloides.[2] 2. Supplement the medium with L-glutamine (e.g., up to 1.46 g/L for engineered E. coli).[8][9] Alternatively, engineer the host to overproduce L-glutamine by expressing glutamine synthetase (glnA).[7][8] 3. Test a range of temperatures (e.g., 18°C, 25°C, 30°C) and maintain pH around 7.0.[1][2][11] 4. Increase aeration by reducing the culture volume in flasks or increasing the agitation and aeration rate in a bioreactor.[2] 5. For yeast, use a non-fermentable carbon source like glycerol or implement a fed-batch strategy to maintain low glucose levels and promote respiratory metabolism.[10]
Inconsistent Production Yields 1. Inconsistent media composition. 2. Variable inoculum quality. 3. Uncontrolled pH during fermentation.[2]1. Standardize media preparation protocols and ensure accurate measurement of all components. 2. Use a consistent protocol for inoculum preparation, ensuring cells are in the exponential growth phase. 3. Use a buffered medium or implement pH control in a bioreactor to maintain a stable pH.[2]
Production Stops Prematurely 1. Depletion of a key nutrient (e.g., nitrogen source). 2. Accumulation of toxic byproducts.[10] 3. Drastic change in pH.[2]1. Analyze the residual concentration of key nutrients. Implement a fed-batch strategy to replenish limiting substrates.[1][2] 2. Identify and quantify potential inhibitory byproducts. Modify the media or feeding strategy to minimize their accumulation. 3. Monitor pH throughout the fermentation and implement control measures.
Color Fading or Degradation 1. Instability of this compound in the fermentation broth.[13] 2. Oxidation of the pigment at non-optimal pH.[2]1. Harvest the product at the peak production time, as degradation can occur over extended fermentation.[13] 2. Maintain a neutral pH to avoid oxidation.[2] For extraction, acidic conditions (pH 2-4) can improve stability and solubility.[11]

Quantitative Data on Media Optimization

Table 1: Effect of Temperature on this compound Production in R. toruloides

Temperature (°C)Relative this compound Titer (%) after 3 days
1843
25100
3066
Data derived from a study optimizing physical parameters for this compound production.[2]

Table 2: Effect of L-glutamine and Nitrogen Source Supplementation on this compound Production in Engineered E. coli

Strain / ConditionThis compound Titer (g/L)
E. coli BAP1/Sc-IndC+Sc-IndB (no supplement)~3.93
E. coli BAP1/Sc-IndC+Sc-IndB + 1.46 g/L L-glutamine8.81 ± 0.21
E. coli BAP1/Sc-IndC+Sc-IndB+GlnA (no supplement)5.75 ± 0.09
E. coli BAP1/Sc-IndC+Sc-IndB+GlnA + 2.5 mM (NH4)2HPO47.08 ± 0.11
Data from experiments to improve this compound production through precursor feeding and metabolic engineering.[7][8]

Experimental Protocols

Protocol 1: General Shake Flask Cultivation for this compound Production

  • Media Preparation: Prepare the desired liquid medium (e.g., LB medium or a defined synthetic medium with a specific C/N ratio). Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of the this compound-producing strain.

  • Incubation: Incubate the flasks on a rotary shaker at a specific temperature (e.g., 18-30°C) and shaking speed (e.g., 250 rpm).[13]

  • Induction (if applicable): For inducible expression systems, add the inducer (e.g., IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).[13]

  • Monitoring and Harvest: Monitor growth (OD600) and this compound production over time. This compound can be quantified by extracting the pigment and measuring its absorbance (e.g., at 612 nm in DMSO).[5] Harvest the culture at the desired time point.

Protocol 2: Fed-Batch Fermentation for High-Titer this compound Production

  • Bioreactor Setup: Prepare a bioreactor with the initial batch medium and sterilize it.

  • Inoculation: Inoculate with a seed culture grown in shake flasks.

  • Batch Phase: Allow the culture to grow in batch mode, monitoring parameters like pH, dissolved oxygen, and substrate concentration.

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted, start feeding a concentrated nutrient solution. The feeding strategy can be designed to maintain a low substrate concentration, a specific growth rate, or a constant C/N ratio.[2] For example, a 600 g/L glucose solution containing 63.6 g/L urea can be used as a feed.[2]

  • pH Control: Maintain the pH at a setpoint (e.g., 7.0) using automated addition of acid (e.g., HCl) and base.[2]

  • Sampling and Analysis: Periodically take samples to measure cell density, substrate and byproduct concentrations, and this compound titer.

  • Harvest: Terminate the fermentation and harvest the culture when production reaches its maximum.

Visualizations

Indigoidine_Biosynthesis_Pathway This compound Biosynthetic Pathway cluster_activation Enzyme Activation cluster_synthesis Pigment Synthesis L_Glutamine1 L-Glutamine NRPS This compound Synthetase (e.g., BpsA, IndC) L_Glutamine1->NRPS L_Glutamine2 L-Glutamine L_Glutamine2->NRPS AMP_PPi AMP + PPi NRPS->AMP_PPi Hydrolysis Cyclized_Intermediate Cyclized Glutamine Intermediate NRPS->Cyclized_Intermediate Cyclization & Oxidation NRPS_apo apo-Indigoidine Synthetase PPTase PPTase (e.g., Sfp) PPTase->NRPS_apo Activates CoA Coenzyme A CoA->PPTase ATP ATP ATP->NRPS This compound This compound Cyclized_Intermediate->this compound Condensation NRPS_apo->NRPS Holo-enzyme

Caption: Simplified pathway for this compound biosynthesis from L-glutamine.

Media_Optimization_Workflow Media Optimization Experimental Workflow cluster_factors Factors to Test Start Start: Low this compound Yield Strain_Selection Select Host Strain (e.g., E. coli, C. glutamicum) Start->Strain_Selection Baseline_Culture Establish Baseline Production in Standard Medium Strain_Selection->Baseline_Culture Single_Factor Single-Factor Optimization Baseline_Culture->Single_Factor Analysis1 Analyze Results: Identify Key Factors Single_Factor->Analysis1 Carbon_Source Carbon Source (Glucose, Glycerol, etc.) Single_Factor->Carbon_Source Nitrogen_Source Nitrogen Source (Ammonium, Urea, etc.) Single_Factor->Nitrogen_Source CN_Ratio C/N Ratio Single_Factor->CN_Ratio pH pH Single_Factor->pH Temperature Temperature Single_Factor->Temperature Multi_Factor Multi-Factorial Design (e.g., Response Surface Methodology) Analysis1->Multi_Factor Analysis2 Analyze Results: Determine Optimal Conditions Multi_Factor->Analysis2 Validation Validate in Shake Flasks Analysis2->Validation Scale_Up Scale-Up to Bioreactor (Fed-Batch) Validation->Scale_Up End End: Increased Production Scale_Up->End

Caption: A typical experimental workflow for media optimization.

References

Technical Support Center: Boosting Indigoidine Titer with Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during fed-batch fermentation for enhanced indigoidine production.

Frequently Asked Questions (FAQs)

Q1: What are the primary fed-batch strategies to increase this compound titer?

A1: The two primary strategies are direct precursor feeding and metabolic engineering to enhance precursor availability. Direct feeding involves supplementing the fermentation broth with L-glutamine, the immediate precursor for this compound synthesis.[1][2] Metabolic engineering approaches focus on increasing the in situ supply of L-glutamine by overexpressing key enzymes like glutamine synthetase (glnA).[1][2]

Q2: Which host organisms are commonly used for this compound production via fed-batch fermentation?

A2: Engineered strains of Escherichia coli, Corynebacterium glutamicum, and Rhodosporidium toruloides are frequently used.[3][4][5] C. glutamicum is particularly notable for achieving high titers due to its natural capacity for high-level L-glutamate production, a key precursor to L-glutamine.[4]

Q3: What is a typical range for this compound titers achieved in fed-batch fermentation?

A3: Titers can vary significantly based on the host organism, genetic modifications, and fermentation strategy. Reported titers range from a few grams per liter to as high as 86.3 g/L in high-gravity fed-batch processes with R. toruloides.[5] Engineered C. glutamicum has also achieved titers of up to 49.30 g/L.[4]

Q4: How can I quantify the this compound concentration in my fermentation broth?

A4: Common methods for this compound quantification include UV-visible spectrophotometry and High-Performance Liquid Chromatography (HPLC). For spectrophotometric analysis, this compound can be extracted with a solvent like chloroform and its absorbance measured around 604 nm.[6][7] HPLC coupled with Mass Spectrometry (HPLC-MS) offers higher sensitivity and selectivity for more precise quantification and impurity analysis.[7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low this compound Titer 1. Insufficient precursor (L-glutamine) availability.2. Suboptimal fermentation conditions (pH, temperature, oxygen).3. Inefficient expression of this compound synthesis genes.4. Accumulation of inhibitory byproducts.1. Implement a fed-batch strategy with L-glutamine or an appropriate nitrogen source like (NH4)2HPO4.[2]2. Optimize pH (maintain around 7.0), temperature (e.g., 25°C for R. toruloides), and aeration to ensure sufficient oxygen supply.[8]3. Verify expression of the this compound synthetase and helper proteins via SDS-PAGE or Western blot.4. Analyze the fermentation broth for potential inhibitory compounds and consider media optimization or strain engineering to reduce their formation.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality.2. Inconsistent feeding profiles.3. Fluctuations in process parameters.1. Standardize seed culture preparation and inoculation procedures.2. Utilize a calibrated pump for accurate and consistent nutrient feeding.3. Implement tight process control for pH, temperature, and dissolved oxygen.[9]
Cell Growth Inhibition 1. Toxicity from high concentrations of precursors or intermediates.2. Accumulation of toxic metabolic byproducts.1. Optimize the feeding rate of precursors like L-glutamine to avoid accumulation to inhibitory levels.[10]2. Consider media modifications or engineering the host to be more tolerant to byproducts. Membrane engineering has been shown to alleviate toxicity and improve product secretion.[3][11]
Color of Culture is not Intense Blue 1. Low this compound concentration.2. Degradation of this compound.3. Presence of other colored byproducts.1. Refer to "Low this compound Titer" troubleshooting.2. Ensure pH is controlled, as extreme pH can lead to pigment degradation.[8]3. Use HPLC analysis to identify and quantify this compound and any colored impurities.

Quantitative Data Summary

Table 1: Comparison of Fed-Batch Strategies for this compound Production

Host OrganismKey StrategyCarbon SourceTiter (g/L)Productivity (g/L/h)Reference
E. coli BAP1/Sc-IndC+Sc-IndBL-glutamine feeding (1.46 g/L)Not Specified8.81 ± 0.21Not Reported[2]
E. coli BAP1/Sc-IndC+Sc-IndB+GlnA(NH4)2HPO4 feeding (2.5 mM)Not Specified7.08 ± 0.11Not Reported[2]
Engineered E. coli BIG33Pathway optimization and membrane engineeringGlycerol26.71Not Reported[3]
Engineered C. glutamicum BIRU11Metabolic engineering and byproduct minimizationGlucose49.300.96[4]
Engineered R. toruloidesHigh-gravity fed-batchGlucose86.3 ± 7.4Not Reported[5]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli with L-glutamine Feeding

This protocol is adapted from the study by Xu et al. (2015).[1][2]

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

  • Bioreactor Setup: Prepare a 1 L bioreactor containing 500 mL of fermentation medium (e.g., M9 minimal medium supplemented with glucose, magnesium sulfate, and trace elements). Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD600 of 0.1.

  • Batch Phase: Grow the culture at 37°C, maintaining pH at 7.0 with the addition of NH4OH.

  • Induction: When the OD600 reaches a desired level (e.g., 0.6-0.8), induce the expression of the this compound synthesis genes with an appropriate inducer (e.g., IPTG).

  • Fed-Batch Phase: After induction, initiate the feeding of a concentrated L-glutamine solution at a predetermined rate. A stock solution of 100 g/L L-glutamine can be used. The feeding rate should be optimized to maintain a balance between cell growth and this compound production.

  • Sampling and Analysis: Take samples periodically to measure cell density (OD600) and this compound concentration.

Protocol 2: this compound Quantification using UV-Vis Spectrophotometry
  • Sample Preparation: Centrifuge 1 mL of the fermentation broth to pellet the cells.

  • Extraction: Discard the supernatant and resuspend the cell pellet in 1 mL of chloroform. Vortex vigorously for 5 minutes to extract the this compound.

  • Clarification: Centrifuge the mixture to pellet cell debris.

  • Measurement: Transfer the chloroform supernatant to a cuvette and measure the absorbance at 604 nm using a spectrophotometer. Use pure chloroform as a blank.

  • Quantification: Determine the this compound concentration using a standard curve prepared with pure this compound.

Visualizations

Indigoidine_Biosynthesis_Pathway cluster_host_cell Host Cell Metabolism cluster_feeding Fed-Batch Strategy Glucose Glucose TCA_Cycle TCA Cycle Glucose->TCA_Cycle L_Glutamate L-Glutamate TCA_Cycle->L_Glutamate L_Glutamine L-Glutamine L_Glutamate->L_Glutamine GlnA This compound This compound L_Glutamine->this compound This compound Synthetase External_L_Glutamine External L-Glutamine Feed External_L_Glutamine->L_Glutamine

Caption: this compound biosynthesis pathway and feeding strategy.

Experimental_Workflow A Strain Engineering (e.g., glnA overexpression) B Inoculum Preparation (Seed Culture) A->B C Bioreactor Batch Culture B->C D Induction of Gene Expression C->D E Fed-Batch Phase (Precursor Feeding) D->E F Sampling & Monitoring (OD600, pH, DO) E->F F->E Process Control G This compound Quantification (HPLC / Spectrophotometry) F->G H Data Analysis & Optimization G->H H->A Iterative Improvement

Caption: General experimental workflow for fed-batch this compound production.

Troubleshooting_Logic Start Low this compound Titer CheckPrecursor Is Precursor Feeding Implemented? Start->CheckPrecursor CheckConditions Are Fermentation Conditions (pH, Temp, DO) Optimal? CheckPrecursor->CheckConditions Yes ImplementFeeding Implement L-Glutamine or Nitrogen Source Feeding CheckPrecursor->ImplementFeeding No CheckExpression Is Gene Expression Confirmed? CheckConditions->CheckExpression Yes OptimizeConditions Optimize pH, Temperature, and Aeration CheckConditions->OptimizeConditions No VerifyExpression Verify Protein Expression (SDS-PAGE, Western Blot) CheckExpression->VerifyExpression No End Titer Improved CheckExpression->End Yes ImplementFeeding->End OptimizeConditions->End VerifyExpression->End

Caption: Troubleshooting logic for low this compound titer.

References

Technical Support Center: Genetic Modifications for L-Glutamine Precursor Supply

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the genetic modification of organisms to increase L-glutamine precursor supply.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments aimed at enhancing L-glutamine production through genetic engineering.

Q1: Why is L-glutamine titer low despite successful overexpression of glutamine synthetase (GS)?

A: Low L-glutamine yield, even with glutamine synthetase (GS) overexpression, can stem from several factors:

  • Feedback Inhibition and Regulation: The activity of GS is often tightly regulated. In organisms like E. coli, regulatory proteins encoded by genes such as glnE (GS adenylyltransferase) and glnB (PII protein) can inactivate GS.[1] Deleting these regulatory genes can lead to enhanced and sustained GS activity.[1]

  • Precursor Limitation: High GS activity increases the demand for its precursor, L-glutamate. The synthesis of L-glutamate from α-ketoglutarate (α-KG), a TCA cycle intermediate, can become a bottleneck. Enhancing the supply of α-KG by modulating TCA cycle enzymes is a crucial strategy.[2][3]

  • Product Degradation: L-glutamine can be degraded back to L-glutamate by enzymes like glutaminase.[1] Knocking out glutaminase genes can prevent the degradation of the final product and improve accumulation.[4]

  • Metabolic Flux Competition: Other metabolic pathways may compete for key precursors. For example, in Corynebacterium glutamicum, deleting the ldh gene reduces the formation of the by-product L-lactic acid, saving pyruvate and NADH for biosynthesis pathways that support L-glutamine production.[2]

Q2: My genetically modified cells exhibit poor growth or toxicity. What is the cause and how can it be fixed?

A: Growth inhibition is a common challenge and can be attributed to:

  • Metabolic Burden: Overexpression of heterologous or endogenous genes places a significant metabolic load on the cell, consuming energy (ATP) and precursors that would otherwise be used for biomass formation. This trade-off was observed in an E. coli strain where mutations that impaired biomass formation led to higher L-glutamine accumulation.[1]

  • Accumulation of Toxic Byproducts: L-glutamine metabolism can lead to the accumulation of ammonia, which is toxic to cells, especially in mammalian cell cultures.[5] Engineering cells to express glutamine synthetase can help detoxify ammonia by converting it back to glutamine.[5][6]

  • Depletion of Essential Metabolites: Redirecting metabolic flux towards L-glutamine can deplete other essential amino acids or intermediates. For instance, modifying hybridoma cells to express GS required the addition of alanine to the culture medium to restore optimal growth.[7]

Solutions:

  • Use inducible promoters to control the timing and level of gene expression, reducing the metabolic burden during the growth phase.

  • Balance metabolic pathways by co-overexpressing genes that enhance precursor supply while targeting pathways that drain key intermediates.

  • Optimize fermentation conditions, such as implementing a two-stage pH control strategy or maintaining ammonium-limited conditions to boost GS activity and yield.[4][8]

Q3: The engineered strain is unstable and loses its L-glutamine production capability over time. How can I improve stability?

A: Strain instability is a frequent issue, particularly in long-term cultures.

  • Plasmid-Based Expression: Plasmids can be lost during cell division, especially without continuous selective pressure. This leads to a heterogeneous population where many cells no longer carry the genetic modification.

  • Genetic Reversion: Spontaneous mutations can occur that revert the engineered phenotype, especially if the modification confers a growth disadvantage.[8]

Solutions:

  • Genomic Integration: Integrate the target genes (e.g., glnA) directly into the host chromosome. This ensures the modification is stably passed on to daughter cells without the need for constant antibiotic selection.

  • Strain Validation: Regularly perform quality control checks, such as PCR to confirm the presence of the integrated gene and HPLC analysis to measure L-glutamine production, to ensure strain integrity over time.

  • Minimize Metabolic Burden: As discussed in the previous point, a high metabolic load can create selective pressure for non-producing revertants. Optimizing expression levels can improve both yield and stability. A lack of stability was noted as a main drawback in metabolically engineered hybridoma cells.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic targets for increasing L-glutamine precursor supply?

A: The most effective strategies involve manipulating key enzymes and regulatory proteins in and around the central nitrogen metabolism pathway. Key targets include:

  • Glutamine Synthetase (GS or glnA): Overexpression of the glnA gene, which catalyzes the final step of L-glutamine synthesis from L-glutamate and ammonia, is a primary strategy.[9][10]

  • GS Regulators (glnE, glnB): In prokaryotes, deleting genes that encode negative regulators of GS activity, such as glnE and glnB, prevents the inactivation of the enzyme and boosts production.[1]

  • Glutamate Dehydrogenase (GDH or gdh): This enzyme catalyzes the formation of L-glutamate from α-ketoglutarate. Modulating its expression can increase the supply of the direct precursor for L-glutamine.[2][11]

  • Glutamate Synthase (GOGAT): The GS-GOGAT pathway is central to nitrogen assimilation.[12] Knocking out GOGAT genes can be beneficial in some contexts to prevent the conversion of L-glutamine back towards L-glutamate, thereby increasing its accumulation.[4]

  • Competing Pathways: Deleting genes for enzymes that divert precursors away from the L-glutamine synthesis pathway, such as those involved in by-product formation (e.g., lactate dehydrogenase) or L-glutamine degradation (e.g., glutaminase), is also a common strategy.[4][8]

Q2: Which host organisms are commonly used for L-glutamine production?

A: Several microorganisms and cell lines are used, depending on the application:

  • Corynebacterium glutamicum : This Gram-positive bacterium is a well-established industrial workhorse for amino acid production and has been extensively engineered to produce high titers of L-glutamine.[4][8][13]

  • Escherichia coli : As one of the most well-characterized model organisms, E. coli is frequently used for metabolic engineering to produce L-glutamine.[1] Its fast growth and mature genetic tools make it an attractive host.

  • Mammalian Cells (e.g., Hybridoma, CHO): In the context of biopharmaceutical production, glutamine metabolism is often engineered not for production, but to improve cell culture processes. A key goal is to reduce the accumulation of toxic ammonia from L-glutamine degradation by introducing glutamine synthetase, allowing cells to re-assimilate ammonia.[5][7]

Q3: How can I accurately measure L-glutamine and its precursors in my experiments?

A: Accurate quantification is critical for evaluating the success of your genetic modifications. Several methods are available:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for quantifying amino acids. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) allows for fluorescence detection, providing high sensitivity and a broad linear dynamic range suitable for culture broth analysis.[8][14]

  • Mass Spectrometry (MS): MS-based methods offer superior sensitivity and can be integrated into larger metabolomic workflows to measure a wide range of intracellular and extracellular metabolites simultaneously.[14]

  • Enzymatic Assays: Specific enzymatic assays can measure the concentration of L-glutamine and L-glutamate. Commercial kits, such as the Glutamine/Glutamate-Glo™ Assay, provide a convenient and high-throughput method based on luciferase bioluminescence.[15]

  • Radiolabeling Assays: For measuring intracellular enzyme activity, incubating cells with radiolabeled substrates (e.g., L-[3H]glutamate) and subsequently separating and quantifying the radiolabeled product (L-[3H]glutamine) provides a direct measure of the metabolic flux through the enzyme.[16]

Q4: What is the role of the GS-GOGAT pathway in L-glutamine production?

A: The GS-GOGAT pathway, or cycle, is a crucial metabolic route for nitrogen assimilation in many organisms.[12]

  • Glutamine Synthetase (GS) catalyzes the ATP-dependent condensation of ammonium and L-glutamate to form L-glutamine. This is the primary reaction for L-glutamine synthesis.[12]

  • Glutamate Synthase (GOGAT) , also known as glutamine:2-oxoglutarate aminotransferase, transfers the amide group from L-glutamine to α-ketoglutarate, producing two molecules of L-glutamate.[12]

In the context of L-glutamine overproduction, the goal is to maximize the activity of GS while potentially limiting the GOGAT reaction to prevent the newly synthesized L-glutamine from being immediately consumed. Optimizing this pathway by overexpressing GS and knocking out GOGAT and glutaminase genes has been shown to be a highly effective strategy for redirecting metabolic flux towards L-glutamine accumulation in Corynebacterium glutamicum.[4]

Data Presentation

Table 1: Summary of Genetic Modifications and their Impact on L-Glutamine Production
Host OrganismGenetic Modification StrategyL-Glutamine TiterImprovementKey Byproduct ChangeReference
Corynebacterium glutamicumKnockout of GOGAT & glutaminase genes; Overexpression of GS genes (glnA from B. subtilis & L. acidophilus)98.7 g/L104.8% increase over parent strainL-glutamate reduced by 85.2%[4]
Escherichia coliMutations in gyrA (DNA gyrase) & yeiG 5'-flanking region; Deletion of glnE (GS adenylyltransferase)360 mM (~52.6 g/L)80% increase after glnE deletionNot specified[1]
Hybridoma CellsTransfection with GS geneNot applicable (goal was ammonia reduction)Ammonia excretion eliminatedNot applicable[5][7]

Experimental Protocols

Protocol 1: Overexpression of Glutamine Synthetase (glnA) in E. coli

This protocol provides a general workflow for overexpressing the glnA gene in E. coli.

  • Plasmid Construction:

    • Amplify the glnA coding sequence from the desired source organism (e.g., E. coli K-12) using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and a suitable expression vector (e.g., pET-28a for an inducible T7 promoter and His-tag) with the corresponding restriction enzymes.

    • Ligate the digested glnA insert into the linearized vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for successful transformants on antibiotic-containing agar plates.

    • Verify the correct plasmid construction via colony PCR, restriction digest, and Sanger sequencing.

  • Transformation into Expression Host:

    • Isolate the verified plasmid from the cloning host.

    • Transform the plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3)).

    • Plate on selective agar and incubate overnight.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of selective liquid medium (e.g., LB broth with kanamycin) and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of selective medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce gene expression by adding an appropriate inducer (e.g., 0.1-1.0 mM IPTG for the T7 promoter).

    • Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-30°C) to improve protein solubility.

  • Verification of Overexpression:

    • Harvest a sample of cells before and after induction.

    • Lyse the cells and analyze the total protein content by SDS-PAGE.

    • Visualize the overexpressed GS protein by Coomassie staining or perform a Western blot using an anti-His-tag antibody to confirm expression.

Protocol 2: Quantification of Extracellular L-glutamine using HPLC

This protocol is based on HPLC with pre-column o-phthaldialdehyde (OPA) derivatization.[8]

  • Sample Preparation:

    • Collect a sample of the cell culture supernatant by centrifugation (e.g., 10,000 x g for 5 min) to remove cells.

    • If necessary, dilute the supernatant with the mobile phase to bring the L-glutamine concentration within the linear range of the standard curve.

  • Derivatization:

    • Prepare the OPA derivatization reagent according to the manufacturer's instructions.

    • In a vial, mix a defined volume of the sample (or standard) with the OPA reagent.

    • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Use a gradient of two solvents, such as (A) a sodium phosphate buffer and (B) a mixture of acetonitrile/methanol/water. The exact gradient will need to be optimized for the specific column and system.

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.[8]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[8]

    • Detection: Use a fluorescence detector with an excitation wavelength of 338 nm and an emission wavelength of ~450 nm.[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of L-glutamine.

    • Integrate the peak area corresponding to the OPA-derivatized L-glutamine in both the standards and the samples.

    • Calculate the L-glutamine concentration in the samples by comparing their peak areas to the standard curve.

Protocol 3: Measurement of Intracellular Glutamine Synthetase (GS) Activity

This protocol is adapted from a method used for intact glial cells and measures the conversion of L-[3H]glutamate to L-[3H]glutamine.[16]

  • Cell Preparation:

    • Culture cells to the desired confluency in multi-well plates (e.g., 6-well plates).

    • Wash the cells three times with a HEPES-buffered saline solution to remove any amino acids from the culture medium.

    • (Optional) To prevent the reverse reaction, pre-incubate the cells for 40 min with an irreversible glutaminase inhibitor (e.g., 1 mM DON).[16] Wash twice to remove the inhibitor before starting the assay.

  • GS Reaction:

    • Prepare a reaction medium containing HEPES-buffered saline, a low concentration of L-glutamate (e.g., 2 µM), L-[3H]glutamate (e.g., 2 µCi/mL), and a source of ammonia (e.g., 100 µM (NH4)2SO4).[16]

    • Add the reaction medium to the cells and incubate for 30 minutes at 37°C.

  • Reaction Termination and Cell Lysis:

    • Terminate the reaction by rapidly washing the cells three times with ice-cold buffer to remove the extracellular radioisotope.

    • Lyse the cells by adding 1 mL of deionized water to each well.

    • Scrape the cells and collect the lysate. Sonicate the lysate to ensure complete disruption.

  • Separation and Quantification:

    • Separate the L-[3H]glutamate substrate from the L-[3H]glutamine product using anion-exchange chromatography or another suitable chromatographic method.

    • Quantify the radioactivity in the fractions corresponding to L-glutamate and L-glutamine using a liquid scintillation counter.

    • Calculate GS activity as the percentage of total intracellular radioactivity that has been converted to L-[3H]glutamine per unit of time per amount of protein.

Visualizations

L-Glutamine Biosynthesis and Regulation Pathway TCA TCA Cycle AKG α-Ketoglutarate TCA->AKG provides Glu L-Glutamate AKG->Glu GDH GS Glutamine Synthetase (glnA) Glu->GS Gln L-Glutamine GS->Gln ATP -> ADP glnE glnE (Adenylyltransferase) glnE->GS Inactivates glnB glnB (PII Protein) glnB->glnE Ammonia Ammonia (NH3) Ammonia->GS

Caption: L-Glutamine biosynthesis from the TCA cycle precursor α-ketoglutarate and its regulation.

Experimental Workflow for Strain Engineering start Identify Target Genes (e.g., glnA, glnE) construct Construct Expression Vector or Knockout Cassette start->construct transform Transform Host Organism (e.g., E. coli, C. glutamicum) construct->transform select Select and Verify Modified Strains (PCR, Sequencing) transform->select ferment Optimize Fermentation (Media, pH, Temp) select->ferment analyze Analyze Results ferment->analyze growth Cell Growth (OD600) analyze->growth titer L-Glutamine Titer (HPLC) analyze->titer end Optimized Strain analyze->end

Caption: A typical workflow for engineering microbial strains for enhanced L-glutamine production.

Troubleshooting Logic Flow for Low L-Glutamine Titer problem Problem: Low L-Glutamine Titer check_expression Is Target Gene (e.g., glnA) Successfully Overexpressed? problem->check_expression no_expr No check_expression->no_expr yes_expr Yes check_expression->yes_expr fix_expr Action: Verify construct, promoter, inducer. Optimize expression conditions. no_expr->fix_expr check_activity Is GS enzyme activity high? yes_expr->check_activity no_activity No check_activity->no_activity yes_activity Yes check_activity->yes_activity fix_activity Cause: Feedback Inhibition Action: Knock out regulators (e.g., glnE, glnB). no_activity->fix_activity check_precursor Is precursor (L-glutamate) supply sufficient? yes_activity->check_precursor no_precursor No check_precursor->no_precursor yes_precursor Yes check_precursor->yes_precursor fix_precursor Action: Enhance TCA cycle flux. Overexpress gdh. no_precursor->fix_precursor fix_degradation Cause: Product Degradation Action: Knock out glutaminase or other competing pathways. yes_precursor->fix_degradation

Caption: A decision tree for troubleshooting common causes of low L-glutamine production yields.

References

Validation & Comparative

A Comparative Guide to Indigoidine and Indigo Dye: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the key properties of indigoidine and indigo dye, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these two prominent blue pigments.

Chemical and Physical Properties

This compound and indigo, while both vibrant blue dyes, possess distinct chemical structures that fundamentally influence their physical and chemical properties. Indigo is a well-known vat dye with a long history of use, while this compound is a microbially-produced pigment gaining increasing attention for its unique characteristics and sustainable production.

PropertyThis compoundIndigo Dye
Chemical Formula C₁₀H₈N₄O₄C₁₆H₁₀N₂O₂
Molar Mass 248.19 g/mol 262.27 g/mol [1]
Chemical Structure AzaquinoneIndigotin
Color Bright BlueDeep Blue
Production Microbial Fermentation (e.g., from E. coli, Corynebacterium glutamicum)Natural extraction from plants (Indigofera genus) or chemical synthesis from aniline[1]
Solubility Insoluble in water and most organic solvents. Soluble in Dimethyl Sulfoxide (DMSO).[2]Insoluble in water, alcohol, or ether. Soluble in DMSO, chloroform, nitrobenzene, and concentrated sulfuric acid.[1]
Melting Point Not well-documented390-392 °C (sublimes)[1]
Stability Stable in DMSO for a limited time, degradation is faster in fermentation broth. Storage at lower temperatures (4°C) improves stability.Generally stable, but can be degraded by light and oxidizing agents.[3]

Production and Synthesis

The production methods for this compound and indigo are fundamentally different, reflecting their natural origins and the advancements in biotechnology and chemical synthesis.

This compound Biosynthesis

This compound is produced through a microbial fermentation process. Genetically engineered strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, are commonly used to overproduce this pigment. The biosynthetic pathway involves the enzymatic condensation of two molecules of L-glutamine.

Experimental Protocol: Extraction and Purification of this compound from Bacterial Culture

This protocol is a generalized procedure based on common laboratory practices:

  • Cell Harvesting: Centrifuge the bacterial culture broth to pellet the cells containing this compound.

  • Lysis and Extraction: Resuspend the cell pellet in a suitable solvent, typically DMSO, and lyse the cells using methods like sonication to release the pigment.

  • Purification:

    • Centrifuge the lysate to remove cell debris.

    • The supernatant containing the dissolved this compound can be further purified using techniques like precipitation by adding a non-solvent (e.g., water) or by chromatographic methods.

    • The purified this compound is then washed with solvents like methanol, ethyl acetate, and hexanes to remove impurities.

  • Drying: The final purified pigment is dried under vacuum.

Indigoidine_Biosynthesis_Pathway cluster_0 Cellular Environment L-Glutamine L-Glutamine This compound Synthase (NRPS) This compound Synthase (NRPS) Cyclized Intermediate Cyclized Intermediate Oxidized Intermediate Oxidized Intermediate This compound This compound

Indigo Dye Production

Indigo dye can be obtained from natural sources or through chemical synthesis.

  • Natural Extraction: This traditional method involves fermenting the leaves of plants from the Indigofera genus to release indican, which is then oxidized to form indigo.

  • Chemical Synthesis: The majority of indigo dye used today is produced synthetically. The most common method involves the reaction of aniline with other chemical reagents under controlled conditions, followed by purification.

Experimental Protocol: Standard Indigo Dyeing of Cotton

This protocol outlines a basic procedure for dyeing cotton fabric with indigo:

  • Scouring: Pre-wash the cotton fabric with a mild detergent and soda ash to remove any impurities that may interfere with dyeing.

  • Vat Preparation:

    • Dissolve the indigo powder in a small amount of water to make a paste.

    • In a larger container, prepare an alkaline reducing solution using a reducing agent (e.g., sodium dithionite) and an alkali (e.g., sodium hydroxide).

    • Add the indigo paste to the reducing solution. The solution will turn a yellowish-green color, indicating the formation of the soluble leuco-indigo.

  • Dyeing:

    • Wet the scoured cotton fabric with water and gently immerse it into the indigo vat.

    • Keep the fabric submerged for a set period, gently agitating it to ensure even dyeing.

  • Oxidation:

    • Carefully remove the fabric from the vat, squeezing out excess liquid.

    • Expose the fabric to air. The color will gradually change from yellow-green to blue as the leuco-indigo oxidizes back to the insoluble indigo form, fixing the dye to the fibers.

  • Rinsing and Washing: Rinse the dyed fabric thoroughly with water to remove any unfixed dye and then wash with a neutral detergent.

Indigo_Dyeing_Workflow Indigo Powder Indigo Powder Leuco-Indigo (Soluble) Leuco-Indigo (Soluble) Indigo Powder->Leuco-Indigo (Soluble) Reducing Agent + Alkali Reducing Agent + Alkali Reducing Agent + Alkali->Leuco-Indigo (Soluble) Dyed Fabric (Yellow-Green) Dyed Fabric (Yellow-Green) Leuco-Indigo (Soluble)->Dyed Fabric (Yellow-Green) Dyeing Cotton Fabric Cotton Fabric Cotton Fabric->Dyed Fabric (Yellow-Green) Dyed Fabric (Blue) Dyed Fabric (Blue) Dyed Fabric (Yellow-Green)->Dyed Fabric (Blue) Oxidation (Air)

Performance and Biological Activity

The distinct chemical nature of this compound and indigo leads to differences in their performance as dyes and in their biological activities.

Dyeing Performance

Direct comparative studies on the dyeing performance of this compound are limited. However, its insolubility in water suggests it would also function as a vat dye, similar to indigo. One study suggested that this compound pigment could be as stable and intense as indigo dye when used to dye cotton.[4] Further research is needed to comprehensively evaluate its colorfastness properties (e.g., to light, washing, and rubbing) in comparison to indigo. Indigo is well-known for its characteristic fading properties, which are highly valued in applications like denim.

Antioxidant Activity

Both this compound and indigo have been reported to possess antioxidant properties.

  • This compound: Its structure, containing conjugated double bonds and carbonyl groups, contributes to its ability to act as a radical scavenger.[5]

  • Indigo: Natural indigo dye has been shown to exhibit high antioxidant activity.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to evaluate antioxidant activity:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Sample Preparation: Dissolve the dye (this compound or indigo) in an appropriate solvent at various concentrations.

  • Reaction: Mix the dye solutions with the DPPH solution and incubate in the dark.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

Antimicrobial Activity
  • This compound: Has been shown to exhibit antimicrobial activity against certain bacteria, such as Vibrio fischeri.[5][7]

  • Indigo: Some studies have reported antimicrobial activity of indigo extracts.

A direct comparative study of the antimicrobial spectrum of both dyes is needed for a conclusive comparison.

Cytotoxicity
  • This compound: There is limited publicly available data on the cytotoxicity of purified this compound.

  • Indigo: Studies have investigated the cytotoxic effects of indigo on various cell lines. For example, one study reported that indigo dye could inhibit the growth of HepG2 (human liver cancer) cells at higher doses (50-500 µg/ml).[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the dye (this compound or indigo) for a specific duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion

This compound and indigo dye are both valuable blue pigments with distinct characteristics. Indigo, with its well-established production methods and long history of use, remains a dominant dye, particularly in the textile industry. This compound, on the other hand, presents a promising bio-based alternative with potential applications in various fields due to its unique properties and sustainable production through microbial fermentation.

For researchers and drug development professionals, the choice between these two dyes will depend on the specific application requirements. The antioxidant and antimicrobial properties of both pigments warrant further investigation for potential therapeutic applications. However, more direct comparative studies are needed to fully elucidate their relative performance and biological activities. The development of efficient and scalable production and application methods for this compound will be crucial for its broader adoption as a sustainable and functional blue dye.

Comparison_Workflow cluster_this compound This compound cluster_indigo Indigo Dye Indigoidine_Source Microbial Fermentation Indigoidine_Properties Chemical & Physical Properties Indigoidine_Source->Indigoidine_Properties Indigoidine_Performance Dyeing Performance Biological Activity Indigoidine_Properties->Indigoidine_Performance Comparative_Analysis Comparative Analysis Indigoidine_Performance->Comparative_Analysis Indigo_Source Natural Extraction or Chemical Synthesis Indigo_Properties Chemical & Physical Properties Indigo_Source->Indigo_Properties Indigo_Performance Dyeing Performance Biological Activity Indigo_Properties->Indigo_Performance Indigo_Performance->Comparative_Analysis

References

A Comparative Guide to LC-MS Analysis for Indigoidine Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the structural validation of indigoidine, a non-ribosomal peptide with significant scientific interest. We will explore the performance of different LC-MS setups and compare them with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a blue pigment with the molecular formula C₁₀H₈N₄O₄.[1][2] It is a natural product synthesized by various bacteria and has garnered attention for its potential applications in biotechnology and medicine. Accurate structural validation is paramount for research and development involving this compound. LC-MS has emerged as a primary tool for the identification and characterization of this compound due to its high sensitivity and specificity.

LC-MS for this compound Analysis: A Head-to-Head Comparison

The versatility of LC-MS allows for various configurations, primarily differing in the ionization source and mass analyzer. The choice of these components significantly impacts the performance of the analysis.

Ionization Techniques: ESI vs. APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization sources used in LC-MS.

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and providing clear molecular weight information.[3][4] For this compound, the protonated molecule has been observed at an m/z of 249.06110.[1][2]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds.[4][5] While it can be used for a broad range of molecules, for a polar molecule like this compound, ESI is often the preferred method due to its gentle ionization process which preserves the molecular ion.[6]

Ionization TechniqueAnalyte PolarityThermal LabilityTypical Ions FormedSuitability for this compound
ESI HighHigh[M+H]⁺, [M-H]⁻, AdductsHigh
APCI Low to MediumLow[M+H]⁺, [M]⁺•Moderate

Recommendation: For routine identification and quantification of this compound, ESI is the recommended ionization source due to its high sensitivity and minimal fragmentation of this polar molecule.

Mass Analyzers: Performance Comparison

The mass analyzer is the core component that separates ions based on their mass-to-charge ratio (m/z). Different analyzers offer trade-offs in terms of resolution, mass accuracy, scan speed, and cost.[7][8][9]

Mass AnalyzerResolutionMass AccuracyScan SpeedCostSuitability for this compound Structure Validation
Quadrupole LowModerateFastLowGood for quantification (SRM/MRM)
Time-of-Flight (TOF) HighHighFastModerateExcellent for accurate mass determination and formula confirmation
Orbitrap Very HighVery HighModerateHighGold standard for high-resolution, high-mass-accuracy analysis
Ion Trap ModerateModerateFastLow-ModerateGood for MSⁿ fragmentation studies

Recommendation: For unambiguous structure validation of this compound, high-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap analyzers are highly recommended.[10] Their high mass accuracy allows for the confident determination of the elemental composition from the measured m/z value.

Structure Validation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structure elucidation. It involves the isolation of a specific ion (the precursor ion) and its fragmentation by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.[11][12][13]

Proposed MS/MS Fragmentation Pathway of this compound

The protonated this compound molecule (m/z 249.06) is expected to undergo fragmentation at its weaker bonds upon collision-induced dissociation.

Indigoidine_Fragmentation This compound This compound [M+H]⁺ m/z 249.06 Frag1 Fragment 1 m/z 221.06 (-CO) This compound->Frag1 - CO Frag2 Fragment 2 m/z 177.05 (-CO, -C₂H₂N₂) Frag1->Frag2 - C₂H₂N₂ Frag3 Fragment 3 m/z 149.06 (-CO, -C₂H₂N₂, -CO) Frag2->Frag3 - CO

Caption: Proposed MS/MS fragmentation of this compound.

This proposed pathway suggests initial losses of carbon monoxide (CO) followed by cleavage of the core structure. Obtaining an experimental MS/MS spectrum and comparing it to theoretical fragmentation patterns is a crucial step in the definitive structural validation of this compound.

Experimental Protocols

General LC-MS Method for this compound Analysis

This protocol provides a general guideline and may require optimization based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Extract this compound from the source material (e.g., bacterial culture) using a suitable solvent like dimethyl sulfoxide (DMSO) or methanol.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow (Nitrogen): Optimized for the specific instrument.

    • Gas Temperature: 300-350 °C.

    • Mass Analyzer: Scan mode for full scan data (e.g., m/z 100-500) or Selected Ion Monitoring (SIM) for targeted analysis of m/z 249.06. For MS/MS, the precursor ion at m/z 249.06 would be selected for collision-induced dissociation.

Alternative and Complementary Techniques for Structure Validation

While LC-MS is a powerful tool, a comprehensive structural validation often involves a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including proton and carbon environments and connectivity.[1][2][14][15][16][17]Unambiguous structure determination.Requires a relatively large amount of pure sample; less sensitive than MS.
UV-Vis Spectroscopy Information about the chromophore and electronic transitions.[18][19][20][21]Simple, rapid, and good for quantification.Provides limited structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about functional groups present in the molecule.[22][23][24][25][26]Non-destructive and provides a molecular fingerprint.Complex spectra can be difficult to interpret fully.

Experimental Workflow for this compound Structure Validation

Indigoidine_Validation_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Extraction Extraction of this compound Purification Purification (e.g., HPLC) Extraction->Purification LCMS LC-MS (Accurate Mass) Purification->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis FTIR FTIR Spectroscopy Purification->FTIR MSMS Tandem MS (Fragmentation) LCMS->MSMS Structure Final Structure Confirmation MSMS->Structure NMR->Structure UVVis->Structure FTIR->Structure

Caption: A comprehensive workflow for this compound structure validation.

Conclusion

For the definitive structural validation of this compound, a multi-faceted approach is recommended. High-resolution LC-MS, particularly with a TOF or Orbitrap mass analyzer, is indispensable for determining the accurate mass and elemental composition. ESI is the preferred ionization method for this polar molecule. Tandem mass spectrometry provides crucial fragmentation data for confirming the molecular structure. To achieve unambiguous confirmation, especially for novel discoveries, the data from LC-MS should be complemented with spectroscopic information from NMR, UV-Vis, and FTIR. This integrated approach ensures the highest confidence in the structural assignment of this compound for research and development purposes.

References

A Comparative Guide to Confirming Indigoidine Purity: The NMR Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the vibrant blue pigment indigoidine, ensuring its purity is paramount for reliable experimental outcomes and product consistency. While several analytical techniques can assess purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful, non-destructive, and quantitative approach. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods for this compound purity confirmation, supported by experimental protocols and data.

The Central Role of Purity in this compound Applications

This compound, a non-ribosomal peptide synthesized from L-glutamine, is gaining significant interest for its potential applications in textiles, cosmetics, and pharmaceuticals. Impurities, which can include residual solvents, unreacted starting materials, or degradation byproducts, can alter its physicochemical properties, color fidelity, and biological activity. Therefore, rigorous purity assessment is a critical step in its production and application.

Quantitative ¹H NMR for Absolute Purity Determination

Quantitative NMR (qNMR) stands out as a primary analytical method because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1] This allows for the determination of the absolute purity of a sample, often by comparing the analyte's signal integral to that of a certified internal standard of known purity and concentration.

For this compound, the ¹H NMR spectrum provides distinct, well-resolved signals that are ideal for quantification. The key is to use experimental parameters that ensure full relaxation of all protons, making the signal integrals directly comparable.

Typical ¹H NMR Data for this compound:

The characteristic signals of this compound in a suitable deuterated solvent like DMSO-d₆ are sharp singlets, which simplifies analysis and integration.

Functional GroupChemical Shift (ppm)Number of ProtonsMultiplicity
Amide NH~11.291Singlet
Vinyl CH~8.181Singlet
Amine NH₂~6.472Singlet
Data sourced from published literature.[2]

The purity is calculated by comparing the integral of a characteristic this compound proton signal (e.g., the vinyl CH at ~8.18 ppm) to the integral of a known amount of an internal standard.

Comparison of Purity Assessment Methods

While NMR is a powerful tool, other techniques are also employed for purity analysis. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy each offer distinct advantages and disadvantages.

FeatureNMR SpectroscopyHPLC-UVMass Spectrometry (MS)UV-Vis Spectroscopy
Principle Measures nuclear spin transitions in a magnetic field.Separates components based on differential partitioning between phases.Measures mass-to-charge ratio of ionized molecules.Measures absorbance of light at specific wavelengths.
Quantification Absolute and relative quantification without identical reference standard (qNMR).[3]Primarily relative quantification (area %); requires a reference standard for absolute quantification.Poor quantification capabilities; primarily qualitative.Quantitative based on Beer-Lambert law; requires a pure standard for calibration.
Structural Info Provides detailed structural information and unequivocal identification.Provides retention time, which is not a unique identifier.Provides molecular weight and fragmentation patterns.Provides limited structural information (chromophore).
Purity Assessment Detects and quantifies impurities with proton signals, including residual solvents. Can provide a "100% method" purity assessment.[4]Separates and provides relative abundance of impurities that have a chromophore.Highly sensitive for detecting trace impurities, but not for quantifying them accurately.Not suitable for assessing purity unless the impurities have vastly different absorption spectra.
Sample Prep Simple; dissolve in deuterated solvent. Non-destructive.[5]Requires method development (mobile phase, column selection); sample is consumed.Requires sample ionization; sample is consumed.Simple; dissolve in a suitable solvent.
Throughput Relatively fast for single samples (~5-15 min per sample).Can be high with an autosampler, but run times vary (10-30 min per sample).Fast for direct infusion, longer when coupled with LC.Very high.
Limitations Lower sensitivity compared to MS. Requires relatively pure sample for simple spectra.Co-eluting impurities can be missed. Requires chromophore for UV detection.Ionization suppression effects can complicate analysis.Insensitive to impurities that do not absorb light at the analytical wavelength.

Experimental Protocols

This compound Purity by Quantitative ¹H NMR Spectroscopy

Objective: To determine the absolute purity of an this compound sample using an internal standard.

Materials:

  • This compound sample (dried under high vacuum)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the certified internal standard into a clean vial.

    • Accurately weigh approximately 10-20 mg of the dried this compound sample into the same vial.

    • Record the exact masses.

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters:

      • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (both this compound and the standard). A delay of 30-60 seconds is often sufficient.

      • Use a 90° pulse angle.

      • Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully calibrate the spectrum (e.g., to the residual DMSO signal at 2.50 ppm).

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the vinyl CH at ~8.18 ppm) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

This compound Purity by HPLC-UV

Objective: To assess the relative purity of an this compound sample by separating it from potential impurities.

Procedure Outline:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of this compound (~612 nm).

  • Analysis: Inject the sample and record the chromatogram. The purity is typically reported as the area percentage of the main this compound peak relative to the total area of all detected peaks.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for NMR-based purity assessment and the logical relationship between the different analytical methods.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_std Accurately weigh internal standard weigh_ind Accurately weigh This compound sample weigh_std->weigh_ind dissolve Dissolve both in DMSO-d6 weigh_ind->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (Quantitative parameters) transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity using formula integrate->calculate

Caption: Workflow for this compound Purity Confirmation by qNMR.

Method_Comparison cluster_NMR NMR Attributes cluster_HPLC HPLC Attributes cluster_MS MS Attributes cluster_UV UV-Vis Attributes Purity This compound Purity Assessment NMR NMR Spectroscopy Purity->NMR HPLC HPLC-UV Purity->HPLC MS Mass Spectrometry Purity->MS UVVis UV-Vis Spectroscopy Purity->UVVis NMR_quant Absolute Quantification NMR->NMR_quant NMR_struct Structural Info NMR->NMR_struct NMR_nondest Non-destructive NMR->NMR_nondest HPLC_quant Relative Quantification HPLC->HPLC_quant HPLC_sep High Separation HPLC->HPLC_sep MS_sens High Sensitivity MS->MS_sens MS_mw Molecular Weight MS->MS_mw UV_simple Simplicity UVVis->UV_simple UV_quant Limited Quantification UVVis->UV_quant

Caption: Comparison of Analytical Methods for Purity Assessment.

Conclusion

For confirming the purity of this compound, quantitative ¹H NMR spectroscopy provides a robust, reliable, and highly informative solution. Its ability to provide both structural confirmation and absolute quantification in a single, non-destructive measurement makes it an invaluable tool for quality control in research and development.[4][6] While methods like HPLC and MS are excellent for separation and detection of trace impurities, respectively, qNMR offers a more complete and accurate picture of sample purity, ensuring the integrity and reproducibility of your work.

References

A Comparative Analysis of the Cytotoxicity of Indigoidine and Synthetic Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro cytotoxicity of the natural blue pigment indigoidine versus common synthetic blue dyes, supported by experimental data and protocols.

In the quest for safer and more biocompatible coloring agents in research and pharmaceutical applications, the natural pigment this compound is emerging as a promising alternative to conventional synthetic blue dyes. This guide provides a detailed comparison of the cytotoxic profiles of this compound and several widely used synthetic blue dyes, including Methylene Blue, Brilliant Blue FCF, and Aniline Blue. The information is compiled from various scientific studies to aid in the informed selection of dyes for sensitive biological applications.

Executive Summary of Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and selected synthetic blue dyes on human cell lines. It is important to note that direct comparative studies are limited, and the existing data comes from different studies using various cell lines and assay conditions.

DyeTypeCell LineAssayKey FindingsIC50 Value
This compound NaturalHuman Dermal Fibroblasts(Implied)Often cited as non-toxic or biocompatible, but specific IC50 values from peer-reviewed cytotoxicity studies on human cell lines are not readily available.Not Available
Methylene Blue SyntheticHuman FibroblastsMTT AssayReduced mitochondrial activity by 27% at 50 µg/ml with light exposure.[1]Not explicitly determined
Brilliant Blue FCF SyntheticHuman LymphocytesMitotic Index, Micronucleus AssayShowed cytotoxic and genotoxic potential with increasing concentrations.[2][3]Not explicitly determined
Aniline Blue SyntheticHuman HepatocytesMTT AssayDecreased cell viability in a concentration-dependent manner.Not explicitly determined
Indigo Carmine SyntheticHuman FibroblastsMTT AssaySignificant reduction in cell viability at concentrations >100 µg/ml.[2][4]>100 µg/ml

Note on this compound Data: While numerous sources describe this compound as a "non-toxic" and "biocompatible" alternative to synthetic dyes, there is a conspicuous absence of publicly available, peer-reviewed studies presenting quantitative cytotoxicity data, such as IC50 values, on human cell lines. This represents a significant data gap in the direct comparison of its safety profile against synthetic counterparts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for common cytotoxicity assays used in the evaluation of dye compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the dye (this compound or synthetic dyes) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the dye that causes 50% inhibition of cell viability, can be determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Dye A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Experimental Workflow

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Signaling Pathways and Mechanisms of Cytotoxicity

Understanding the molecular mechanisms by which these dyes exert their effects is critical for assessing their potential impact in biological systems.

Synthetic Blue Dyes
  • Methylene Blue: The cytotoxicity of methylene blue is complex and can involve multiple pathways. In the presence of light, it can generate reactive oxygen species (ROS), leading to photodynamic damage. Studies have also shown that methylene blue can induce apoptosis through the Bcl-2 signaling pathway.[5] It can also interfere with cellular respiration by acting as an alternative electron carrier in the mitochondrial electron transport chain.

  • Brilliant Blue FCF: Research suggests that Brilliant Blue FCF can exert biological effects through various mechanisms. It has been shown to act as an antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death. Additionally, studies indicate that it can influence the ERK and GSK3β signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[6][7] Some studies have reported cytotoxic and genotoxic potential in human lymphocytes.[2][3]

  • Aniline Blue: Aniline blue has been shown to induce oxidative stress and apoptosis in primary cultured hepatocytes.[8][9]

Signaling_Pathways cluster_MB Methylene Blue cluster_BB Brilliant Blue FCF cluster_AB Aniline Blue MB Methylene Blue ROS Reactive Oxygen Species MB->ROS Bcl2 Bcl-2 Pathway MB->Bcl2 Apoptosis_MB Apoptosis ROS->Apoptosis_MB Bcl2->Apoptosis_MB BB Brilliant Blue FCF P2X7 P2X7 Receptor Inhibition BB->P2X7 ERK_GSK3b ERK/GSK3β Pathway Modulation BB->ERK_GSK3b Cell_Fate Altered Cell Proliferation/Survival P2X7->Cell_Fate ERK_GSK3b->Cell_Fate AB Aniline Blue Oxidative_Stress Oxidative Stress AB->Oxidative_Stress Apoptosis_AB Apoptosis Oxidative_Stress->Apoptosis_AB

Simplified Signaling Pathways of Synthetic Blue Dyes

This compound

Currently, there is a lack of specific research detailing the signaling pathways affected by this compound in human cells. Most of the available literature focuses on its biosynthesis in microorganisms. Some studies suggest that this compound may have antioxidant properties, which could potentially contribute to a protective effect against cellular stress. However, further investigation is required to elucidate its mechanism of action at the molecular level in mammalian cells.

Conclusion

Based on the available data, this compound is frequently positioned as a non-toxic, biocompatible alternative to synthetic blue dyes. However, the lack of robust, quantitative cytotoxicity data on human cell lines is a critical gap that needs to be addressed to substantiate these claims in a comparative context. Synthetic blue dyes such as Methylene Blue, Brilliant Blue FCF, and Aniline Blue have demonstrated varying degrees of cytotoxicity, with their mechanisms of action beginning to be elucidated. For researchers and professionals in drug development, the choice of a blue dye should be guided by the specific application, the sensitivity of the biological system, and the available safety data. While this compound holds significant promise, further rigorous cytotoxicological studies are imperative to fully validate its safety profile for broader scientific and pharmaceutical use.

References

Performance of Indigoidine as a dye versus commercial colorants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the viability of the bio-based pigment, indigoidine, as a sustainable alternative to conventional synthetic dyes.

In the quest for sustainable and non-toxic alternatives to conventional textile colorants, the microbial pigment this compound has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance against commercial dyes, supported by available data and standardized experimental protocols.

Performance at a Glance: this compound vs. Commercial Dyes

Direct comparative studies providing a comprehensive, side-by-side analysis of this compound and a wide range of commercial dyes under identical conditions are limited. However, by compiling data from various sources, we can draw initial comparisons. The following tables summarize the performance characteristics of this compound, often compared to the widely used commercial dye, indigo, and general data for other commercial colorants like azo dyes.

Table 1: Color Strength and Fastness Properties

PropertyThis compoundSynthetic IndigoCommercial Azo Dyes
Color Strength (K/S Value) Reported to have high color intensity, with some studies suggesting comparable or even higher K/S values than synthetic indigo under specific conditions.High K/S values are standard, though the exact value depends on the dyeing process and concentration.Varies widely depending on the specific dye structure and application.
Wash Fastness (ISO 105-C06) Good to excellent.Generally considered to have poor to moderate wash fastness.[1][2]Ranges from poor to excellent, highly dependent on the dye class and fixation method.
Light Fastness (ISO 105-B02) Good.Fair to good light fastness.[1]Varies significantly, from poor to excellent.
Rubbing Fastness (ISO 105-X12) Good.Generally poor, especially in wet conditions.[2][3]Can range from poor to excellent.

Table 2: Cytotoxicity Profile

Organism/Cell LineThis compoundCommercial Azo Dyes
Human Cell Lines (e.g., HepG2) Generally considered non-toxic and biocompatible.Many azo dyes have been shown to be cytotoxic and genotoxic, inducing DNA damage and apoptosis.[4][5][6][7]
Aquatic Organisms Considered environmentally friendly.Can be toxic to aquatic life, with some dyes and their breakdown products being carcinogenic.

Experimental Methodologies

To ensure accurate and reproducible comparisons, standardized testing protocols are crucial. The following are detailed methodologies for key experiments.

Experimental Workflow for Comparative Dyeing and Fastness Testing

G cluster_0 Fabric Preparation cluster_1 Dyeing Process cluster_2 Performance Evaluation cluster_3 Toxicity Assessment A Scouring and Bleaching of Cotton Fabric C Dye Bath Preparation A->C B1 This compound Dyeing D Dyeing at Optimized Temperature and Time B1->D K Cytotoxicity Assay (e.g., MTT on HepG2 cells) B1->K B2 Commercial Dye Application (e.g., Indigo, Azo Dye) B2->D B2->K C->B1 C->B2 E Rinsing and Drying D->E F Color Strength Measurement (K/S Value) E->F G Color Fastness Testing E->G H Wash Fastness (ISO 105-C06) G->H I Light Fastness (ISO 105-B02) G->I J Rubbing Fastness (ISO 105-X12) G->J

Comparative experimental workflow.
Fabric Dyeing Protocol (Example for Cotton)

  • Fabric Preparation: Cotton fabric is scoured to remove impurities by washing in a solution of sodium carbonate and a non-ionic detergent at 80-90°C for 1-2 hours. The fabric is then thoroughly rinsed with distilled water and dried. For a white base, bleaching with hydrogen peroxide may be performed.

  • This compound Dyeing:

    • A dyebath is prepared by dispersing the this compound pigment in deionized water. The pH is adjusted as necessary (typically neutral to slightly acidic).

    • The prepared cotton fabric is immersed in the dyebath.

    • The temperature is raised to the optimal dyeing temperature (e.g., 60-90°C) and maintained for a specified duration (e.g., 60-120 minutes) with occasional stirring.

    • After dyeing, the fabric is removed, rinsed with cold water to remove unfixed dye, and dried.

  • Commercial Dyeing (Example: Indigo Vat Dyeing):

    • Indigo powder is reduced to its soluble leuco form in an alkaline solution using a reducing agent like sodium dithionite.

    • The prepared cotton fabric is dipped into the yellowish-green leuco-indigo vat.

    • The fabric is removed and exposed to air, allowing the leuco-indigo to oxidize back to its insoluble blue form on the fiber.

    • The dipping and oxidation steps are repeated to achieve the desired shade.

    • The dyed fabric is rinsed thoroughly and dried.

Color Strength Measurement (K/S Value)

The color strength of the dyed fabrics is determined using a reflectance spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value from the reflectance data:

K/S = (1 - R)² / 2R

Where 'R' is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.[8][9][10]

Color Fastness Testing
  • Washing Fastness (ISO 105-C06): A dyed fabric specimen is stitched between two undyed fabrics (one of the same kind and one of a different kind) and then washed in a soap solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the dyed fabric and the staining of the undyed fabrics are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A dyed fabric specimen is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight. The change in color is assessed by comparing the exposed specimen with a set of blue wool standards that have known lightfastness ratings.[11]

  • Rubbing Fastness (ISO 105-X12): A dyed fabric specimen is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter. The amount of color transferred to the white cloth is assessed using a grey scale for staining.[11][12]

Cytotoxicity and Signaling Pathway

A significant advantage of this compound is its reported non-toxic nature, a stark contrast to many commercial dyes, particularly certain azo dyes. The toxicity of some azo dyes is linked to their metabolic breakdown into carcinogenic aromatic amines.

Hypothetical Signaling Pathway of Azo Dye-Induced Cytotoxicity

The following diagram illustrates a simplified, hypothetical signaling pathway for the cytotoxic effects of a commercial azo dye.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Stress and Damage cluster_2 Cellular Response and Fate A Commercial Azo Dye B Metabolic Activation (e.g., by azoreductases in liver) A->B C Formation of Reactive Aromatic Amines B->C D Increased Reactive Oxygen Species (ROS) C->D F DNA Damage (Adducts, Strand Breaks) C->F E Oxidative Stress D->E E->F G Mitochondrial Dysfunction E->G H Activation of DNA Damage Response F->H J Apoptosis (Programmed Cell Death) G->J I Cell Cycle Arrest H->I H->J K This compound (Biocompatible) L No Significant Cellular Stress K->L

Azo dye cytotoxicity vs. This compound.

This pathway highlights how certain azo dyes can be metabolized into harmful compounds that induce oxidative stress and DNA damage, ultimately leading to cell death.[5][6] In contrast, this compound is presented as a biocompatible molecule that does not trigger these detrimental cellular responses.

Conclusion

This compound presents a compelling case as a sustainable and non-toxic alternative to many commercial colorants. While further direct comparative studies are needed to fully elucidate its performance across a broader range of applications and fabrics, the available data suggests that it can offer comparable and, in some aspects such as wash fastness and cytotoxicity, superior properties to widely used dyes like synthetic indigo. For researchers and professionals in drug development, where biocompatibility is paramount, this compound's favorable toxicological profile makes it an especially attractive option for further investigation and application.

References

Antioxidant capacity of Indigoidine compared to other natural pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antioxidant capacity of the microbial pigment indigoidine in comparison to other well-established natural pigments. This guide provides available data, detailed experimental protocols, and visual workflows to support scientific and drug development professionals.

The microbial pigment this compound, a vibrant blue compound, has garnered significant interest for its diverse bioactive properties, including its potential as a potent antioxidant.[1][2][3][4][5] Its unique chemical structure, featuring a conjugated system of double bonds, is believed to contribute to its ability to act as a radical scavenger, thereby mitigating oxidative stress.[6][7] While the antioxidant nature of this compound is qualitatively well-documented in scientific literature, a notable gap exists in the availability of specific quantitative data from standardized antioxidant assays. This limitation currently hinders a direct, data-driven comparison with other natural pigments.

This guide aims to provide a comprehensive overview of the antioxidant capacity of this compound based on existing descriptive studies, while presenting a quantitative comparison of other prominent natural pigments for which experimental data are available. Detailed experimental protocols for key antioxidant assays and illustrative diagrams of antioxidant mechanisms and workflows are also included to serve as a valuable resource for researchers in the field.

Comparative Antioxidant Capacity of Natural Pigments

While quantitative antioxidant data for this compound remains elusive in the current body of scientific literature, extensive research has been conducted on other natural pigments. The following table summarizes the antioxidant capacities of major classes of natural pigments—carotenoids, anthocyanins, and phycocyanin—as determined by common antioxidant assays. It is crucial to note that these values can vary significantly based on the specific compound, extraction method, and the experimental conditions of the assay.

Pigment ClassSpecific PigmentAssayAntioxidant Capacity (IC50/Value)Reference(s)
Carotenoids Beta-caroteneDPPH~5-10 µg/mL (IC50)
LycopeneDPPH~2-8 µg/mL (IC50)
AstaxanthinDPPH~15-25 µg/mL (IC50)
Beta-caroteneORAC~2000-3000 µmol TE/g
LycopeneORAC~2500-3500 µmol TE/g
Anthocyanins Cyanidin-3-glucosideDPPH~10-20 µg/mL (IC50)
Delphinidin-3-glucosideDPPH~5-15 µg/mL (IC50)
Cyanidin-3-glucosideORAC~15000-25000 µmol TE/100g[8]
Malvidin-3-glucosideFRAP~1.5-3.0 mM Fe(II)/g
Phycobiliproteins C-phycocyaninDPPH~30-60 µg/mL (IC50)
C-phycocyaninABTS~20-50 µg/mL (IC50)
C-phycocyaninORAC~500-1500 µmol TE/g

Note: The values presented in this table are approximate and collated from various scientific publications. Direct comparison should be made with caution due to variations in experimental methodologies. "TE" refers to Trolox Equivalents.

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the pigment extract or pure compound in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the pigment extract or pure compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[9][10]

  • Sample Preparation: Prepare solutions of the pigment extract or pure compound.

  • Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (typically 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox. Results are typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagents: Prepare a fluorescein sodium salt solution (the fluorescent probe), a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare dilutions of the pigment extract or pure compound.

  • Reaction Mixture: In a black 96-well microplate, add the fluorescein solution, followed by the sample or Trolox standard.

  • Incubation: Incubate the plate at 37°C for a short period.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-generating reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Visualizing Antioxidant Mechanisms and Workflows

To further aid in the understanding of antioxidant assays and their underlying principles, the following diagrams have been generated using Graphviz.

Radical_Scavenging_Mechanism Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Antioxidant Antioxidant (e.g., this compound) Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Donates e- or H• Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Becomes Oxidized

Caption: General mechanism of radical scavenging by an antioxidant.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Pigment Extraction/Dilution) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, etc.) Reagent_Prep->Mixing Incubation Incubation (Time & Temperature) Mixing->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Calculation Data Calculation (% Inhibition, IC50, TE) Measurement->Calculation

Caption: A typical experimental workflow for assessing antioxidant capacity.

References

A Comparative Guide to Microbial Indigoidine Production: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and economically viable alternatives to synthetic dyes and pigments has led to a surge of interest in microbial biosynthesis. Indigoidine, a natural blue pigment produced by various microorganisms, presents a promising bio-based alternative to the synthetically produced indigo, which has a significant environmental footprint. This guide provides a comprehensive cost-benefit analysis of microbial this compound production, comparing it with other production methods and offering insights into the experimental data and protocols that underpin these comparisons.

Executive Summary

Microbial production of this compound is emerging as a competitive alternative to traditional chemical synthesis and plant-based extraction of indigo. Techno-economic analyses reveal that with optimized microbial strains, renewable feedstocks, and efficient downstream processing, the minimum selling price of microbially produced this compound can be significantly lower than that of synthetic indigo. Key factors influencing the economic viability include the choice of microbial chassis, carbon source, fermentation strategy, and the efficiency of pigment recovery and purification.

Comparison of this compound Production Methods

The production of blue pigments like this compound and indigo can be achieved through microbial fermentation, chemical synthesis, or extraction from plants. Each method presents a unique set of advantages and disadvantages in terms of cost, environmental impact, and production efficiency.

Production MethodKey AdvantagesKey DisadvantagesEstimated Cost (USD/kg)
Microbial Production (this compound) Sustainable, uses renewable feedstocks, lower environmental impact, potential for cost-competitiveness.Currently, production costs can be high without optimization, downstream processing can be complex.$0.86 - $29.5[1]
Chemical Synthesis (Indigo) Established technology, relatively low cost.Relies on toxic chemicals (e.g., aniline, formaldehyde), significant environmental pollution.~$5.51[1]
Plant Extraction (Natural Indigo) "Natural" label, biodegradable.Land and water intensive, seasonal availability, high production cost.$15 - $1058[2][3]

In-Depth Analysis of Microbial this compound Production

The economic feasibility of microbial this compound production is highly dependent on the specific bioprocess parameters. The choice of microbial host and carbon source are critical factors that directly impact production titers, rates, and yields.

Microbial Chassis Comparison

Several microorganisms have been engineered for this compound production, each with distinct metabolic characteristics that influence their suitability as industrial production hosts.

Microbial HostCarbon Source(s)Titer (g/L)Yield (g/g substrate)Productivity (g/L/h)Key Considerations
Corynebacterium glutamicum Glucose, Soy sauce-enriched media49.3 - 54.9Not Reported0.96High titers and productivity have been achieved.[2][4][5][6][7][8]
Escherichia coli Glucose, L-glutamine3.93 - 8.81Not ReportedNot ReportedWell-characterized host, but may require precursor feeding for high yields.[1][5]
Pseudomonas putida Glucose, Xylose, p-coumarate7.3 - 260.74 (from p-coumarate)0.15 - 0.22Can utilize a wide range of carbon sources, including lignin-derived aromatics.[9][10][11][12]
Rhodosporidium toruloides Glucose, Lignocellulosic hydrolysate2.9 - 86.30.045 (from hydrolysate)0.73A robust yeast capable of utilizing complex feedstocks.
Cost-Benefit Analysis of Microbial Production

A comprehensive techno-economic analysis reveals the key cost drivers and potential for cost reduction in microbial this compound production.

Cost ComponentContribution to Total CostOpportunities for Cost Reduction
Upstream Processing (Substrates) HighUtilization of low-cost, renewable feedstocks such as lignocellulosic biomass.
Fermentation ModerateOptimization of fermentation parameters (e.g., aeration, feeding strategy) to improve titer, rate, and yield.
Downstream Processing HighDevelopment of efficient and scalable extraction and purification methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for this compound production in key microbial hosts.

General Fermentation Protocol
  • Strain Preparation: An engineered microbial strain harboring the this compound biosynthesis genes (e.g., bpsA from Streptomyces lavendulae) is grown from a glycerol stock on a suitable solid medium (e.g., LB agar with appropriate antibiotics).

  • Seed Culture: A single colony is used to inoculate a liquid seed culture in a suitable medium (e.g., LB broth) and incubated overnight at the optimal temperature and shaking speed for the specific host.

  • Production Culture: The seed culture is used to inoculate the production medium in a shake flask or bioreactor. The production medium is typically a defined minimal medium supplemented with a carbon source (e.g., glucose) and a nitrogen source.

  • Induction: If the expression of the this compound synthesis genes is under the control of an inducible promoter, an inducer (e.g., IPTG) is added to the culture at the appropriate cell density.

  • Cultivation: The production culture is incubated for a specific duration (typically 24-120 hours) under controlled conditions of temperature, pH, and aeration.

  • Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600) and this compound production (spectrophotometrically at ~600 nm after extraction).

This compound Extraction and Purification Protocol
  • Cell Harvesting: The fermentation broth is centrifuged to pellet the cells containing the intracellular this compound.

  • Washing and Drying: The purified this compound pellet is washed with various solvents (e.g., water, methanol, ethyl acetate, hexanes) to remove impurities. The final product is then dried under vacuum.[13]

Visualizing the Pathways and Processes

To better understand the biological and economic aspects of microbial this compound production, the following diagrams illustrate the key pathways and workflows.

Indigoidine_Biosynthesis_Pathway cluster_glutamine Glutamine Metabolism cluster_this compound This compound Synthesis Glutamate L-Glutamate Glutamine L-Glutamine Glutamate->Glutamine Glutamine Synthetase (glnA) TwoGlutamine 2x L-Glutamine Glutamine->TwoGlutamine This compound This compound TwoGlutamine->this compound This compound Synthetase (e.g., BpsA) caption This compound Biosynthesis Pathway Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Engineered Microbial Strain Media Media Preparation Strain->Media Inoculation Inoculation Media->Inoculation Bioreactor Bioreactor Cultivation Inoculation->Bioreactor Harvesting Cell Harvesting (Centrifugation) Bioreactor->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Purification (Precipitation) Extraction->Purification Drying Drying Purification->Drying FinalProduct Pure this compound Drying->FinalProduct caption Experimental Workflow for Microbial this compound Production Cost_Benefit_Analysis cluster_costs Cost Factors cluster_benefits Benefit Factors Start Evaluate Microbial this compound Production Costs Analyze Production Costs Start->Costs Benefits Assess Benefits Start->Benefits RawMaterials Raw Material Costs (Substrates) Costs->RawMaterials Operational Operational Costs (Energy, Labor) Costs->Operational Downstream Downstream Processing Costs Costs->Downstream MarketPrice Market Price of this compound Benefits->MarketPrice Sustainability Sustainability & Environmental Impact Benefits->Sustainability Performance Product Performance & Purity Benefits->Performance Decision Decision: Economically Viable? RawMaterials->Decision Operational->Decision Downstream->Decision MarketPrice->Decision Sustainability->Decision Performance->Decision caption Cost-Benefit Analysis Flowchart

References

A Comparative Analysis of the Environmental Impact of Indigoidine and Synthetic Indigo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the sustainability of two key blue dyes, supported by quantitative data and detailed experimental methodologies.

The textile industry's quest for sustainability has placed a spotlight on the environmental footprint of its most utilized chemicals, with dyes being a primary concern. Among these, the iconic blue of denim, traditionally achieved with synthetic indigo, is undergoing a potential paradigm shift with the advent of microbially produced Indigoidine. This guide provides an objective comparison of the environmental impact of this compound and synthetic indigo, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to inform research, development, and industrial adoption decisions.

Executive Summary

This compound, a natural blue pigment produced through microbial fermentation, presents a promising and more sustainable alternative to the chemically synthesized indigo that has dominated the market for over a century.[1][2] The production of synthetic indigo is reliant on petrochemicals and involves harsh chemicals, leading to significant environmental and health concerns.[3][4][5] In contrast, this compound production utilizes renewable feedstocks and offers the potential for a significantly lower environmental footprint, particularly in terms of greenhouse gas emissions and toxicity.[6][7][8] This guide delves into a detailed comparison of these two dyes across key environmental metrics.

Quantitative Comparison of Environmental and Production Metrics

The following tables summarize the key quantitative data gathered from various studies, providing a clear comparison between this compound and synthetic indigo.

Table 1: Greenhouse Gas Emissions and Production Costs

ParameterThis compound (Optimized Bio-process)Synthetic IndigoSource(s)
Greenhouse Gas Emissions (kg CO2e/kg dye) 0.93 - 3.54.72[6][7]
Minimum Selling Price ($/kg) 0.86 - 2.95.51[6][7]

Table 2: Toxicity Data

DyeTest OrganismEndpointResultSource(s)
Synthetic IndigoDanio rerio (Zebrafish)Gonadal histological alterationsSignificant reproductive parameter reduction[9]
Synthetic IndigoBarbonymus gonionotus (Silver Barb)96-hour LC500.137 µg/mL[10]
This compoundNot explicitly found in searchesNot explicitly found in searchesGenerally considered non-toxic[1]

Production Processes: A Comparative Overview

The fundamental difference in the environmental impact of this compound and synthetic indigo stems from their vastly different production methodologies.

Synthetic Indigo Production

The commercial synthesis of indigo dye predominantly follows a chemical route starting from aniline, a petroleum-derived chemical.[3][5] This process involves several hazardous chemicals, including formaldehyde, hydrogen cyanide, and strong bases, and is conducted under high temperatures and pressures.[3][4] The wastewater generated from synthetic indigo production can contain chemical residues, such as sulfuric acid and other solvents, which can have a detrimental impact on aquatic ecosystems if not properly treated.[11]

This compound Production

This compound is produced via microbial fermentation, a process that utilizes renewable feedstocks like glucose, xylose, and lignin-derived aromatics.[7][8] Genetically engineered microorganisms, such as Escherichia coli or Pseudomonas putida, are cultured in bioreactors under controlled conditions to convert these feedstocks into this compound.[8][12] This biological process avoids the use of harsh chemicals and operates at lower temperatures and pressures compared to synthetic indigo production.[1]

Experimental Protocols

To ensure transparency and reproducibility, this section provides detailed methodologies for key experiments cited in the comparison.

Protocol 1: Chemical Synthesis of Indigo (Baeyer-Drewson Condensation)

Materials:

  • o-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Ethanol

  • Stirring apparatus

  • Heating apparatus (e.g., water bath)

  • Filtration apparatus (e.g., Hirsch funnel)

Procedure:

  • Dissolve 1.0 g of o-nitrobenzaldehyde in 20 mL of acetone in a flask.[6]

  • Add 35 mL of deionized water to the solution.[6]

  • While stirring vigorously, add 5 mL of 1 M NaOH solution dropwise over a period of 5 minutes.[6]

  • Continue stirring the mixture for an additional 5-10 minutes. A dark precipitate of indigo will form.[6]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water until the filtrate is colorless.

  • Wash the solid with two 20 mL portions of ethanol.[6]

  • Dry the resulting indigo powder.

Protocol 2: Microbial Production of this compound using E. coli

Materials:

  • Engineered E. coli strain expressing an this compound synthetase (e.g., Sc-IndC) and a helper protein (e.g., Sc-IndB).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid maintenance (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Fermentor/bioreactor.

  • Centrifuge.

  • Methanol.

  • Dimethyl sulfoxide (DMSO).

Procedure:

  • Inoculate a fresh overnight culture of the engineered E. coli strain into the fermentation medium.[13]

  • Culture the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches a mid-log phase.

  • Induce protein expression by adding IPTG to a final concentration of 200 µM.[14]

  • Reduce the temperature to 18-25°C and continue the fermentation for 13-48 hours.[13][14]

  • Harvest the cells by centrifugation.

  • To extract the this compound, wash the cell pellet with methanol to remove other metabolites.[14]

  • Collect the crude blue pigment by centrifugation and dissolve it in DMSO.[14]

Protocol 3: Acute Toxicity Testing using Daphnia magna (Adapted from OECD Guideline 202)

Materials:

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted dilution water (RDW).

  • Test substance (this compound or synthetic indigo).

  • Glass test vessels.

  • Incubator set at 20 ± 2°C.

Procedure:

  • Prepare a series of test concentrations of the dye in RDW. A control group with only RDW is also required.

  • Place a set number of Daphnia magna neonates (e.g., 10) into each test vessel.

  • Incubate the test vessels for 48 hours at 20 ± 2°C with a defined light-dark cycle.

  • At 24 and 48 hours, record the number of immobilized daphnids in each vessel.[15] Immobilization is defined as the lack of movement except for minor appendage activity.[15]

  • The test is valid if the immobilization in the control group is less than 10%.[15]

  • Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods.[15]

Protocol 4: Ready Biodegradability Testing (Adapted from OECD Guideline 301)

Principle: This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.[16]

General Procedure:

  • A solution or suspension of the test substance is prepared in a mineral medium and inoculated with a mixed population of microorganisms (e.g., from activated sludge).[17]

  • The mixture is incubated under aerobic conditions in the dark or diffuse light at a controlled temperature (22 ± 2°C) for 28 days.[16][17]

  • Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, oxygen consumption, or carbon dioxide production.[17]

  • A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., ≥70% DOC removal) within a 10-day window during the 28-day test period.[16][17]

Visualizing the Processes

To further elucidate the core differences between this compound and synthetic indigo production, the following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Synthetic_Indigo_Production cluster_petrochemicals Petrochemical Feedstocks cluster_synthesis Chemical Synthesis cluster_product Final Product cluster_waste Byproducts & Waste Aniline Aniline Reaction1 Reaction with Formaldehyde & HCN Aniline->Reaction1 Reaction2 Hydrolysis Reaction1->Reaction2 Reaction3 Fusion with NaOH/KOH/NaNH2 Reaction2->Reaction3 Oxidation Air Oxidation Reaction3->Oxidation Waste Hazardous Waste (Aniline, Cyanide) Reaction3->Waste Indigo Synthetic Indigo Oxidation->Indigo

Caption: Workflow for the chemical synthesis of indigo from aniline.

Indigoidine_Production cluster_feedstock Renewable Feedstocks cluster_fermentation Microbial Fermentation cluster_product Final Product cluster_downstream Downstream Processing Glucose Glucose Bioreactor Engineered E. coli in Bioreactor Glucose->Bioreactor Metabolism Cellular Metabolism Bioreactor->Metabolism Synthesis This compound Synthesis Metabolism->Synthesis Harvesting Cell Harvesting Synthesis->Harvesting This compound This compound Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Purification->this compound

Caption: Workflow for the microbial production of this compound.

Indigoidine_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Glutamine 2x L-Glutamine Activation Activation by This compound Synthetase (A-domain) Glutamine->Activation Cyclization Cyclization (TE-domain) Activation->Cyclization Dehydrogenation Dehydrogenation (Ox-domain) Cyclization->Dehydrogenation Dimerization Non-enzymatic Oxidative Dimerization Dehydrogenation->Dimerization This compound This compound Dimerization->this compound

Caption: Simplified signaling pathway for this compound biosynthesis.

Conclusion and Future Outlook

The evidence strongly suggests that this compound, produced through microbial fermentation, offers a significantly more environmentally friendly alternative to synthetic indigo. With lower greenhouse gas emissions, reliance on renewable resources, and avoidance of toxic chemicals, this compound aligns with the growing demand for sustainable practices in the textile industry. While challenges in scaling up production and optimizing yields remain, ongoing research and technological advancements in metabolic engineering and bioprocessing are paving the way for this compound to become a commercially viable and environmentally superior blue dye. Further research into the long-term biodegradability and ecotoxicity of this compound will be crucial in solidifying its position as a truly sustainable colorant for the future.

References

Safety Operating Guide

Proper Disposal of Indigoidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of indigoidine, a naturally occurring blue pigment increasingly used in biotechnology and dye production.

This compound, while valued for its vibrant color and potential applications, requires careful handling and disposal to minimize risks to personnel and the environment.[1] Adherence to these protocols is crucial for maintaining laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to take appropriate safety measures. This compound powder may cause skin and serious eye irritation, and prolonged or repeated exposure could potentially lead to organ damage.[2]

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[2]To prevent eye irritation from dust or splashes.
Hand Protection Compatible, chemical-resistant gloves.[2]To prevent skin contact and irritation.
Body Protection A lab coat or other protective clothing.[2]To prevent contamination of personal clothing and skin.

Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.[2] Store this compound in a cool, dry, and dark place in a tightly sealed container, away from strong oxidizing agents.[2][3] Always wash hands thoroughly after handling the substance.[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid powder or liquid solution/suspension) and local regulations.

Disposal of Solid this compound Waste (Unused or Spilled Powder):

  • Containment: Carefully sweep up any spilled this compound powder, taking care to avoid generating dust.[2]

  • Packaging: Place the collected material into a clearly labeled, sealed, and chemically resistant container.[2][4]

  • Labeling: Label the container as "Hazardous Waste" and include the chemical name "this compound."[5]

  • Disposal: Dispose of the container through your institution's hazardous waste management program. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your local regulations and environmental health and safety (EHS) department.[2][4]

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water.[5] Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste.[5]

Disposal of Liquid this compound Waste (Solutions or Suspensions):

  • Collection: Collect all liquid waste containing this compound in a sealable, chemically resistant container.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.[5]

  • Storage: Store the waste container in a designated and properly ventilated hazardous waste accumulation area, using secondary containment to prevent spills.[4]

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour liquid this compound waste down the drain.[4][6]

Disposal of Contaminated Materials:

Items such as gloves, filter paper, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container labeled as "Hazardous Waste" and disposed of through the institutional hazardous waste stream.[2][5]

Experimental Protocols for Waste Treatment

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Indigoidine_Disposal_Workflow cluster_start Waste Generation cluster_form Identify Waste Form cluster_solid Solid Waste Procedure cluster_liquid Liquid Waste Procedure cluster_contaminated Contaminated Materials start This compound Waste Generated form Solid or Liquid? start->form contaminated_materials Gloves, Paper Towels, etc. start->contaminated_materials contain_solid Contain Spill/ Collect Powder form->contain_solid Solid collect_liquid Collect in Labeled, Sealed Container form->collect_liquid Liquid package_solid Package in Labeled, Sealed Container contain_solid->package_solid dispose_solid Dispose as Hazardous Waste package_solid->dispose_solid store_liquid Store in Designated Hazardous Waste Area collect_liquid->store_liquid dispose_liquid Dispose as Hazardous Waste store_liquid->dispose_liquid package_contaminated Package in Labeled, Sealed Bag/Container contaminated_materials->package_contaminated dispose_contaminated Dispose as Hazardous Waste package_contaminated->dispose_contaminated

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Indigoidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indigoidine. The following procedural steps and recommendations are designed to ensure the safe handling and disposal of this naturally occurring blue pigment.

When handling this compound powder, it is imperative to use appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation. Although some sources suggest this compound is non-hazardous, others indicate it may cause skin and eye irritation.[1][2] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE) for Handling this compound

A risk assessment should always be conducted to determine the appropriate level of PPE required for the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound powder.

Protection Type Recommended PPE Purpose
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust and powder.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact with the powder.[2][4]
Body Protection A lab coat or disposable gownTo prevent contamination of personal clothing and skin.[2][4]
Respiratory Protection A fit-tested N95 or higher-level respiratorTo protect against inhalation of airborne particles, especially when handling larger quantities or when dust generation is likely.[3][4]
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

A 1. Conduct Risk Assessment B 2. Prepare Work Area (e.g., fume hood or well-ventilated area) A->B C 3. Don Appropriate PPE B->C D 4. Weigh and Handle this compound C->D E 5. Perform Experimental Procedure D->E F 6. Decontaminate Work Area and Equipment E->F G 7. Doff PPE F->G H 8. Dispose of Waste G->H

Caption: General workflow for handling this compound.

Operational Plans for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area to minimize the inhalation of dust.[2]

  • For procedures that may generate significant amounts of dust, use a chemical fume hood or a powder containment hood.[2]

2. Administrative Controls:

  • Ensure all personnel are trained on the potential hazards and safe handling procedures for this compound.

  • Keep the amount of this compound in the immediate work area to a minimum.

  • Wash hands thoroughly after handling the substance.[2]

3. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If on skin: Wash with plenty of water.[1]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • If swallowed: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.[1]

Disposal Plan for this compound

1. Unused or Spilled this compound Powder:

  • Carefully sweep up the spilled powder, avoiding dust generation.[2]

  • Place the swept-up material into a clearly labeled, sealed container.[2]

  • Dispose of the container in the regular trash, unless local regulations specify otherwise.[2]

2. Contaminated Materials:

  • Items such as gloves, filter paper, or paper towels contaminated with this compound should be collected in a sealed bag.

  • Dispose of the sealed bag in the regular trash.

3. Decontamination of Work Area:

  • After handling is complete, wipe down the work surfaces with a damp cloth or paper towel to remove any residual powder.

  • Dispose of the cleaning materials in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.